4-Phosphonobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13565. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-phosphonobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O5P/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,8,9)(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQICHVXWFGDAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210793 | |
| Record name | Benzoic acid, (p-phosphono)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
202.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618-21-3 | |
| Record name | 4-Phosphonobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzoic acid, (p-phosphono)- | |
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| Record name | 618-21-3 | |
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| Record name | Benzoic acid, (p-phosphono)- | |
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| Record name | 4-Phosphonobenzoic Acid | |
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Foundational & Exploratory
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 4-Phosphonobenzoic Acid for Advanced Research Applications
This guide provides a comprehensive technical overview of this compound (CAS No. 618-21-3), tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental properties, synthesis methodologies, analytical characterization, and key applications, with a focus on the scientific principles that underpin its utility.
Core Compound Identification and Properties
This compound, also known as 4-carboxyphenylphosphonic acid, is a bifunctional organic molecule featuring both a carboxylic acid group and a phosphonic acid group attached to a benzene ring at para positions. This unique structure makes it a valuable building block in various scientific fields.
The definitive identifier for this compound is CAS Number 618-21-3 .[1] While other CAS numbers may be cross-referenced, 618-21-3 is the most consistently and accurately cited identifier by major chemical suppliers.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 618-21-3 | [1] |
| Molecular Formula | C₇H₇O₅P | [1] |
| Molecular Weight | 202.10 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | >300 °C (decomposes), reported as 378 °C | [2] |
| Solubility | Slightly soluble in water; soluble in some organic solvents. | |
| Synonyms | 4-Carboxyphenylphosphonic acid |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is typically achieved through a multi-step process. The Arbuzov reaction, followed by hydrolysis, is a common and reliable method. This approach is favored for its high yields and the availability of starting materials. The causality behind this choice lies in the robustness of the P-C bond formation via the Arbuzov reaction with aryl halides.
Experimental Protocol: Synthesis via Arbuzov Reaction and Hydrolysis
This protocol outlines the synthesis starting from methyl 4-bromobenzoate.
Step 1: Phosphonation (Arbuzov Reaction)
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine methyl 4-bromobenzoate (1 equivalent) and triethyl phosphite (1.5 equivalents).
-
Reaction: Heat the mixture to 150-160 °C under a nitrogen atmosphere. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).
-
Workup: After cooling to room temperature, remove the excess triethyl phosphite and ethyl bromide byproduct under reduced pressure. The resulting crude diethyl (4-methoxycarbonylphenyl)phosphonate is typically a viscous oil and can be used in the next step without further purification.
Causality: The Arbuzov reaction is a classic method for forming a carbon-phosphorus bond. The nucleophilic phosphorus of the triethyl phosphite attacks the electrophilic carbon of the aryl halide, facilitated by heat. This forms a stable phosphonate ester.
Step 2: Hydrolysis
-
Setup: To the crude phosphonate ester from Step 1, add a 6 M solution of hydrochloric acid (HCl) in excess.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) for 12-24 hours. This step hydrolyzes both the phosphonate ester and the methyl ester to the corresponding phosphonic acid and carboxylic acid.[3]
-
Isolation: Upon cooling, a white precipitate of this compound will form. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold deionized water to remove any remaining HCl and other water-soluble impurities. Further purification can be achieved by recrystallization from hot water. Dry the final product under vacuum to yield pure this compound.
Causality: Acid-catalyzed hydrolysis is a standard method for converting esters to their corresponding acids. The harsh conditions (concentrated HCl and high temperature) are necessary to cleave the stable P-O and C-O ester bonds.[3]
Applications in Drug Development and Materials Science
The dual functionality of this compound makes it a highly versatile linker molecule, particularly in the construction of Metal-Organic Frameworks (MOFs) for therapeutic applications.
Role as a Linker in Metal-Organic Frameworks (MOFs) for Drug Delivery
MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming a porous structure.[4][5] The choice of the organic linker is critical as it dictates the pore size, stability, and functionality of the resulting framework.
This compound is an excellent candidate for an MOF linker due to:
-
Strong Coordination: Both the phosphonate and carboxylate groups can coordinate strongly with metal centers (e.g., Zr, Fe, Zn), leading to robust and stable frameworks.[6][7]
-
Tunable Porosity: The rigid phenyl ring provides a well-defined length and geometry, allowing for predictable control over the framework's pore dimensions.
-
High Loading Capacity: The porous nature of the resulting MOFs allows for the encapsulation of high concentrations of therapeutic agents.[5][8]
Mechanism of Drug Delivery:
-
Encapsulation: A drug molecule is loaded into the pores of the MOF during or after synthesis.
-
Targeting: The MOF particles can be engineered to target specific tissues or cells.
-
Controlled Release: The drug is released from the MOF at the target site, often triggered by local environmental conditions such as a change in pH (e.g., the acidic environment of a tumor).[7][] The framework itself degrades into the biocompatible organic linker (this compound) and metal ions.
Analytical Characterization
Accurate characterization of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification and purity assessment.
Protocol: Reversed-Phase HPLC Analysis
This self-validating protocol ensures accurate and reproducible results for the analysis of this compound.
1. Instrumentation and Reagents:
-
HPLC System: A standard system with a pump, autosampler, column oven, and UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in deionized water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Standard: High-purity (>99%) this compound reference standard.
2. Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Gradient Elution | 5% B to 95% B over 15 minutes, hold for 5 min, then return to initial conditions. |
3. Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with Mobile Phase A.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with Mobile Phase A.
-
Sample Preparation: Accurately weigh the sample and dissolve it in Mobile Phase A to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[10]
4. Analysis and Quantification:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the working standards to construct a calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be >0.999 for a valid curve.
-
Inject the prepared sample.
-
Identify the this compound peak by its retention time compared to the standard.
-
Quantify the amount in the sample using the linear regression equation from the calibration curve.
Causality: The acidic mobile phase suppresses the ionization of both the carboxylic and phosphonic acid groups, ensuring good retention on the nonpolar C18 stationary phase and sharp, symmetrical peak shapes.[10][11] Gradient elution is used to ensure that any impurities with different polarities are effectively eluted and separated from the main analyte peak.
Safety and Handling
This compound is a corrosive substance that requires careful handling to prevent injury.
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H290: May be corrosive to metals.
-
-
Precautionary Measures:
-
P260: Do not breathe dust.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P303+P361+P353 (IF ON SKIN): Take off immediately all contaminated clothing. Rinse skin with water.
-
P305+P351+P338 (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
-
P405: Store locked up.
-
P406: Store in a corrosive-resistant container.
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. All work should be conducted in a well-ventilated fume hood by trained personnel.
References
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- BenchChem. (2025). Application Notes and Protocols for 4-(Diethylphosphoryl)benzoic Acid in Medicinal Chemistry.
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RSC Advances. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. Retrieved from [Link]
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NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
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ACS Publications. (n.d.). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]
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Dovepress. (n.d.). The preparation of metal–organic frameworks and their biomedical application. Retrieved from [Link]
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ResearchGate. (2017, October 20). (PDF) Phosphonic acid: preparation and applications. Retrieved from [Link]
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Semantic Scholar. (n.d.). Metal-Organic Framework (MOFs) for Drug Delivery Applications. Retrieved from [Link]
- Google Patents. (n.d.). US20070004937A1 - Methods for the preparation of phosphonic acid derivatives.
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Biblioteka Nauki. (n.d.). Metal-organic frameworks for efficient drug adsorption and delivery. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (2017, October 20). Phosphonic acid: preparation and applications. Retrieved from [Link]
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- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.
-
Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]
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GL Sciences Inc. (n.d.). Analysis of Benzoic acid. Retrieved from [Link]
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- 4. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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An In-depth Technical Guide to 4-Phosphonobenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phosphonobenzoic acid (4-PBA), also known as 4-carboxyphenylphosphonic acid, is a bifunctional organic molecule of significant interest in materials science and medicinal chemistry. Its rigid phenyl backbone is functionalized with two distinct acidic groups—a carboxylic acid and a phosphonic acid—granting it unique properties as a molecular building block. This guide provides a comprehensive technical overview of 4-PBA, detailing its physicochemical properties, validated synthesis and analysis protocols, and its pivotal role as a linker in the construction of advanced materials such as Metal-Organic Frameworks (MOFs). The discussion emphasizes the causality behind its reactivity and application, offering field-proven insights for professionals in research and development.
Core Molecular and Physicochemical Properties
This compound is a white to off-white crystalline solid under standard conditions. The presence of both a carboxylic acid and a phosphonic acid group on a benzene ring defines its chemical behavior, particularly its coordination chemistry and acidity.
Chemical Identity and Structure
-
IUPAC Name: this compound
-
Synonyms: 4-Carboxyphenylphosphonic acid, p-Carboxyphenylphosphonic acid
-
CAS Number: 618-21-3[1]
-
Molecular Formula: C₇H₇O₅P[1]
-
Molecular Weight: 202.10 g/mol [1]
-
Chemical Structure:
Caption: Structure of this compound.
Physicochemical Data
The key physical and chemical properties of 4-PBA are summarized below. These values are critical for designing experimental conditions, including solvent selection and purification strategies.
| Property | Value | Source(s) |
| Appearance | White to almost white powder/crystal | TCI Chemicals |
| Melting Point | >300 °C; 378 °C (lit.) | ChemBK |
| Solubility | Slightly soluble in water; Soluble in organic solvents | ChemBK |
| Density (Predicted) | 1.65 ± 0.1 g/cm³ | ChemBK |
| pKa₁ (Phosphonic Acid) | ~1.4 - 2.3 (Estimated) | [2][3][4] |
| pKa₂ (Carboxylic Acid) | ~4.2 (Estimated) | [4] |
| pKa₃ (Phosphonic Acid) | ~6.9 - 7.7 (Estimated) | [3][4] |
Expertise & Experience Insight: The acidity of 4-PBA is a cornerstone of its utility. The phosphonic acid group is significantly more acidic (lower pKa₁) than the carboxylic acid group.[2][4] This differential acidity is crucial. Under pH conditions between approximately 2.5 and 4, the phosphonic acid group can be selectively deprotonated while the carboxylic acid remains largely protonated. This allows for selective coordination chemistry, where metal ions that prefer to bind to phosphonates can be directed to that site, enabling controlled assembly of complex architectures.
Synthesis and Purification
The synthesis of 4-PBA is typically achieved via a multi-step process starting from commercially available precursors. A common and reliable route involves the Michaelis-Arbuzov reaction followed by hydrolysis.
Recommended Synthesis Workflow
Caption: Recommended synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes the hydrolysis of a phosphonate ester, a common final step in the synthesis of phosphonic acids.[5]
Objective: To prepare this compound by hydrolyzing Diethyl (4-carboxyphenyl)phosphonate.
Materials:
-
Diethyl (4-carboxyphenyl)phosphonate
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, place Diethyl (4-carboxyphenyl)phosphonate (1 equivalent). Add concentrated HCl (10-15 equivalents).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain vigorous stirring. The reaction is typically monitored by TLC or ³¹P NMR until the starting material is consumed (usually 4-12 hours).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath. The this compound product will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with small portions of cold deionized water to remove residual HCl and other water-soluble impurities.
-
Drying: Dry the purified product under vacuum at 60-80 °C to a constant weight.
Trustworthiness - Self-Validation: The purity of the final product should be assessed by ¹H and ³¹P NMR spectroscopy. The absence of ethyl group signals (triplet and quartet around 1.3 and 4.1 ppm, respectively) in the ¹H NMR spectrum confirms complete hydrolysis. A single peak in the ³¹P NMR spectrum indicates a pure product. Melting point analysis should also show a sharp transition at approximately 378 °C.
Spectroscopic and Analytical Characterization
Accurate characterization is essential for confirming the identity and purity of synthesized 4-PBA. Below are the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in D₂O or DMSO-d₆): The spectrum is characterized by two sets of doublets in the aromatic region (typically ~7.5-8.2 ppm), corresponding to the protons ortho and meta to the phosphonic acid group. The coupling pattern is a classic AA'BB' system. The acidic protons of the -COOH and -P(O)(OH)₂ groups are often broad or exchange with the solvent.
-
¹³C NMR (in D₂O or DMSO-d₆): Expect signals for the four distinct aromatic carbons, with the carbon attached to the phosphorus (C-P) showing a characteristic large one-bond coupling constant (¹J_CP). The carboxyl carbon will appear downfield (>165 ppm).
-
³¹P NMR (Proton Decoupled): A single sharp peak is expected. The chemical shift for aryl phosphonic acids typically falls within the range of +10 to +25 ppm (relative to 85% H₃PO₄ as an external standard).[6][7] This analysis is the most direct way to confirm the presence of the phosphonate group and to monitor reaction completion.[8]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 2500-3300 | O-H stretch (from COOH, very broad due to H-bonding) | Strong, Broad |
| 2200-2800 | O-H stretch (from P(O)(OH)₂, broad) | Medium, Broad |
| 1680-1710 | C=O stretch (Carboxylic acid) | Strong |
| 1150-1300 | P=O stretch (Phosphonic acid) | Strong |
| 950-1100 | P-O-H stretch | Strong |
Expertise & Experience Insight: In the IR spectrum, the broadness of the O-H stretches is a key diagnostic feature, indicating extensive hydrogen bonding in the solid state. The P=O stretch is often very intense and can sometimes be split, providing information about the crystalline environment of the molecule.[9]
Key Applications in Research and Development
The bifunctional nature of 4-PBA makes it a highly valuable linker molecule, particularly for the synthesis of porous crystalline materials.
Linker for Metal-Organic Frameworks (MOFs)
MOFs are materials constructed from metal ions or clusters connected by organic linkers. 4-PBA is an ideal linker because its two distinct coordinating groups can bind to metal centers, forming robust, porous 3D structures.[10]
-
Coordination Modes: The carboxylate group typically binds in a bidentate fashion, while the phosphonate group can act as a tridentate or higher-connectivity node, leading to highly stable frameworks.
-
Acidity and Catalysis: The acidic protons on the phosphonic acid group can be retained within the MOF pores, turning the material into a solid Brønsted acid catalyst. This has applications in reactions like esterification and acetalization.[11]
-
Drug Delivery: The tunable pore sizes and high surface areas of MOFs built with 4-PBA allow for the encapsulation of therapeutic molecules. The framework can protect the drug cargo and allow for controlled release, which is a significant area of research in drug development.
Representative Protocol: Synthesis of a UiO-66-type MOF
The following is a representative protocol for the synthesis of a Zirconium-based MOF, analogous to the well-known UiO-66, which can be adapted for use with 4-PBA or its derivatives.[10][12][13]
Objective: To synthesize a porous Zirconium-based MOF using a benzoic acid-type linker.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (linker)
-
N,N-Dimethylformamide (DMF, solvent)
-
Screw-capped vials or autoclave
-
Oven
Workflow Diagram:
Caption: General workflow for the solvothermal synthesis of a MOF.
Procedure:
-
Solution Preparation: In a 20 mL glass vial, dissolve Zirconium(IV) chloride (e.g., 30 mg, 1 eq.) and this compound (1.2-1.5 eq.) in 10 mL of DMF.
-
Modulator Addition: Add a modulator, such as acetic acid or benzoic acid (20-100 eq.), to the solution. The modulator helps control the crystal size and reduces defects by competing with the linker for coordination sites during nucleation.[10]
-
Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.
-
Solvothermal Synthesis: Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours. During this time, the metal and linker will self-assemble into the crystalline MOF structure.
-
Isolation: After cooling to room temperature, a white microcrystalline powder will have formed. Collect the solid by centrifugation.
-
Washing: Decant the supernatant and wash the product repeatedly with fresh DMF and then with a lower-boiling-point solvent like methanol or ethanol to remove unreacted starting materials and DMF trapped within the pores.
-
Activation: To achieve permanent porosity, the solvent molecules within the pores must be removed. This is typically done by heating the material under vacuum. The resulting activated MOF is ready for characterization and application (e.g., gas sorption, catalysis).
Safety and Handling
This compound is a corrosive solid and requires careful handling to avoid injury.
-
Hazard Statements: H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid breathing dust. Do not allow contact with skin, eyes, or clothing.
-
Storage: Store in a cool, dry place in a tightly sealed, corrosion-resistant container. Keep away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a versatile and powerful building block for the rational design of functional materials. Its defining features—the rigid aromatic core and the two distinct acidic groups with differential pKa values—provide chemists and materials scientists with precise control over the assembly of complex, porous architectures. A thorough understanding of its physicochemical properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation catalysts, drug delivery systems, and other advanced materials.
References
- 1. This compound | 618-21-3 [sigmaaldrich.com]
- 2. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. benchchem.com [benchchem.com]
- 5. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris.unito.it [iris.unito.it]
- 11. researchgate.net [researchgate.net]
- 12. PVBA-UiO-66 using a flexible PVBA with multi-coordination groups as mixed ligands and their super adsorption towards methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
4-Phosphonobenzoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Phosphonobenzoic Acid
Abstract
This compound (4-CPPA) is a bifunctional organic molecule of significant interest in materials science, coordination chemistry, and drug development. Its unique structure, featuring both a carboxylic acid and a phosphonic acid group on a benzene ring, allows it to act as a versatile linker in the formation of metal-organic frameworks (MOFs), as a surface modifier for nanoparticles, and as a scaffold in medicinal chemistry. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices. It is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of its synthesis.
Introduction to this compound
This compound, also known as 4-carboxyphenylphosphonic acid, is a white crystalline solid with the molecular formula C₇H₇O₅P.[1] The molecule's utility stems from the distinct chemical properties of its two functional groups. The carboxylic acid group provides a site for amide coupling and other classic carboxylic acid reactions, while the phosphonic acid group is an excellent ligand for binding to metal oxides and can form robust coordination bonds with various metal ions. This dual functionality makes it an indispensable building block in supramolecular chemistry and materials engineering.
Core Synthetic Strategies
The synthesis of this compound primarily revolves around the formation of the carbon-phosphorus (C-P) bond on a benzoic acid scaffold. The main challenge lies in the incompatibility of the reactive intermediates required for C-P bond formation with the acidic proton of the carboxylic group. Therefore, most synthetic routes employ a protection strategy for the carboxyl group, typically as an ester, which is deprotected in the final step. The most prevalent and reliable methods are the Michaelis-Arbuzov reaction and pathways involving organometallic intermediates.
Pathway I: The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, widely used for the synthesis of phosphonates.[2][3] The reaction proceeds via the Sɴ2 attack of a trialkyl phosphite on an alkyl halide, forming a phosphonium salt intermediate. This intermediate then undergoes dealkylation by the displaced halide ion to yield the stable pentavalent phosphonate ester.[2][4]
Causality and Experimental Rationale:
-
Starting Material Selection : The synthesis begins with a para-substituted bromomethylbenzene derivative where the carboxylic acid is protected as an ester, such as methyl 4-(bromomethyl)benzoate. The ester protection prevents the acidic proton of the carboxyl group from interfering with the nucleophilic phosphite. The bromomethyl group provides a reactive electrophilic site for the Sɴ2 attack.
-
Reagent : Triethyl phosphite is a common choice due to its reactivity and the fact that the resulting ethyl phosphonate esters are stable and can be readily hydrolyzed.
-
Reaction Conditions : The reaction is typically performed at elevated temperatures (120-160 °C) to facilitate both the initial Sɴ2 attack and the subsequent dealkylation of the phosphonium intermediate.[5]
Visualizing the Michaelis-Arbuzov Pathway
Caption: Michaelis-Arbuzov route to this compound.
Experimental Protocol: Michaelis-Arbuzov Synthesis
Step 1: Synthesis of Diethyl (4-(methoxycarbonyl)benzyl)phosphonate
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine methyl 4-(bromomethyl)benzoate (1.0 eq) and triethyl phosphite (1.2 eq).
-
Heat the mixture under a nitrogen atmosphere to 140-150 °C for 4-6 hours. The reaction progress can be monitored by TLC or ¹H NMR.
-
After cooling to room temperature, remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.
-
The crude product, diethyl (4-(methoxycarbonyl)benzyl)phosphonate, is often a viscous oil and can be used in the next step without further purification, or purified by column chromatography (silica gel, ethyl acetate/hexane gradient).
Step 2: Hydrolysis to this compound
-
Dissolve the crude diethyl (4-(methoxycarbonyl)benzyl)phosphonate from the previous step in a suitable solvent like ethanol.
-
Add an aqueous solution of sodium hydroxide (2.5 eq) and heat the mixture to reflux for 2-4 hours to saponify the methyl ester.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid (HCl) to pH < 1.
-
Heat the acidified mixture to reflux for 8-12 hours to hydrolyze the diethyl phosphonate ester.[6] The progress of the hydrolysis can be monitored by the disappearance of the ethyl signals in ¹H NMR.
-
Upon cooling, this compound will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Pathway II: Organometallic (Grignard) Route
This pathway utilizes a Grignard reagent, a potent organometallic nucleophile, to form the C-P bond. The synthesis starts from a protected 4-halobenzoic acid, which is converted into a Grignard reagent and subsequently reacted with a phosphorus electrophile.
Causality and Experimental Rationale:
-
Starting Material Selection : Ethyl 4-bromobenzoate is an ideal starting material. The bromo-substituent allows for the formation of the Grignard reagent, and the ethyl ester protects the carboxylic acid.[7] Grignard reagents are extremely strong bases and would be instantly quenched by the acidic proton of an unprotected carboxylic acid.
-
Grignard Formation : The reaction of ethyl 4-bromobenzoate with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) forms the corresponding Grignard reagent.[7] Strict anhydrous conditions are critical to prevent the destruction of the reagent by water.
-
Phosphorus Electrophile : Diethyl chlorophosphate or a similar P(V) electrophile is used to react with the nucleophilic Grignard reagent, directly forming the phosphonate ester.
-
Final Hydrolysis : Similar to the Arbuzov route, the final step involves the acidic hydrolysis of both the carboxylate and phosphonate esters to yield the target molecule.[8]
Visualizing the Grignard Pathway
Caption: Grignard-based synthesis of this compound.
Experimental Protocol: Grignard Synthesis
Step 1: Synthesis of Diethyl 4-(ethoxycarbonyl)phenylphosphonate
-
Dry all glassware in an oven overnight and assemble under a nitrogen or argon atmosphere.
-
Place magnesium turnings (1.5 eq) in a three-neck flask equipped with a dropping funnel and a condenser.
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Dissolve ethyl 4-bromobenzoate (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction may need initiation with a small crystal of iodine or gentle heating.
-
Once the reaction begins (indicated by bubbling and heat evolution), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
In a separate flask, dissolve diethyl chlorophosphate (1.1 eq) in anhydrous THF.
-
Add the diethyl chlorophosphate solution dropwise to the cold Grignard reagent with vigorous stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain diethyl 4-(ethoxycarbonyl)phenylphosphonate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified phosphonate ester from the previous step in concentrated hydrochloric acid.
-
Cool the reaction mixture to room temperature, which should cause the product to crystallize.
-
Collect the white solid by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven.
Comparison of Synthetic Pathways
A summary of the key aspects of the two primary synthetic routes is presented below for easy comparison.
| Feature | Michaelis-Arbuzov Route | Grignard Route |
| Starting Material | Methyl 4-(bromomethyl)benzoate | Ethyl 4-bromobenzoate |
| Key Reagent | Triethyl phosphite | Magnesium, Diethyl chlorophosphate |
| C-P Bond Formation | Sɴ2 attack on sp³ carbon | Nucleophilic attack on P(V) center |
| Reaction Conditions | High temperature (140-150 °C) | Anhydrous, low to room temp. |
| Advantages | Tolerant of more functional groups, less sensitive to moisture. | Direct arylation, avoids benzylic intermediates. |
| Disadvantages | Requires a benzylic halide, high temperatures. | Requires strict anhydrous conditions, sensitive intermediates. |
| Typical Yields | Moderate to Good | Moderate to Good |
Purification and Characterization
Purification Workflow
Caption: General purification workflow for this compound.
Regardless of the synthetic route, the final product is a solid that precipitates from the acidic aqueous solution.
-
Purification : The primary purification method is recrystallization. Due to its polarity, this compound is sparingly soluble in cold water but more soluble in hot water, making water an excellent solvent for recrystallization. Adding a co-solvent like ethanol may be necessary.
-
Characterization : The identity and purity of the final product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy : ¹H and ³¹P NMR are definitive. In ¹H NMR, the aromatic protons will show a characteristic AA'BB' splitting pattern. In ³¹P NMR, a single peak confirms the presence of the phosphonic acid group.
-
Melting Point : Pure this compound has a high melting point, reported to be around 378 °C.[1]
-
Mass Spectrometry : To confirm the molecular weight (202.1 g/mol ).
-
Conclusion
The synthesis of this compound can be reliably achieved through several well-established methods in organophosphorus chemistry. The Michaelis-Arbuzov and Grignard routes represent two of the most effective and versatile strategies. The choice between them often depends on the availability of starting materials, the scale of the reaction, and the laboratory's capacity to handle sensitive reagents. Both pathways culminate in a robust hydrolysis step to yield the final, highly functionalized product. By understanding the mechanistic underpinnings and procedural details outlined in this guide, researchers can confidently synthesize and utilize this important chemical building block for a wide array of applications.
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An In-depth Technical Guide to 4-Carboxyphenylphosphonic Acid
Introduction
4-Carboxyphenylphosphonic acid (4-CPPA) is a bifunctional organic molecule that has garnered significant interest within the scientific community. Its structure, featuring both a carboxylic acid and a phosphonic acid group attached to a central benzene ring, provides unique chemical properties and reactivity.[1][2][3] This dual functionality allows for selective chemical modifications and makes it a valuable building block in a multitude of applications, ranging from materials science to medicinal chemistry.
This guide provides a comprehensive overview of the core properties, synthesis, and applications of 4-Carboxyphenylphosphonic acid, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.
Physicochemical Properties
The distinct characteristics of 4-Carboxyphenylphosphonic acid arise from the interplay between the aromatic ring, the carboxylic acid moiety, and the phosphonic acid group.
| Property | Value | Source |
| Molecular Formula | C7H7O5P | |
| Molecular Weight | 202.10 g/mol | |
| Appearance | Off-white to light beige powder | [4] |
| pKa | The phosphonic acid group is significantly more acidic than the carboxylic acid. The first pKa (pKa1) of similar arylphosphonic acids is typically around 2, with the second (pKa2) around 7.[5] The pKa of the benzoic acid moiety is approximately 4.2.[6] | [5][6] |
| Solubility | Soluble in water. The product is water soluble, and may spread in water systems.[4] | [4] |
Synthesis and Purification
The synthesis of 4-Carboxyphenylphosphonic acid can be achieved through various synthetic routes. A common and effective method involves the reaction of a p-halobenzoic acid derivative with a phosphite source, followed by hydrolysis.
Conceptual Synthesis Workflow
A prevalent strategy for synthesizing arylphosphonic acids is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an aryl halide. In the case of 4-CPPA, a protected form of 4-bromobenzoic acid is often used to prevent side reactions with the carboxylic acid moiety.
Caption: The role of phosphonic acids as bioisosteres in drug design.
Linker in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters bridged by organic ligands. [7][8]The bifunctional nature of 4-CPPA makes it an excellent candidate as an organic linker in the synthesis of novel MOFs. [9]
-
Dual Anchoring Points: The carboxylic acid and phosphonic acid groups can coordinate with metal centers, leading to the formation of robust and porous frameworks. [1]* Tunable Properties: The properties of the resulting MOFs, such as pore size, surface area, and catalytic activity, can be tuned by varying the metal ion and the synthesis conditions. [10][11]These materials have potential applications in gas storage, separation, and catalysis. [8]
Safety and Handling
4-Carboxyphenylphosphonic acid is a chemical that requires careful handling in a laboratory setting.
-
Hazards: It is harmful if swallowed and causes skin irritation. [4]It may also cause respiratory irritation. [4]* Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [4] * Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust. [4] * Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [4][12] * Store in a dry, cool, and well-ventilated place in a tightly closed container. [4]
-
Conclusion
4-Carboxyphenylphosphonic acid is a versatile and valuable bifunctional molecule with significant potential in both materials science and drug discovery. Its unique combination of a carboxylic acid and a phosphonic acid group allows for its use as a bioisostere in medicinal chemistry and as a linker in the construction of novel Metal-Organic Frameworks. A thorough understanding of its physicochemical properties, synthesis, and handling is crucial for its effective application in research and development.
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Editorial: Phosphonate Chemistry in Drug Design and Development. (2021). Frontiers in Chemistry. [Link]
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Phosphinic, phosphonic and seleninic acid bioisosteres of isonipecotic acid as novel and selective GABA(C) receptor antagonists. PubMed. [Link]
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Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. PubMed. [Link]
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Metal–organic frameworks based on 4-(4-carboxyphenyl)-2,2,4,4-terpyridine: structures, topologies and electrocatalytic behaviors in sodium laurylsulfonate aqueous solution. (n.d.). RSC Publishing. [Link]
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Metal-Free Synthesis of Aryltriphenylphosphonium Bromides by the Reaction of Triphenylphosphine with Aryl Bromides in Refluxing Phenol. (n.d.). PubMed Central. [Link]
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4-CARBOXYPHENYLPHOSPHONIC ACID. Cancer Immunotherapy Trials Network. [Link]
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Examples of potential pharmaceutical agents containing a phosphonic acid residue. sciencedirect.com. [Link]
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Zn(II) and Cu(II) Metal Organic Frameworks Constructed from Terphenyl-4,4′′-dicarboxylic Acid Derivative: Synthesis, Structure and Catalytic Application in Aldehyde Cyanosilylation. ResearchGate. [Link]
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Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. ResearchGate. [Link]
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Development and Clinical Application of Phosphorus-Containing Drugs. (2020). PubMed Central. [Link]
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A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). PubMed Central. [Link]
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Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods. ningboinno.com. [Link]
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Accelerated Fenton-like kinetics by visible-light-driven catalysis over Iron(III) porphyrin functionalized Zirconium MOF: Effective promotion on the degradation of organic contaminant. The Royal Society of Chemistry. [Link]
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A Technical Guide to the Solubility of 4-Phosphonobenzoic Acid in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Molecular Architect's Linker
4-Phosphonobenzoic acid (4-PBA) is a bifunctional organic molecule of significant interest in materials science and medicinal chemistry. Its rigid benzene core is functionalized with two distinct acidic groups: a carboxylic acid (-COOH) and a phosphonic acid (-PO(OH)₂). This unique structure allows it to act as a versatile linker in the synthesis of Metal-Organic Frameworks (MOFs), as a surface modifier for metal oxides, and as a component in the development of targeted drug delivery systems.
Understanding and controlling the solubility of 4-PBA is a critical first step in harnessing its potential. Solvent selection dictates reaction kinetics, crystal growth in MOF synthesis, purification strategies, and the formulation of final products. This guide provides a deep dive into the physicochemical properties that govern the solubility of 4-PBA, offers a qualitative overview of its behavior in common organic solvents, and presents a robust protocol for its experimental determination.
Physicochemical Bedrock: Why 4-PBA Behaves the Way It Does
The solubility of a compound is not arbitrary; it is a direct consequence of its molecular structure and intermolecular forces. For 4-PBA, several key features are paramount.
-
Molecular Structure:
-
Aromatic Core: The central phenyl ring is nonpolar and hydrophobic.
-
Functional Groups: The carboxylic and phosphonic acid groups are highly polar and hydrophilic. They are potent hydrogen bond donors and acceptors.
-
-
Dual Acidity: 4-PBA possesses two acidic sites with different pKa values. The first deprotonation of the phosphonic acid group is most acidic (predicted pKa ~1.59), followed by the carboxylic acid group (pKa similar to benzoic acid, ~4.2), and finally the second phosphonic proton.[1][2] This means its charge state, and therefore its solubility, is highly dependent on the pH and basicity of the solvent system.
-
Amphipathic Nature: The combination of a nonpolar core and polar functional groups makes 4-PBA an amphipathic molecule. This duality governs its preference for specific solvent classes. The fundamental principle of "like dissolves like" is the key to predicting its behavior.[3]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₇O₅P | [1] |
| Molar Mass | 202.1 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1][4] |
| Melting Point | 378 °C | [1] |
| Predicted pKa₁ | 1.59 ± 0.10 | [1] |
Solubility Profile: A Qualitative Assessment
| Solvent Class | Representative Solvents | Qualitative Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | These solvents are highly polar and are excellent hydrogen bond acceptors. They effectively solvate both the carboxylic and phosphonic acid groups of 4-PBA, disrupting the crystal lattice. DMF is a common solvent for MOF synthesis using 4-PBA as a linker.[5] DMSO is a powerful, highly polar solvent known to dissolve a wide array of organic and inorganic compounds.[6][7][8] |
| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | Alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions. Solubility is generally good, though perhaps less than in high-polarity aprotic solvents. Methanol is often used in the purification and solvent exchange steps of MOF synthesis.[5] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Slightly Soluble to Insoluble | These solvents have moderate polarity but are weaker hydrogen bond acceptors than DMF or DMSO. The energy gained from solvating 4-PBA may not be sufficient to overcome its strong intermolecular hydrogen bonding in the solid state. |
| Nonpolar | Hexane, Toluene, Benzene | Insoluble | These solvents lack polarity and cannot form hydrogen bonds. They cannot effectively solvate the polar -COOH and -PO(OH)₂ groups, resulting in negligible solubility. |
| Aqueous | Water | Slightly Soluble | While the functional groups are polar, the hydrophobic benzene ring limits water solubility.[1] Solubility can be dramatically increased by adding a base (e.g., NaOH) to deprotonate the acidic groups, forming a highly soluble carboxylate/phosphonate salt. |
Authoritative Protocol: Experimental Determination of Solubility
For applications requiring precise concentrations, the solubility of 4-PBA must be determined experimentally. The isothermal shake-flask method is a reliable and widely accepted standard.[3][9] This protocol is designed as a self-validating system to ensure accuracy and reproducibility.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC system
Step-by-Step Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of 4-PBA solid to a series of vials (in triplicate for statistical validity). "Excess" means that a visible amount of undissolved solid remains at equilibrium.
-
Add a precise, known volume of the organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Causality Check: To validate that equilibrium has been achieved, take samples at different time points (e.g., 24h, 36h, 48h). The concentration should plateau, indicating a stable, saturated solution.
-
-
Sample Collection and Phase Separation:
-
Allow the vials to stand undisturbed at the controlled temperature for several hours to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean, dry vial. This step is critical to remove all undissolved micro-particulates.
-
-
Analysis (UV-Vis Spectrophotometry Example):
-
Calibration Curve: Prepare a series of standard solutions of 4-PBA of known concentrations in the same solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance vs. concentration to generate a calibration curve. This is essential for converting the sample's absorbance into a concentration.
-
Sample Measurement: Accurately dilute the filtered saturated sample with the solvent to bring its absorbance into the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
-
Calculation:
-
Use the equation from the calibration curve to determine the concentration of the diluted sample.
-
Account for the dilution factor to calculate the final solubility of the original saturated solution.
-
Express the result in standard units (e.g., mg/mL, g/L, or mol/L).
-
Caption: Experimental workflow for determining 4-PBA solubility.
Practical Application: Logic for Solvent Selection
The choice of solvent is not merely about dissolution; it's about enabling a specific process. The optimal solvent is application-dependent.
-
For MOF Synthesis: A solvent that provides high solubility for 4-PBA and the metal salt precursor is required to facilitate the reaction in the solution phase.[10] Polar aprotic solvents like DMF are ideal because they readily dissolve the organic linker, promoting the formation of a homogeneous reaction mixture that leads to controlled crystal growth.[5]
-
For Purification by Recrystallization: The ideal solvent is one in which 4-PBA has high solubility at an elevated temperature but low solubility at room temperature or below. This allows the compound to be dissolved in a minimal amount of hot solvent and then precipitate out as pure crystals upon cooling, leaving impurities behind in the solution. A mixed solvent system, such as an alcohol-water mixture, could be explored for this purpose.
-
For Surface Modification/Functionalization: The solvent must dissolve 4-PBA without reacting with or damaging the substrate being modified. For modifying metal oxide nanoparticles, a moderately polar solvent like ethanol might be suitable, as it can dissolve the linker sufficiently to allow it to adsorb onto the particle surface.
Caption: Decision-making flowchart for selecting a suitable solvent.
Conclusion
This compound is a molecule whose utility is unlocked through a proper understanding of its solubility. Its amphipathic nature and dual acidic functional groups dictate a strong preference for polar organic solvents, particularly polar aprotic systems like DMF and DMSO where it is highly soluble. For applications requiring precise control, the standardized shake-flask method provides a reliable means of quantifying its solubility. By grounding solvent selection in the specific requirements of the application—be it synthesis, purification, or functionalization—researchers can effectively and efficiently utilize 4-PBA in the design of advanced materials and therapeutics.
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ftir analysis of 4-Phosphonobenzoic acid
<An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy Analysis of 4-Phosphonobenzoic Acid
This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of this compound (4-PBA). Designed for researchers, scientists, and professionals in drug development and materials science, this document details the foundational principles, experimental protocols, and spectral interpretation necessary for the robust characterization of this bifunctional aromatic molecule. We delve into the causality behind experimental choices, establish a self-validating analytical workflow, and ground the discussion in authoritative scientific literature. Key vibrational modes of the phosphonic acid, carboxylic acid, and p-disubstituted benzene ring moieties are elucidated and summarized.
Introduction: The Analytical Imperative for this compound
This compound (4-PBA) is an organic compound of significant interest due to its bifunctional nature, possessing both a carboxylic acid group and a phosphonic acid group attached to a central benzene ring. This unique structure allows it to act as a versatile linker molecule in the synthesis of metal-organic frameworks (MOFs), as a surface modifier for self-assembled monolayers (SAMs), and as a component in the development of novel pharmaceutical agents.
Given its diverse applications, the precise and reliable characterization of 4-PBA is paramount. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that serves as a first-line method for confirming the identity and assessing the purity of 4-PBA.[1] By probing the vibrational modes of a molecule's constituent chemical bonds, FTIR provides a unique spectral "fingerprint."[1] This guide will systematically explore the FTIR analysis of 4-PBA, from sample preparation to in-depth spectral interpretation.
Foundational Principles: Molecular Structure and Expected Vibrational Modes
The infrared spectrum of 4-PBA is a composite of the vibrational modes of its three primary structural components: the carboxylic acid group (-COOH), the phosphonic acid group (-PO(OH)₂), and the para-disubstituted benzene ring. Understanding the characteristic absorption frequencies of these individual groups is the cornerstone of accurate spectral interpretation.
-
Carboxylic Acid Group (-COOH): This group is defined by strong intermolecular hydrogen bonding, which significantly influences its spectral appearance.[2]
-
O-H Stretching: A very broad and intense absorption band is expected between 2500 and 3300 cm⁻¹, often obscuring the C-H stretching region. This broadening is a hallmark of the hydrogen-bonded dimers common in carboxylic acids.[2]
-
C=O Stretching: An intense, sharp peak is anticipated in the region of 1680-1710 cm⁻¹.[3] The conjugation with the aromatic ring tends to lower this frequency compared to saturated carboxylic acids.[4][3]
-
C-O Stretching: A medium to strong band should appear between 1210 and 1320 cm⁻¹.[2][3]
-
O-H Bending: An out-of-plane bend (wag) typically results in a broad absorption around 900-960 cm⁻¹.[3]
-
-
Phosphonic Acid Group (-PO(OH)₂): The vibrations of this group are also influenced by hydrogen bonding and can be complex.
-
P=O Stretching: A strong absorption band is characteristic for the phosphoryl group, typically appearing in the 1200-1300 cm⁻¹ range.[5]
-
P-O(H) Stretching: Vibrations associated with the P-O single bonds are expected in the 900-1100 cm⁻¹ region.[6][7][8] This region can be complex due to overlapping symmetric and asymmetric stretching modes.
-
O-H Stretching: The O-H stretches of the P-OH groups contribute to the broad absorption envelope in the high-frequency region (2500-3300 cm⁻¹).
-
-
Para-Disubstituted Benzene Ring:
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear as weaker, sharp bands just above 3000 cm⁻¹.[9]
-
C=C Stretching: Ring stretching vibrations give rise to a series of bands, often of variable intensity, in the 1450-1600 cm⁻¹ region.[9]
-
C-H Out-of-Plane Bending: A strong band in the 800-860 cm⁻¹ region is characteristic of para- (1,4-) substitution on a benzene ring. This is a key diagnostic marker for the substitution pattern.
-
Experimental Protocol: A Self-Validating Workflow
The quality of an FTIR spectrum is fundamentally dependent on the sample preparation and data acquisition methodology. For a solid powder like 4-PBA, the Potassium Bromide (KBr) pellet method is a robust and widely used transmission technique.[10][11] Attenuated Total Reflectance (ATR) is a viable alternative that requires minimal sample preparation.[10][12]
KBr Pellet Transmission Method
This method is chosen for its high-quality spectral data and ability to detect trace components. The causality behind this choice is that dispersing the analyte in an IR-transparent matrix like KBr minimizes light scattering and produces sharp, well-defined peaks.[11][13]
Protocol:
-
Drying: Gently dry the 4-PBA sample and IR-grade KBr powder in an oven at ~110°C for 2-3 hours to remove adsorbed water, which has strong IR absorption bands.[11] Store in a desiccator until use.
-
Sample Preparation: Weigh approximately 1-2 mg of the 4-PBA sample and 100-200 mg of the dried KBr.[12]
-
Grinding: Using an agate mortar and pestle, thoroughly grind and mix the sample and KBr until a fine, homogeneous powder is obtained.[12][13] This step is critical to reduce scattering losses and ensure a uniform sample distribution.[13]
-
Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die under a hydraulic press and apply a force of approximately 8-10 tons for several minutes to form a transparent or translucent pellet.[11]
-
Background Spectrum: Collect a background spectrum using an empty sample holder or a blank KBr pellet.[11] This is a critical self-validating step that accounts for atmospheric H₂O and CO₂, as well as any instrumental artifacts.[1]
-
Sample Spectrum: Place the 4-PBA KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.
-
Data Processing: The final absorbance spectrum is automatically generated by ratioing the sample spectrum against the background spectrum.[1]
Attenuated Total Reflectance (ATR) Method
ATR is a rapid alternative, ideal for quick screening. It relies on the principle of total internal reflectance where an IR beam interacts with the sample placed in direct contact with a high-refractive-index crystal (e.g., diamond).[10]
Protocol:
-
Crystal Cleaning: Ensure the ATR crystal surface is meticulously cleaned with a suitable solvent (e.g., isopropanol) and dried completely.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the 4-PBA powder directly onto the ATR crystal, ensuring complete coverage of the sampling area.
-
Apply Pressure: Use the instrument's pressure clamp to apply consistent pressure, ensuring intimate contact between the sample and the crystal.[12] Good contact is essential for a high-quality spectrum.
-
Sample Spectrum: Acquire the sample spectrum using the same acquisition parameters as the background scan.
FTIR Spectrum Interpretation: Decoding the Vibrational Fingerprint
The FTIR spectrum of 4-PBA presents a series of absorption bands that can be assigned to the specific vibrational modes of its functional groups.
Caption: Experimental workflow for FTIR analysis of 4-PBA.
Table 1: Summary of Key FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3300 - 2500 | Very Broad, Strong | O-H Stretching (H-bonded) | Carboxylic & Phosphonic Acids |
| ~3080 | Weak - Medium | C-H Stretching | Aromatic Ring |
| 1710 - 1680 | Strong, Sharp | C=O Stretching | Carboxylic Acid |
| 1610 - 1580 | Medium - Weak | C=C Stretching | Aromatic Ring |
| 1475 - 1400 | Medium | C=C Stretching / O-H Bending | Aromatic Ring / Carboxylic Acid |
| 1320 - 1210 | Strong | C-O Stretching / P=O Stretching | Carboxylic Acid / Phosphonic Acid |
| 1100 - 900 | Strong, Complex | P-O(H) Stretching | Phosphonic Acid |
| 960 - 900 | Broad, Medium | O-H Out-of-Plane Bending | Carboxylic Acid |
| 860 - 800 | Strong | C-H Out-of-Plane Bending | p-Disubstituted Ring |
This table synthesizes typical frequency ranges from authoritative sources.[2][3][5][6][8][9]
Detailed Analysis:
-
High-Frequency Region (>2500 cm⁻¹): The most dominant feature is the extremely broad O-H stretching band, a definitive indicator of the extensive hydrogen bonding from both the carboxylic and phosphonic acid moieties. Superimposed on this broad feature, weaker, sharper peaks around 3080 cm⁻¹ can be assigned to the aromatic C-H stretches.[9]
-
Carbonyl and Ring Region (1800-1400 cm⁻¹): A very strong and sharp absorption between 1680-1710 cm⁻¹ is the unmistakable C=O stretch of the carboxylic acid group, confirming its presence.[3][14] The peaks in the 1450-1600 cm⁻¹ range are due to the skeletal C=C stretching vibrations of the benzene ring.
-
Fingerprint Region (<1400 cm⁻¹): This region is complex but highly informative. A strong band between 1210-1320 cm⁻¹ arises from a combination of the carboxylic C-O stretch and the phosphonic P=O stretch.[3][5] The region from 900-1100 cm⁻¹ is dominated by strong, complex absorptions from the P-O(H) vibrations of the phosphonic acid group.[6][7] The broad O-H out-of-plane bend from the carboxylic acid dimer appears around 900-960 cm⁻¹.[3] Critically, a strong band between 800-860 cm⁻¹ serves as a diagnostic marker for the 1,4- (para) substitution pattern of the benzene ring.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation and quality control of this compound. By understanding the characteristic vibrational frequencies of the carboxylic acid, phosphonic acid, and p-disubstituted aromatic ring, a detailed and confident interpretation of the spectrum is achievable. The implementation of a rigorous, self-validating experimental protocol, such as the KBr pellet method with appropriate background correction, ensures the generation of high-fidelity, reproducible data. This guide provides the foundational knowledge and practical framework for researchers to effectively utilize FTIR spectroscopy in their work with this important bifunctional molecule.
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A Researcher's Comprehensive Guide to the Safe Handling of 4-Phosphonobenzoic Acid
This guide provides an in-depth technical overview of the safety and handling protocols for 4-Phosphonobenzoic acid (4-CPPA), a compound of increasing interest in materials science, coordination chemistry, and as a linker in the synthesis of metal-organic frameworks (MOFs). Given its dual functionality as a carboxylic acid and a phosphonic acid, a thorough understanding of its reactivity and potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a deeper, scientifically-grounded perspective on why specific handling procedures are necessary.
Understanding the Chemical Nature of this compound
This compound is a white crystalline solid.[1] Its chemical structure, featuring both a carboxylic acid and a phosphonic acid group, dictates its physical and chemical properties, as well as its potential hazards. The presence of these two acidic moieties means the compound can act as a chelating agent and participate in a variety of chemical reactions. From a safety perspective, its acidic nature is a primary consideration.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is the foundation of its safe handling. These properties influence its behavior under various laboratory conditions and inform the selection of appropriate storage and handling procedures.
| Property | Value | Source |
| Molecular Formula | C7H7O5P | [1] |
| Molar Mass | 202.1 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [1][2] |
| Melting Point | 378°C (lit.) | [1] |
| Boiling Point | 489.1 ± 47.0 °C (Predicted) | [1] |
| Flash Point | 249.6°C | [1] |
| Solubility | Slightly soluble in water; soluble in some organic solvents | [1] |
| pKa | 1.59 ± 0.10 (Predicted) | [1] |
Hazard Identification and Risk Assessment
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It may also be corrosive to metals.[2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
GHS Hazard Statements:
The causality behind these hazards lies in the acidic nature of the phosphonic and carboxylic acid groups. Upon contact with skin or eyes, these groups can cause rapid tissue damage through acid-catalyzed hydrolysis of proteins and lipids.
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantities being used, the nature of the experimental procedures (e.g., heating, grinding), and the potential for exposure.
The Hierarchy of Controls: A Proactive Approach to Safety
The most effective way to manage the risks associated with this compound is to apply the hierarchy of controls. This systematic approach prioritizes the most effective control measures to eliminate or minimize hazards.
Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering and administrative controls are primary, appropriate PPE is essential for the direct handling of this compound.[3] The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.
Recommended PPE Ensemble:
-
Eye and Face Protection: Chemical safety goggles are mandatory.[4] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][5]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[4] Gloves should be inspected for any signs of degradation or perforation before each use.[6] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of according to institutional guidelines.[6]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Protective Clothing: For larger quantities or tasks with a high splash potential, chemical-resistant aprons or coveralls may be necessary.[7]
-
-
Respiratory Protection: For procedures that may generate dusts or aerosols, a NIOSH-approved respirator is necessary.[6] The type of respirator should be selected based on the potential exposure concentration.
Sources
Introduction: 4-Phosphonobenzoic Acid as a Bifunctional Molecular Linchpin
An In-depth Technical Guide to the Theoretical and Computational Analysis of 4-Phosphonobenzoic Acid
This compound (4-CPPA), also known as 4-carboxyphenylphosphonic acid, is a bifunctional organic molecule that has garnered significant interest across multiple scientific disciplines. Its rigid phenyl backbone is appended with two distinct functional groups: a carboxylic acid (-COOH) and a phosphonic acid (-PO(OH)₂). This unique architecture makes it an exceptional linker molecule, capable of interfacing with a diverse range of materials and biological systems.
The phosphonic acid group serves as a robust anchor to various metal oxide surfaces, such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and silicon oxide (SiO₂), forming stable, ordered self-assembled monolayers (SAMs).[1] This property is paramount in the fields of materials science and nanoelectronics for tailoring surface properties, fabricating sensors, and enhancing the performance of perovskite solar cells.[2][3] Concurrently, the carboxylic acid group provides a versatile handle for further chemical modification, enabling the covalent attachment of drugs, proteins, or other active molecules. This dual functionality positions 4-CPPA as a critical component in the design of targeted drug delivery systems, biocompatible coatings, and advanced hybrid materials.
Understanding the behavior of 4-CPPA at the molecular level is essential for optimizing its performance in these applications. Theoretical and computational studies provide unparalleled insight into its structural, electronic, and reactive properties. This guide elucidates the core computational methodologies used to study 4-CPPA, presents key theoretical findings regarding its molecular characteristics, and explores how these insights guide its practical application.
Part 1: Core Computational Methodologies
The theoretical investigation of this compound relies on a suite of computational chemistry techniques. These methods allow us to model the molecule in silico, predicting its behavior with a high degree of accuracy and providing a rationale for experimental observations.
Density Functional Theory (DFT) Calculations
Density Functional Theory is the workhorse of modern computational chemistry for studying the electronic structure of molecules.[4][5] It provides a robust framework for determining optimized molecular geometries, vibrational frequencies, and a host of electronic properties.
Causality in Method Selection: DFT is chosen over simpler methods for its balance of computational cost and accuracy. Functionals like B3LYP are frequently employed as they incorporate a portion of exact Hartree-Fock exchange, providing a more accurate description of electron correlation, which is vital for predicting bond energies and reaction barriers.[6][7] Basis sets such as 6-31G* or 6-311++G** are selected to provide sufficient flexibility for the electron orbitals to accurately represent the molecular structure and bonding.[5][8]
Experimental Protocol: Standard DFT Workflow
-
Input Structure Generation: A 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: An initial optimization is performed using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This calculation iteratively adjusts atomic positions to find the lowest energy conformation (a minimum on the potential energy surface).
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This serves two purposes:
-
Property Calculation: Single-point energy calculations are performed on the final geometry to derive electronic properties, including:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied and Lowest Unoccupied Molecular Orbitals are crucial for understanding reactivity and electronic transitions.[7][10]
-
Molecular Electrostatic Potential (MEP): Maps the charge distribution to identify sites susceptible to electrophilic or nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: Investigates charge transfer and delocalization within the molecule.
-
Workflow Visualization
Caption: A typical workflow for Density Functional Theory (DFT) analysis of a molecule.
Molecular Dynamics (MD) Simulations
While DFT provides a static, time-independent picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time.[11][12] This is particularly valuable for understanding how 4-CPPA molecules self-organize into monolayers on a surface or interact with solvent molecules.[2][13]
Causality in Method Selection: MD is essential for modeling large systems (e.g., a surface slab with multiple adsorbate molecules and solvent) and for capturing temperature-dependent dynamic processes that are inaccessible to static quantum methods. Force fields like COMPASS or AMBER are employed to approximate the potential energy of the system, allowing for simulations on nanosecond or longer timescales.[14][15]
Experimental Protocol: Simulating SAM Formation
-
System Assembly: A simulation box is constructed containing a substrate slab (e.g., TiO₂ anatase), multiple 4-CPPA molecules, and solvent molecules (e.g., water or an organic solvent).
-
Force Field Parameterization: Appropriate force field parameters are assigned to all atoms in the system to describe their interactions (bond stretching, angles, dihedrals, van der Waals, and electrostatic forces).
-
Energy Minimization: The initial system is energy-minimized to remove any unfavorable steric clashes.
-
Equilibration: The system is gradually heated to the target temperature and equilibrated under constant pressure and temperature (NPT ensemble). This allows the system to relax to a stable state.
-
Production Run: A long simulation (nanoseconds to microseconds) is run to collect trajectory data. During this phase, the positions and velocities of all atoms are recorded at regular intervals.
-
Trajectory Analysis: The saved trajectory is analyzed to extract information on:
-
Adsorption kinetics and binding modes.
-
The orientation and packing density of molecules in the monolayer.
-
Radial distribution functions (RDFs) to characterize intermolecular interactions.
-
Part 2: Theoretical Insights into Molecular Structure and Properties
Computational studies provide a detailed picture of the intrinsic properties of the 4-CPPA molecule.
Optimized Molecular Geometry
DFT calculations predict a planar phenyl ring with the phosphonic and carboxylic acid groups lying slightly out of the plane. The geometry is a result of the interplay between the electronic conjugation of the carboxyl group with the ring and the steric bulk of the phosphonic acid group.
| Parameter | Predicted Value (Å or °) | Significance |
| Bond Lengths | ||
| P=O | ~1.48 Å | Shorter and stronger than P-O single bonds, indicating double bond character. |
| P-OH | ~1.56 Å | Typical phosphonic acid single bond length. |
| P-C (aryl) | ~1.80 Å | Strong covalent bond linking the functional group to the phenyl ring. |
| C=O (carboxyl) | ~1.21 Å | Characteristic carboxylic acid double bond. |
| C-OH (carboxyl) | ~1.35 Å | Longer than C=O due to single bond character. |
| Bond Angles | ||
| O=P-OH | ~113° | Reflects the tetrahedral geometry around the phosphorus atom. |
| O=C-OH | ~122° | Consistent with the sp² hybridization of the carboxyl carbon. |
| Note: Values are representative and derived from DFT calculations on analogous structures like phenylphosphonic acid and benzoic acid derivatives.[1] |
Vibrational Spectroscopy Analysis
Theoretical frequency calculations are indispensable for interpreting experimental IR and Raman spectra. By assigning calculated vibrational modes to observed spectral peaks, we can confirm the molecular structure and identify characteristic functional group vibrations.[6][9]
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |
| O-H Stretch (Carboxyl) | ~3570 cm⁻¹ | Stretching of the acidic proton on the -COOH group. |
| O-H Stretch (Phosphonyl) | ~3200-3400 cm⁻¹ | Broader bands corresponding to the two -OH groups on the phosphonic acid. |
| Aromatic C-H Stretch | ~3050-3100 cm⁻¹ | Stretching vibrations of the C-H bonds on the phenyl ring.[16] |
| C=O Stretch (Carboxyl) | ~1720 cm⁻¹ | A strong, characteristic band for the carbonyl group.[16] |
| P=O Stretch | ~1250 cm⁻¹ | Strong vibration of the phosphoryl double bond. |
| P-O-H Bending | ~1000-1100 cm⁻¹ | In-plane bending of the phosphonic acid hydroxyl groups. |
| P-C Stretch | ~700-800 cm⁻¹ | Stretching of the bond connecting phosphorus to the phenyl ring. |
| Note: Frequencies are scaled values typical for DFT/B3LYP calculations and are highly sensitive to hydrogen bonding and molecular environment.[6] |
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are key indicators of a molecule's electronic behavior.[7] For 4-CPPA, DFT calculations show that the HOMO is primarily localized on the phenyl ring and the carboxylic acid group, while the LUMO is distributed across the entire aromatic system.
-
HOMO (-0.05 to -0.06 Hartree): Represents the ability to donate an electron. Its localization indicates the phenyl ring is the primary site of electron donation.[10]
-
LUMO (-0.006 to -0.01 Hartree): Represents the ability to accept an electron.[10]
-
HOMO-LUMO Gap (ΔE ≈ 4.5-5.5 eV): The energy gap is a measure of chemical reactivity and electronic excitability. A relatively large gap suggests high kinetic stability. This gap is crucial for understanding charge transfer processes when 4-CPPA is adsorbed on semiconductor surfaces.
Part 3: Applications Guided by Theoretical Studies
Theoretical insights directly inform and accelerate the application of 4-CPPA in advanced technologies.
Surface Functionalization and Self-Assembled Monolayers (SAMs)
The primary application of 4-CPPA in materials science is its ability to form robust SAMs on metal oxide surfaces.[17][18] Theoretical studies have been pivotal in elucidating the binding mechanism.
Mechanism of Anchoring: Quantum chemical calculations have shown that the phosphonic acid group preferentially binds to surfaces like TiO₂ through a dissociative chemisorption process.[1][19] The molecule deprotonates, forming strong covalent Ti-O-P bonds. Several binding modes are possible, with their relative stability depending on surface crystallography and coverage.
-
Monodentate: One P-O-Metal bond is formed.
-
Bidentate: Two P-O-Metal bonds are formed, either by bridging two metal atoms or chelating one. This is often the most stable configuration at low coverage.[1]
-
Tridentate: All three oxygen atoms (one from P=O and two from P-OH) coordinate to the surface. This is generally less favorable for phosphonic acids compared to phosphates.[20]
Computational studies confirm that the bidentate binding mode is energetically most favorable on the anatase TiO₂(101) surface, with an adsorption energy of approximately 277 kJ/mol.[1]
Diagram of Binding Modes
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Methodological & Application
protocol for 4-Phosphonobenzoic acid functionalization of surfaces
This application note provides a comprehensive guide for the functionalization of surfaces with 4-Phosphonobenzoic acid (4-PBA), a bifunctional molecule widely used to create chemically active and well-defined interfaces. The protocols detailed herein are intended for researchers, scientists, and drug development professionals aiming to modify substrates for applications ranging from biocompatible coatings and biosensors to platforms for controlled drug delivery.
Introduction to this compound in Surface Science
This compound (4-PBA) is an organic molecule featuring two distinct functional groups: a phosphonic acid group (-PO(OH)₂) and a carboxylic acid group (-COOH). This dual functionality makes it an exceptional linker molecule for surface modification. The phosphonic acid group serves as a robust anchor, forming strong, stable bonds with a variety of metal oxide surfaces, including titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), indium tin oxide (ITO), and aluminum oxide (Al₂O₃)[1][2][3]. The exposed carboxylic acid group then provides a versatile chemical handle for the subsequent covalent immobilization of biomolecules, such as proteins, peptides, or small molecule drugs.[4][5]
The use of phosphonic acids to form self-assembled monolayers (SAMs) offers several advantages over other common surface chemistries like silanes or thiols. Phosphonate monolayers exhibit high hydrolytic stability, particularly in physiological environments, and their formation is less sensitive to trace amounts of water, making the deposition process more robust and reproducible.[1][2][6][7]
Principle of 4-PBA Surface Functionalization
The functionalization process relies on the spontaneous organization of 4-PBA molecules from solution onto a hydroxylated metal oxide surface to form a dense, ordered monolayer.
Mechanism of Anchoring: The phosphonic acid headgroup interacts strongly with the metal oxide surface. This binding is believed to occur through the coordination of the phosphoryl oxygen to Lewis acid sites on the surface, followed by condensation reactions between the P-OH groups and surface hydroxyl (M-OH) groups.[6] This process results in the formation of stable, covalent M-O-P bonds. The binding can occur in several modes—monodentate, bidentate, or tridentate—depending on the surface chemistry, molecule density, and post-deposition treatments like annealing.[7][8][9] Bidentate binding is frequently observed and provides a strong anchor to the surface.[1][2][9]
Diagram of 4-PBA Binding Mechanism:
Caption: Mechanism of 4-PBA binding to a hydroxylated metal oxide surface.
Detailed Protocols
PART 1: Substrate Preparation and Cleaning
Rationale: The quality of the resulting 4-PBA monolayer is critically dependent on the cleanliness of the substrate. Organic and particulate contaminants can inhibit the formation of a well-ordered and densely packed monolayer.[10][11] The goal of the cleaning procedure is to remove contaminants and to ensure the surface is adequately hydroxylated to facilitate phosphonate binding.
Recommended Cleaning Procedures for Common Substrates:
| Substrate Material | Recommended Cleaning Protocol |
| Titanium Dioxide (TiO₂), Zirconium Dioxide (ZrO₂) | 1. Sonicate in a sequence of acetone, ethanol, and Milli-Q water (15 min each).[12] 2. Dry under a stream of dry nitrogen or argon. 3. Treat with oxygen plasma or UV-Ozone for 5-10 minutes to remove final organic traces and enhance surface hydroxyl groups.[12][13] |
| Indium Tin Oxide (ITO) | 1. Sonicate in a sequence of detergent solution (e.g., 2% Alconox), deionized water, acetone, and isopropanol (15 min each). 2. Dry under a stream of dry nitrogen. 3. Treat with UV-Ozone for 15 minutes immediately before use. |
| Aluminum Oxide (Al₂O₃) | 1. Sonicate in isopropanol for 10-15 minutes.[14] 2. Rinse thoroughly with deionized water. 3. Dry under a stream of dry nitrogen. 4. Optional: A brief oxygen plasma treatment can improve hydroxylation. |
Safety Note: If using piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂), exercise extreme caution. It is a powerful oxidant and reacts violently with organic materials. Always add peroxide to the acid slowly, and never store it in a sealed container.[15]
PART 2: 4-PBA Solution Preparation
Rationale: The choice of solvent is dictated by the solubility of 4-PBA, while the concentration influences the kinetics and quality of monolayer formation.
-
Reagents & Equipment:
-
This compound (CAS 618-21-3)
-
Anhydrous solvent (e.g., ethanol, isopropanol, or a mixture of DMF and IPA)[10]
-
Analytical balance
-
Volumetric flasks
-
Sonicator
-
-
Procedure:
-
Prepare a 1-5 mM solution of 4-PBA in the chosen anhydrous solvent. 4-PBA has limited solubility in water but is soluble in organic solvents like ethanol.[16][17]
-
Briefly sonicate the solution (5-10 minutes) to ensure complete dissolution.
-
Use the solution promptly after preparation. For optimal results, purge the container with an inert gas like nitrogen or argon to minimize exposure to ambient moisture.
-
PART 3: Surface Functionalization via Dip Coating
Rationale: Dip coating is a simple and effective method for forming SAMs.[10] Immersion time is a key parameter that allows the molecules to adsorb and self-organize on the substrate surface.
-
Procedure:
-
Place the freshly cleaned and dried substrate into the 4-PBA solution in a clean, sealed container (e.g., a glass vial).[15]
-
Ensure the entire surface to be functionalized is fully immersed.
-
Allow the substrate to incubate in the solution for 12-24 hours at room temperature. Longer immersion times generally lead to better monolayer packing and order.[15]
-
After incubation, remove the substrate from the solution using clean tweezers.
-
Rinse the surface thoroughly with fresh, clean solvent (the same solvent used for the solution) to remove any non-adsorbed (physisorbed) molecules.[10]
-
Dry the functionalized substrate under a gentle stream of dry nitrogen or argon.
-
Optional Annealing: To improve the ordering and covalent bonding of the monolayer, the substrate can be annealed at 80-120°C for 10-60 minutes in a vacuum oven or under an inert atmosphere.[7][10]
-
Characterization of the 4-PBA Functionalized Surface
Rationale: It is essential to verify the successful formation and quality of the 4-PBA monolayer before proceeding to subsequent applications. Several surface-sensitive techniques can provide valuable information.[18]
| Characterization Technique | Information Provided | Expected Result for a Successful 4-PBA Monolayer |
| Contact Angle Goniometry | Measures surface wettability, which changes upon monolayer formation.[18][19][20] | A decrease in the water contact angle compared to the bare, cleaned oxide surface, but typically remaining in the hydrophilic to moderately hydrophilic range (e.g., 30°-50°) due to the exposed carboxylic acid groups.[21][22][23][24] |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition and chemical state information of the surface.[18] | Presence of Phosphorus (P 2p peak at ~133.6 eV) and a C 1s spectrum consistent with the benzoic acid structure.[9][13] Analysis of the O 1s and Ti 2p (for TiO₂) peaks can confirm the formation of P-O-Ti bonds.[7][25] |
| Atomic Force Microscopy (AFM) | Visualizes surface topography and roughness.[18] | A smooth surface with low roughness (e.g., <1 nm RMS) indicates a uniform monolayer.[21] AFM can also reveal if the monolayer has formed islands or is incomplete.[12][13] |
| Ellipsometry | Measures the thickness of the deposited molecular layer. | A measured thickness consistent with the length of a single 4-PBA molecule (~0.8 - 1.5 nm), confirming monolayer formation.[12][13] |
Application Protocol: Protein Immobilization via EDC/NHS Chemistry
Rationale: The terminal carboxylic acid groups of the 4-PBA monolayer can be activated to form amine-reactive esters, which then readily couple with primary amines (e.g., lysine residues) on proteins to form stable amide bonds.[4][5] A two-step process using EDC and Sulfo-NHS is preferred as it improves coupling efficiency and stability of the reactive intermediate.[4][26]
Workflow for Protein Immobilization:
Caption: Experimental workflow for protein immobilization on a 4-PBA surface.
-
Materials:
-
Step-by-Step Procedure:
-
Activation: Prepare a fresh solution of 20-50 mM EDC and 50-100 mM Sulfo-NHS in Activation Buffer immediately before use.[4][26] Rationale: EDC is susceptible to hydrolysis and loses activity in aqueous solutions.[4]
-
Immerse the 4-PBA functionalized substrate in the EDC/Sulfo-NHS solution for 15-30 minutes at room temperature with gentle agitation.
-
Rinsing: Quickly rinse the activated substrate with cold Coupling Buffer to remove excess EDC and Sulfo-NHS.[4]
-
Conjugation: Immediately immerse the activated substrate in the protein solution (typically 0.1-1.0 mg/mL in Coupling Buffer). Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[4] Rationale: The pH of the coupling buffer should be near or slightly above the neutral to ensure primary amines on the protein are deprotonated and nucleophilic.[28]
-
Quenching: Remove the substrate and immerse it in the Quenching Solution for 15-30 minutes to deactivate any remaining NHS-ester groups.
-
Final Wash: Wash the substrate thoroughly with Washing Buffer (e.g., 3 times for 5 minutes each) to remove non-covalently bound protein, followed by a final rinse with PBS or deionized water.
-
The bio-functionalized surface is now ready for use or can be stored in an appropriate buffer at 4°C.
-
References
-
Pellerite, M. J., et al. (2003). THE SYNTHESIS AND CHARACTERIZATION OF PHOSPHONIC ACIDS FOR THE SURFACE MODIFICATION STUDY ON INDIUM TIN OXIDE. Georgia Institute of Technology. Retrieved from [Link]
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Cavalleri, O., et al. (2017). Anchoring of Aminophosphonates on Titanium Oxide for Biomolecular Coupling. The Journal of Physical Chemistry C, 121(35), 19343–19351. Retrieved from [Link]
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ResearchGate. (2015). Bonding of phosphonic acids to metal oxide surface. Retrieved from [Link]
-
Canepa, P., et al. (2016). Phosphonate molecular layers on TiO2 surfaces. MATEC Web of Conferences, 80, 01004. Retrieved from [Link]
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General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Retrieved from [Link]
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Hotchkiss, P. J., et al. (2012). The modification of indium tin oxide with phosphonic acids: mechanism of binding, tuning of surface properties, and potential for use in organic electronic applications. Accounts of Chemical Research, 45(3), 337-346. Retrieved from [Link]
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ChemBK. (2024). This compound. Retrieved from [Link]
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Chemistry For Everyone. (2024, March 24). How Do You Clean A Surface Before Self-Assembled Monolayer Deposition? [Video]. YouTube. Retrieved from [Link]
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Thomas, A. G., et al. (2016). An Experimental Investigation of the Adsorption of a Phosphonic Acid on the Anatase TiO2(101) Surface. The Journal of Physical Chemistry C, 120(30), 16896–16903. Retrieved from [Link]
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Canepa, P., et al. (2016). Phosphonate molecular layers on TiO 2 surfaces. ResearchGate. Retrieved from [Link]
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Hotchkiss, P. J., et al. (2012). The Modification of Indium Tin Oxide with Phosphonic Acids: Mechanism of Binding, Tuning of Surface Properties, and Potential for Use in Organic Electronic Applications. Accounts of Chemical Research, 45(3), 337–346. Retrieved from [Link]
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Hinckley, A. P., & Muscat, A. J. (2021). Wet Chemical Cleaning of Organosilane Monolayers. Solid State Phenomena, 314, 54-59. Retrieved from [Link]
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Oyefeso, B. O., et al. (2012). Removal of Surface Contamination and Self-Assembled Monolayers (SAMs) from Silver (Ag) Nanorod Substrates by Plasma Cleaning with Argon. ACS Applied Materials & Interfaces, 4(9), 4547–4553. Retrieved from [Link]
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ResearchGate. (2014). EDC/NHS activation of a surface?. Retrieved from [Link]
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Uddin, M. J., et al. (2013). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. Journal of Applied Physics, 114(18), 184701. Retrieved from [Link]
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Lee, Y.-S., et al. (2013). Development and Characterization of 4,4-Dithiodibutyric Acid as a Monolayer for Protein Chips. Sensors and Materials, 25(6), 421-432. Retrieved from [Link]
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ResearchGate. (n.d.). Binding Energies of the Spectral Components Used to Deconvolve the XPS Spectra. Retrieved from [Link]
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ResearchGate. (n.d.). Contact angles measurements for PABA, PABA-Initiator and PABA-PMETAC modified electrodes. Retrieved from [Link]
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Sharma, S., et al. (2013). SELF ASSEMBLED MONOLAYERS -A REVIEW. Journal of Applicable Chemistry, 2(1), 107-117. Retrieved from [Link]
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ResearchGate. (n.d.). Contact angles for the amine-functionalized and PSBA coated on the silica wafers. Retrieved from [Link]
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Montanari, E., et al. (2017). Phosphonic acid: preparation and applications. RSC Advances, 7(78), 49393-49413. Retrieved from [Link]
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Chen, H., et al. (2018). Contact angle measurement of natural materials. Colloids and Surfaces B: Biointerfaces, 161, 324-330. Retrieved from [Link]
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Biolin Scientific. (2019). Contact Angle Measurements to Evaluate Plasma Treatment Efficiency. Retrieved from [Link]
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BMM 311L Biomaterials and Biomechanics Laboratory, Spring 2020. (2020). EXPERIMENT 5: Surface Properties and Contact Angle Measurement. Retrieved from [Link]
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Dhimane, A.-L., et al. (2021). Design of Hybrid PAH Nanoadsorbents by Surface Functionalization of ZrO 2 Nanoparticles with Phosphonic Acids. Molecules, 26(8), 2154. Retrieved from [Link]
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Introduction: The Utility of 4-Phosphonobenzoic Acid as a Heterobifunctional Linker
An Application Guide to 4-Phosphonobenzoic Acid in Bioconjugation Techniques
This compound is a versatile heterobifunctional linker that is increasingly employed in the fields of bioconjugation, biosensor development, and nanotechnology.[1][2][3] Its utility stems from its unique molecular architecture, which features two distinct functional groups: a phosphonic acid group and a carboxylic acid group. This dual functionality allows for a two-step conjugation strategy, making it an ideal molecule for tethering biomolecules to inorganic surfaces.
The phosphonic acid moiety exhibits a high affinity for metal oxide surfaces, such as those of zinc oxide (ZnO), titanium dioxide (TiO2), and iron oxide (Fe3O4) nanoparticles, forming stable, multidentate covalent bonds.[4][5] This robust anchoring provides a durable and resilient surface functionalization.[4] The carboxylic acid group, on the other hand, provides a reactive handle for the covalent attachment of biomolecules through well-established coupling chemistries, most notably the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) reaction.[6][7][8]
This guide will provide a comprehensive overview of the properties of this compound, detailed protocols for its use in surface modification and subsequent bioconjugation, and methods for the characterization of the resulting conjugates.
Chemical and Physical Properties of this compound
This compound is a white crystalline solid with the chemical formula C7H7O5P.[9] It is slightly soluble in water but can be dissolved in various organic solvents.[9] The key to its functionality lies in the orthogonal reactivity of its two functional groups.
| Property | Description | Source(s) |
| Molecular Formula | C7H7O5P | [10] |
| Molecular Weight | 202.11 g/mol | N/A |
| Appearance | White to almost white crystalline powder | [9][11] |
| Solubility | Slightly soluble in water; soluble in organic solvents | [9] |
| Phosphonic Acid Group | Forms strong, stable bonds with metal oxide surfaces. | [4][5] |
| Carboxylic Acid Group | Can be activated for covalent coupling to primary amines. | [6][7] |
Experimental Protocols
Part 1: Surface Functionalization of Metal Oxide Nanoparticles with this compound
This protocol describes the functionalization of metal oxide nanoparticles with this compound to introduce carboxylic acid moieties on their surface.
Rationale: The phosphonic acid group of this compound will form a self-assembled monolayer (SAM) on the metal oxide surface, creating a stable foundation for subsequent bioconjugation.[12] The choice of solvent is critical to ensure both the solubility of the linker and the dispersion of the nanoparticles.
Materials:
-
Metal oxide nanoparticles (e.g., ZnO, Fe3O4)
-
This compound
-
Anhydrous solvent (e.g., ethanol, toluene, or a mixture)
-
Ultrasonicator
-
Magnetic stirrer
-
Centrifuge
-
Phosphate-buffered saline (PBS)
Protocol:
-
Nanoparticle Preparation: Disperse the metal oxide nanoparticles in the chosen anhydrous solvent at a concentration of 1 mg/mL. Sonicate the suspension for 15 minutes to ensure a homogenous dispersion.
-
Linker Solution Preparation: Prepare a 10 mM solution of this compound in the same anhydrous solvent.
-
Functionalization Reaction: While stirring the nanoparticle suspension, add the this compound solution dropwise. Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.
-
Washing: Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. Discard the supernatant, which contains unreacted linker.
-
Resuspension and Washing: Resuspend the nanoparticle pellet in fresh anhydrous solvent and sonicate for 5 minutes. Repeat the centrifugation and resuspension steps three times to ensure the complete removal of non-covalently bound linker molecules.
-
Final Resuspension: After the final wash, resuspend the carboxyl-functionalized nanoparticles in the desired buffer for the subsequent bioconjugation step (e.g., MES buffer, pH 6.0).
Self-Validation and Characterization:
-
Fourier Transform Infrared Spectroscopy (FTIR): Confirm the successful functionalization by identifying the characteristic peaks of the phosphonic acid and carboxylic acid groups on the nanoparticle surface.
-
X-ray Photoelectron Spectroscopy (XPS): This technique can be used to analyze the elemental composition of the nanoparticle surface and confirm the presence of phosphorus.[13]
-
Zeta Potential Measurement: A change in the surface charge of the nanoparticles after functionalization can indicate the successful attachment of the linker.
**.dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} .dot** Workflow for Nanoparticle Functionalization
Part 2: EDC/NHS-Mediated Bioconjugation of Amine-Containing Biomolecules
This protocol details the covalent coupling of a biomolecule containing a primary amine (e.g., a protein, peptide, or amine-modified oligonucleotide) to the carboxyl-functionalized nanoparticles.
Rationale: The EDC/NHS two-step coupling chemistry is a widely used and efficient method for forming stable amide bonds between a carboxylic acid and a primary amine.[6][8] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[8] This intermediate is prone to hydrolysis, so NHS is added to form a more stable amine-reactive NHS-ester, which then reacts with the primary amine of the biomolecule.[8] The reaction is typically performed in a slightly acidic to neutral pH buffer (pH 6.0-7.5) to optimize the activation and coupling steps while maintaining the stability of the biomolecule.[8]
Materials:
-
Carboxyl-functionalized nanoparticles (from Part 1)
-
Amine-containing biomolecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Centrifuge
Protocol:
-
Nanoparticle Preparation: Resuspend the carboxyl-functionalized nanoparticles in Activation Buffer at a concentration of 1 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.
-
Add EDC and NHS to the nanoparticle suspension. The optimal molar ratio of EDC/NHS to the estimated surface carboxyl groups should be determined empirically, but a starting point is a 5- to 10-fold molar excess.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents: Centrifuge the activated nanoparticles to pellet them. Discard the supernatant containing excess EDC and NHS. This step is crucial to prevent the crosslinking of the amine-containing biomolecule.[8]
-
Bioconjugation:
-
Immediately resuspend the activated nanoparticles in Coupling Buffer containing the amine-containing biomolecule. The concentration of the biomolecule should be optimized for efficient conjugation.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add Quenching Buffer to the reaction mixture and incubate for 15 minutes at room temperature. This step deactivates any remaining NHS-esters.
-
Washing: Centrifuge the bioconjugate to pellet it. Discard the supernatant. Resuspend the pellet in Coupling Buffer. Repeat the washing step three times to remove any unbound biomolecules.
-
Final Product: Resuspend the final bioconjugate in a suitable buffer for storage and downstream applications.
Self-Validation and Characterization:
-
Protein Quantification Assay (e.g., BCA or Bradford): Measure the amount of protein conjugated to the nanoparticles by comparing the protein concentration in the supernatant before and after the conjugation reaction.
-
Gel Electrophoresis (SDS-PAGE): For protein conjugates, the nanoparticles can be boiled in SDS-PAGE loading buffer to release the conjugated protein, which can then be visualized by gel electrophoresis.
-
Functional Assay: The most critical validation is to demonstrate that the conjugated biomolecule retains its biological activity (e.g., enzyme activity, binding affinity).
**.dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} .dot** EDC/NHS Coupling Reaction Mechanism
Conclusion
This compound serves as a powerful and reliable linker in bioconjugation, particularly for the stable attachment of biomolecules to metal oxide surfaces. Its heterobifunctional nature allows for a controlled, stepwise conjugation process. By understanding the underlying chemical principles and following robust, self-validating protocols, researchers can effectively utilize this versatile molecule to develop novel bioconjugates for a wide range of applications in diagnostics, therapeutics, and materials science.
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Application Notes & Protocols: 4-Phosphonobenzoic Acid as a Corrosion Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Phosphonobenzoic acid (4-PBA) as a corrosion inhibitor. This document delineates the underlying scientific principles, mechanisms of action, and detailed experimental protocols for evaluating its efficacy.
Introduction: The Imperative for Advanced Corrosion Inhibition
Corrosion, the electrochemical degradation of materials, poses a significant challenge across numerous industries, from infrastructure and transportation to biomedical implants. The development of effective corrosion inhibitors is paramount to extending the lifespan and ensuring the integrity of metallic components. Organic inhibitors, particularly those that can form stable, self-assembling monolayers on metal surfaces, are of significant interest due to their environmental compatibility and high efficiency.
This compound (4-PBA) has emerged as a promising corrosion inhibitor. Its unique molecular structure, featuring both a phosphonic acid group and a carboxylic acid group attached to a benzene ring, allows for strong and versatile interactions with metal surfaces. The phosphonic acid moiety provides a robust anchor to the metal oxide layer, while the aromatic ring and carboxylic acid group contribute to the formation of a dense, hydrophobic barrier.[1][2][3]
Mechanism of Action: How 4-PBA Protects Metal Surfaces
The primary mechanism by which 4-PBA inhibits corrosion is through the formation of a protective film on the metal surface.[1][4] This process is driven by the strong affinity of the phosphonic acid group for metal oxides. The phosphonate head group can form mono-, bi-, or tridentate bonds with the metal surface, leading to a highly stable, chemisorbed layer.[5]
The key steps in the formation of the protective layer are:
-
Adsorption: 4-PBA molecules in the corrosive medium are transported to the metal surface.
-
Chemisorption: The phosphonic acid group interacts with the metal surface, forming strong covalent bonds. This process is often a slow self-assembly, potentially taking several hours to form a well-ordered monolayer.[2][3]
-
Film Formation: The adsorbed 4-PBA molecules arrange themselves, with the benzene rings orienting to create a dense, hydrophobic barrier. This barrier impedes the diffusion of corrosive species, such as oxygen and chloride ions, to the metal surface.[5]
The presence of the carboxylic acid group can further enhance the protective properties of the film through intermolecular interactions and potential cross-linking, contributing to a more robust and less permeable layer.
Visualizing the Protective Mechanism
The following diagram illustrates the proposed mechanism of 4-PBA forming a protective layer on a metal surface.
Caption: Mechanism of 4-PBA corrosion inhibition.
Applications of this compound
Phosphonic acids, including 4-PBA, are versatile corrosion inhibitors applicable to a range of metals and environments.[1][4]
-
Metals Protected: Mild steel, carbon steel, aluminum and its alloys, copper, and stainless steel.[1][4][5]
-
Corrosive Environments: Neutral chloride media, acidic solutions, and industrial water systems.[1]
-
Formulations: 4-PBA can be used as a standalone inhibitor or in synergistic formulations with other compounds, such as metal cations (e.g., Zn²⁺), to enhance inhibition efficiency.[1][6]
Experimental Protocols for Evaluation
To rigorously assess the performance of 4-PBA as a corrosion inhibitor, a combination of electrochemical, surface analysis, and gravimetric methods should be employed. These protocols are designed to be self-validating by providing complementary data on the inhibitor's efficacy.
Materials and Reagents
-
This compound (4-PBA): Purity ≥ 98%
-
Metal Specimen: e.g., Mild steel (AISI 1018), Carbon steel, Aluminum (AA2024-T3). Dimensions should be standardized for all tests (e.g., 1 cm x 1 cm x 0.2 cm).
-
Corrosive Medium: e.g., 3.5% NaCl solution, 0.5 M HCl, or simulated industrial water.
-
Reagents for Cleaning: Acetone, ethanol, and deionized water.
-
Polishing Materials: Silicon carbide abrasive papers of various grits (e.g., 240, 400, 600, 800, 1200).
Protocol 1: Specimen Preparation
Proper specimen preparation is critical for obtaining reproducible results.
-
Mechanical Polishing: Wet grind the metal specimens with successively finer grades of silicon carbide paper.
-
Cleaning: Degrease the polished specimens by sonicating in acetone for 5 minutes, followed by rinsing with ethanol and then deionized water.
-
Drying: Dry the specimens in a stream of warm air and store them in a desiccator prior to use.
Protocol 2: Weight Loss Measurements (Gravimetric Method)
This method provides a direct measure of the corrosion rate.
-
Initial Weighing: Accurately weigh the prepared metal specimens to four decimal places.
-
Immersion: Immerse the specimens in the corrosive medium with and without various concentrations of 4-PBA (e.g., 50, 100, 200, 500 ppm) for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.
-
Final Weighing: After the immersion period, remove the specimens, clean them according to ASTM G1-03 standard practice[7], dry, and reweigh.
-
Calculations:
-
Corrosion Rate (CR): Calculate using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the specimen area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Protocol 3: Electrochemical Evaluation
Electrochemical methods offer rapid and detailed insights into the corrosion inhibition mechanism.[8] A standard three-electrode cell is used, with the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
Visualizing the Experimental Workflow
The following diagram outlines the workflow for electrochemical testing.
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Application Notes and Protocols for the Surface Binding of 4-Phosphonobenzoic Acid
Authored by a Senior Application Scientist
Introduction: The Significance of 4-Phosphonobenzoic Acid in Surface Engineering
This compound (4-PBA) is a bifunctional organic molecule of significant interest in materials science, nanotechnology, and drug development. Its unique structure, featuring a phosphonic acid group at one end and a carboxylic acid group at the other, allows for versatile surface modification and bioconjugation strategies. The phosphonic acid moiety serves as a robust anchor to a wide variety of metal oxide surfaces, forming stable, self-assembled monolayers (SAMs).[1][2][3] This strong covalent interaction surpasses that of more commonly used thiol-gold and silane-oxide systems in terms of thermal and hydrolytic stability, making phosphonate-based SAMs highly desirable for applications in aqueous environments.[4][5] The terminal carboxylic acid group, on the other hand, provides a convenient handle for the subsequent covalent attachment of biomolecules, polymers, or other functional moieties.
These "smart" surfaces functionalized with 4-PBA are pivotal in the development of biosensors, drug delivery systems, and biocompatible coatings for medical implants.[6][7] Understanding the intricacies of the 4-PBA surface binding process is therefore crucial for researchers and scientists aiming to harness its full potential. This guide provides a detailed experimental framework for the formation and characterization of 4-PBA monolayers on metal oxide surfaces, emphasizing the rationale behind each step to ensure reproducible and reliable results.
I. Foundational Principles: The Chemistry of Phosphonate Binding
The formation of a 4-PBA self-assembled monolayer on a metal oxide surface is primarily a chemisorption process. The phosphonic acid headgroup reacts with the hydroxyl groups present on the hydrated oxide surface in a condensation reaction, leading to the formation of strong covalent P-O-Metal bonds.[1][8] The nature of this bond can be monodentate, bidentate, or tridentate, depending on the surface chemistry of the substrate and the reaction conditions.[2][3] This multi-point attachment contributes to the high stability of phosphonate SAMs.
The choice of substrate is critical and is typically a metal oxide. Common examples include titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), hafnium oxide (HfO₂), zirconium oxide (ZrO₂), and indium tin oxide (ITO).[1][9] The density and reactivity of the surface hydroxyl groups on these materials will directly influence the quality and packing density of the resulting 4-PBA monolayer.
II. Experimental Workflow: From Substrate Preparation to Characterization
A successful experimental setup for studying 4-PBA surface binding involves a logical sequence of steps, each with its own set of critical parameters. The following workflow provides a comprehensive overview of the process.
Figure 1: A generalized experimental workflow for the formation and characterization of 4-PBA self-assembled monolayers on metal oxide surfaces.
III. Detailed Protocols and Methodologies
A. Substrate Preparation: The Foundation for a High-Quality Monolayer
The cleanliness and surface chemistry of the substrate are paramount for achieving a well-ordered and densely packed 4-PBA monolayer. The goal of the cleaning procedure is to remove organic contaminants and to ensure a consistent and hydroxylated surface.
Protocol 1: Standard Substrate Cleaning
-
Initial Cleaning: Sonicate the substrates sequentially in a series of solvents of decreasing polarity. A typical sequence is acetone, isopropanol, and deionized water, for 15 minutes each. This removes gross organic and particulate contamination.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Surface Activation (Optional but Recommended): Treat the substrates with an oxygen or air plasma cleaner for 5-10 minutes. This step effectively removes residual organic contaminants and increases the density of surface hydroxyl groups, which are the binding sites for 4-PBA.[10]
B. 4-PBA Solution Preparation: Ensuring Purity and Concentration
The choice of solvent and the concentration of 4-PBA are critical parameters that can influence the kinetics of monolayer formation and the final surface coverage.
Protocol 2: Preparation of 4-PBA Solution
-
Solvent Selection: Ethanol or tetrahydrofuran (THF) are commonly used solvents for dissolving 4-PBA and for the self-assembly process.[9][11] The choice of solvent can affect the solubility of 4-PBA and the interaction with the substrate surface.
-
Concentration: Prepare a 1-5 mM solution of 4-PBA in the chosen solvent. The optimal concentration may need to be determined empirically for a specific substrate and application.
-
Sonication: Briefly sonicate the solution to ensure complete dissolution of the 4-PBA.
C. Self-Assembled Monolayer Formation: The Deposition Process
The formation of the 4-PBA SAM is typically achieved by immersing the prepared substrate into the 4-PBA solution.
Protocol 3: Immersion Deposition of 4-PBA
-
Immersion: Place the cleaned and activated substrates in the 4-PBA solution. Ensure the entire surface to be functionalized is submerged.
-
Incubation: Allow the substrates to incubate in the solution for a period of 12-24 hours at room temperature.[9] The incubation time can be optimized to achieve full monolayer coverage. For some systems, elevating the temperature (e.g., to 75°C) can accelerate the formation of the monolayer.[9][10]
-
Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with the pure solvent used for the solution preparation. This step is crucial to remove any physisorbed (non-covalently bound) molecules.
-
Final Drying: Dry the functionalized substrates under a stream of high-purity nitrogen gas.
IV. Characterization Techniques: Validating Monolayer Formation and Quality
A multi-technique approach is essential for a comprehensive characterization of the 4-PBA monolayer. Each technique provides unique and complementary information about the chemical composition, structure, and properties of the modified surface.
A. X-ray Photoelectron Spectroscopy (XPS): Elemental and Chemical State Analysis
XPS is a surface-sensitive technique that provides quantitative elemental and chemical state information of the top few nanometers of a surface. It is invaluable for confirming the presence of the 4-PBA monolayer and for investigating the binding of the phosphonic acid group to the substrate.
Expected XPS Signatures for 4-PBA Monolayer:
| Element | Core Level | Expected Binding Energy (eV) | Interpretation |
| Carbon | C 1s | ~285.0 (C-C/C-H), ~286.5 (C-O), ~289.0 (O-C=O) | The C 1s spectrum can be deconvoluted to identify the different carbon environments within the 4-PBA molecule. The presence of the carboxyl carbon peak is a strong indicator of a successful monolayer formation.[6][12] |
| Oxygen | O 1s | ~531.5 (P=O), ~533.0 (P-O-H/P-O-Metal) | The O 1s spectrum provides information on the chemical environment of the oxygen atoms in the phosphonic acid and carboxylic acid groups. Changes in this region can indicate binding to the surface.[6] |
| Phosphorus | P 2p | ~133-134 eV | The presence of a P 2p peak is a direct confirmation of the 4-PBA on the surface. The binding energy can provide insights into the chemical state of the phosphorus and its interaction with the metal oxide.[1][6] |
Protocol 4: XPS Analysis
-
Sample Introduction: Mount the 4-PBA functionalized substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan: Acquire a wide-energy range survey scan (0-1200 eV) to identify all the elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution scans of the C 1s, O 1s, P 2p, and the relevant core levels of the substrate elements.
-
Data Analysis: Use appropriate software to perform peak fitting and quantification to determine the elemental composition and chemical states.
B. Fourier-Transform Infrared Spectroscopy (FTIR): Vibrational Analysis of Functional Groups
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the 4-PBA monolayer and for probing the nature of the interaction between the phosphonic acid and the surface. Techniques like Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) and Attenuated Total Reflectance (ATR)-FTIR are particularly well-suited for surface analysis.
Expected FTIR Vibrational Modes for 4-PBA:
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
| ~1700-1740 | C=O stretch (carboxylic acid) | The presence of this peak confirms the terminal carboxylic acid group is intact and available for further functionalization.[13] |
| ~1200-1250 | P=O stretch | The position and intensity of this peak can be sensitive to the binding mode of the phosphonic acid to the surface. A shift or disappearance of this peak can indicate covalent bonding.[14] |
| ~950-1100 | P-O-H and P-O-Metal stretches | The appearance of new peaks in this region can be attributed to the formation of P-O-Metal bonds, providing direct evidence of covalent attachment to the substrate.[14][15] |
Protocol 5: FTIR Analysis (PM-IRRAS)
-
Instrument Setup: Configure the FTIR spectrometer with a PM-IRRAS accessory.
-
Background Spectrum: Acquire a background spectrum on a clean, unmodified substrate.
-
Sample Spectrum: Acquire the spectrum of the 4-PBA functionalized substrate.
-
Data Analysis: Analyze the resulting absorbance spectrum to identify the characteristic vibrational modes of the 4-PBA monolayer.
C. Atomic Force Microscopy (AFM): Visualizing the Surface Topography
AFM is a high-resolution imaging technique that provides three-dimensional information about the surface topography. It can be used to visualize the formation of the 4-PBA monolayer, assess its uniformity and coverage, and measure its thickness.
Figure 2: Conceptual representation of AFM analysis for 4-PBA monolayer characterization.
Protocol 6: AFM Imaging
-
Instrument Setup: Choose an appropriate AFM imaging mode, such as tapping mode, to minimize damage to the soft organic monolayer.[16]
-
Imaging: Acquire images of the bare substrate and the 4-PBA functionalized substrate. Compare the surface morphology and roughness.
-
Thickness Measurement (Optional): Carefully create a scratch in the monolayer using the AFM tip or a sharp tool. Image the edge of the scratch to obtain a height profile and determine the thickness of the monolayer.[17]
D. Contact Angle Goniometry: Assessing Surface Wettability
Contact angle measurements provide a simple yet effective way to assess the change in surface energy upon functionalization with 4-PBA. The hydrophilic phosphonic acid and carboxylic acid groups of 4-PBA are expected to decrease the water contact angle compared to a bare, less hydrophilic metal oxide surface.
Protocol 7: Contact Angle Measurement
-
Instrument Setup: Use a contact angle goniometer with a high-resolution camera.
-
Droplet Deposition: Place a small droplet (e.g., 5 µL) of deionized water on the surface of the bare and the 4-PBA functionalized substrates.
-
Measurement: Measure the static contact angle of the water droplet on each surface.[18][19] A decrease in the contact angle on the functionalized surface indicates successful modification.[20][21]
V. Conclusion and Future Directions
The experimental setup detailed in these application notes provides a robust framework for the successful formation and comprehensive characterization of this compound self-assembled monolayers on metal oxide surfaces. By carefully controlling the experimental parameters and employing a suite of complementary analytical techniques, researchers can gain a deep understanding of the surface binding process and tailor the properties of the functionalized surfaces for their specific applications.
Future research in this area will likely focus on expanding the range of substrates and functional phosphonic acids, as well as on developing more sophisticated techniques for in-situ monitoring of the monolayer formation process. The continued development of well-defined and stable functional surfaces based on 4-PBA and other phosphonic acids will undoubtedly play a crucial role in advancing the fields of biomaterials, sensors, and nanotechnology.
References
- Investigating phosphonate monolayer stability on ALD oxide surfaces. (2013). Applied Surface Science.
- Stability of Phosphonic Acid Self-Assembled Monolayers on Amorphous and Single-Crystalline Aluminum Oxide Surfaces in Aqueous Solution. (2009). Langmuir.
- Thermal Stability of Phosphonic Acid Self-Assembled Monolayers on Alumina Substrates. (n.d.).
- Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution. (n.d.). Semantic Scholar.
- Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces. (n.d.). NIH.
- Emulsome-Based Nanocarrier System for Controlled 4-Phenylbutyric Acid Delivery and Mechanistic Mitigation of Arsenical-Induced Skin Injury via Foam Applic
- Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. (n.d.). PubMed.
- Successive AFM images of the monolayer acquired... (n.d.).
- Application Notes and Protocols for the Functionalization of Polymers with 4-(diethylphosphoryl)benzoic acid. (n.d.). Benchchem.
- Bonding of phosphonic acids to metal oxide surface. (n.d.).
- Contact angles for the amine-functionalized and PSBA coated on the silica wafers. (n.d.).
- FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.).
- Phosphonic acid binding mechanism to a metal oxide surface. (n.d.).
- Surface-wetting characterization using contact-angle measurements. (n.d.). PubMed.
- Contact angle measurement before and after the functionalization. (n.d.).
- Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires. (2021). ACS Omega.
- Surface Modification Using Phosphonic Acids and Esters. (n.d.).
- Surface-wetting characterization using contact-angle measurements. (2018).
- Adsorption studies of a phosphonic acid on ITO: film coverage, purity, and induced electronic structure changes. (2014). Physical Chemistry Chemical Physics.
- Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid. (2021). Biomedicines.
- Application Note: Imaging Organic Compound Assemblies. Oligomers, Polymers and Alkane Derivatives in Scanning Force Microscopy. (n.d.). Bruker.
- The C1s region detected by XPS for (a) 4-formylbenzoic acid... (n.d.).
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Application Notes & Protocols: Leveraging 4-Phosphonobenzoic Acid in Advanced Drug Delivery Systems
Abstract
4-Phosphonobenzoic acid (4-PBA) is a bifunctional organic molecule rapidly gaining prominence as a versatile building block in the design of sophisticated drug delivery systems (DDS). Its unique structure, featuring a carboxylic acid group on one end and a phosphonic acid group on the other, allows for orthogonal chemical modifications and robust anchoring to various substrates. This guide provides an in-depth exploration of 4-PBA's applications, focusing on its role as a linker in creating Metal-Organic Frameworks (MOFs) and as a surface modifier for inorganic nanoparticles. We present detailed, field-proven protocols for the synthesis, characterization, drug loading, and in vitro release studies of 4-PBA-based nanocarriers, intended for researchers and professionals in drug development.
Introduction: The Unique Chemistry of this compound
This compound (4-Carboxyphenylphosphonic acid) is a crystalline solid with the molecular formula C₇H₇O₅P.[1] Its utility in materials science and nanomedicine stems from its distinct bifunctional nature.
-
The Phosphonic Acid Moiety (-PO(OH)₂): This group is a powerful chelating agent for metal ions and forms exceptionally stable, covalent-like bonds (P-O-M) with metal oxide surfaces (e.g., ZrO₂, Fe₃O₄, TiO₂). This makes it a superior anchoring group compared to carboxylates or thiols for modifying inorganic nanoparticles, providing long-term stability in biological media.[2] In the context of MOFs, phosphonates can serve as the coordinating group to form the framework's inorganic nodes.[3][4]
-
The Carboxylic Acid Moiety (-COOH): Located at the para position of the benzene ring, this group provides a versatile handle for secondary modifications. It can be used to attach therapeutic drugs, targeting ligands (like peptides or antibodies), or imaging agents through well-established chemistries, such as carbodiimide (EDC/NHS) coupling.[5] It can also participate in the coordination of the MOF structure itself.
This dual functionality allows for the rational design of drug carriers where the phosphonate group provides structural integrity and anchoring, while the carboxylate group serves as the active site for payload conjugation or interaction.
Caption: Structure of this compound (4-PBA).
Application Note I: 4-PBA as a Linker for Metal-Organic Frameworks (MOFs)
MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands.[3][6] Their high surface area, tunable pore size, and chemical diversity make them excellent candidates for high-capacity drug loading.[7][8] Using 4-PBA as a linker allows for the synthesis of robust MOFs with available functional groups for drug interaction or post-synthetic modification.
Principle of Synthesis: The Solvothermal Method
The solvothermal method is a widely used technique for MOF crystallization.[9] Precursors—a metal salt (e.g., Zirconium(IV) chloride) and the 4-PBA linker—are dissolved in a high-boiling point solvent like N,N-Dimethylformamide (DMF) within a sealed autoclave.[9][10] Under high temperature and pressure, the components self-assemble into a crystalline framework over several hours or days.[9] Modulators, such as benzoic acid, are often added to control the crystal size and morphology by competing with the primary linker for coordination sites, thereby slowing down the nucleation process.[10][11]
Caption: Workflow for MOF Synthesis, Purification, and Drug Studies.
Protocol 2.1: Synthesis of Zirconium-4-PBA MOF (Zr-4PBA)
Rationale: Zirconium-based MOFs are chosen for their exceptional chemical and thermal stability, a critical attribute for drug delivery applications.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (4-PBA)
-
Benzoic acid (Modulator)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethanol (anhydrous)
-
20 mL Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve ZrCl₄ (60 mg, 0.26 mmol) and benzoic acid (220 mg, 1.80 mmol) in 10 mL of DMF.
-
In a separate vial, dissolve 4-PBA (52 mg, 0.26 mmol) in 5 mL of DMF.
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Cap the liner and place it inside the stainless steel autoclave. Seal it tightly.
-
Place the autoclave in a preheated oven at 120 °C for 48 hours.
-
After 48 hours, remove the autoclave and allow it to cool down to room temperature naturally.
-
Collect the white crystalline product by centrifugation (e.g., 8000 rpm for 15 minutes). Discard the supernatant.
-
Purification: Wash the product by re-dispersing it in 15 mL of fresh DMF and centrifuging again. Repeat this step three times to remove unreacted precursors.[10]
-
Solvent Exchange: To remove residual DMF from the pores, wash the product three times with 15 mL of ethanol.
-
Activation: Dry the final product under vacuum at 80 °C overnight to obtain the activated, porous Zr-4PBA MOF.
Protocol 2.2: Characterization of Zr-4PBA MOF
Rationale: Comprehensive characterization is essential to validate the successful synthesis of the MOF and to understand its physical properties before proceeding to drug loading.
| Characterization Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline structure and phase purity of the synthesized MOF. | A diffraction pattern with sharp peaks matching a simulated or previously reported structure, indicating high crystallinity. Absence of broad humps suggests no amorphous impurities. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology (e.g., crystal shape) and size distribution of the MOF particles.[12][13] | Uniformly shaped crystals (e.g., octahedral, cubic) with a narrow size distribution, typically in the nano- to micro-meter range. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the 4-PBA linker within the MOF structure and the coordination to the metal center.[12][13][14] | Disappearance of the broad O-H stretch from the phosphonic acid group and a shift in the P=O and C=O stretching frequencies upon coordination to the Zr clusters. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF and confirm the removal of guest solvents. | A weight loss step corresponding to the removal of solvent molecules, followed by a stable plateau up to high temperatures (e.g., >400 °C), indicating a robust framework. |
| N₂ Adsorption-Desorption (BET Analysis) | To determine the specific surface area and porosity of the activated MOF.[7] | A Type I or IV isotherm, characteristic of microporous/mesoporous materials, yielding a high Brunauer-Emmett-Teller (BET) surface area. |
Protocol 2.3: Drug Loading and In Vitro Release
Rationale: This protocol uses Doxorubicin (DOX), a common anticancer drug, as a model therapeutic. Loading is achieved via diffusion into the MOF pores, and release is monitored under simulated physiological conditions.[15][16]
Materials:
-
Activated Zr-4PBA MOF
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-Buffered Saline (PBS), pH 7.4 and pH 5.5
-
UV-Vis Spectrophotometer
Part A: Drug Loading
-
Prepare a stock solution of DOX in deionized water (e.g., 1 mg/mL).
-
Disperse 10 mg of activated Zr-4PBA MOF in 5 mL of the DOX solution.
-
Stir the suspension in the dark at room temperature for 24 hours to allow the drug to diffuse into the MOF pores.
-
Centrifuge the suspension (10,000 rpm, 20 minutes) to pellet the DOX-loaded MOF (DOX@Zr-4PBA).
-
Collect the supernatant. Measure its absorbance using a UV-Vis spectrophotometer at the characteristic wavelength for DOX (~480 nm).
-
Calculate the amount of drug loaded into the MOF by subtracting the amount of drug remaining in the supernatant from the initial amount.
Loading Capacity (%) = [(Initial mass of DOX - Mass of DOX in supernatant) / Mass of MOF] x 100
Part B: In Vitro Release Study
-
Disperse 5 mg of DOX@Zr-4PBA in a dialysis bag (with an appropriate molecular weight cut-off) containing 2 mL of PBS.
-
Submerge the sealed dialysis bag into 20 mL of PBS (pH 7.4 or pH 5.5 to simulate physiological and endosomal conditions, respectively) in a beaker.
-
Keep the beaker in an incubator at 37 °C with gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh PBS to maintain sink conditions.
-
Measure the concentration of DOX in the withdrawn samples using a UV-Vis spectrophotometer.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
Application Note II: 4-PBA for Surface Functionalization of Nanoparticles
Surface modification is crucial for improving the stability, biocompatibility, and targeting capabilities of inorganic nanoparticles in drug delivery.[17][18][19][20] 4-PBA is an ideal ligand for functionalizing metal oxide nanoparticles, such as superparamagnetic iron oxide nanoparticles (SPIONs), due to the strong affinity of its phosphonate group for the nanoparticle surface.
Principle of Functionalization
The phosphonic acid group of 4-PBA readily coordinates to the surface of metal oxide nanoparticles, forming stable P-O-Fe bonds. This process creates a self-assembled monolayer (SAM) that exposes the carboxylic acid groups to the surrounding medium.[2] These exposed carboxyl groups can then be used for the covalent attachment of drugs or targeting molecules.
Caption: Surface Functionalization and Drug Conjugation Pathway.
Protocol 3.1: Surface Functionalization of SPIONs with 4-PBA
Rationale: This protocol describes a ligand exchange process to coat citrate-stabilized SPIONs with 4-PBA, creating a stable platform for further bio-conjugation.
Materials:
-
Citrate-stabilized SPIONs (can be synthesized via co-precipitation or purchased)
-
This compound (4-PBA)
-
Ethanol
-
Deionized water
-
Magnetic separator
Procedure:
-
Disperse 50 mg of citrate-stabilized SPIONs in 20 mL of deionized water.
-
Prepare a solution of 4-PBA (100 mg) in 10 mL of an ethanol/water mixture (1:1 v/v).
-
Add the 4-PBA solution to the SPION dispersion.
-
Sonicate the mixture for 30 minutes, then leave it to stir at 40 °C for 24 hours to facilitate ligand exchange.
-
After the reaction, use a strong magnet to collect the 4-PBA functionalized SPIONs (4PBA-SPIONs). Discard the supernatant.
-
Wash the 4PBA-SPIONs thoroughly to remove unbound 4-PBA. Re-disperse the nanoparticles in 20 mL of ethanol and collect them with the magnet. Repeat this washing step three times.
-
Finally, re-disperse the purified 4PBA-SPIONs in an appropriate buffer (e.g., PBS or water) for storage or immediate use in drug conjugation.
Protocol 3.2: Characterization of 4PBA-SPIONs
Rationale: Characterization confirms the successful coating of the nanoparticles and assesses their colloidal stability.
| Characterization Technique | Purpose | Expected Outcome |
| FTIR Spectroscopy | To confirm the presence of 4-PBA on the SPION surface.[12][13] | Appearance of characteristic peaks for the aromatic C=C stretching and the carboxylic C=O group of 4-PBA. A strong, broad peak around 580 cm⁻¹ for the Fe-O bond of the core will be present. |
| X-ray Photoelectron Spectroscopy (XPS) | To provide elemental analysis of the nanoparticle surface and confirm the P-O-Fe bond.[14][21] | Detection of a Phosphorus (P 2p) signal on the surface of the washed nanoparticles, confirming the presence of the phosphonate ligand.[12][13] |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension. | An increase in the hydrodynamic diameter compared to the pristine SPIONs, consistent with the addition of the 4-PBA layer. A low polydispersity index (PDI) indicates a stable, non-aggregated suspension. |
| Zeta Potential | To measure the surface charge of the nanoparticles, indicating colloidal stability. | A significant negative zeta potential at neutral pH due to the deprotonated carboxylic acid groups, which helps prevent aggregation through electrostatic repulsion. |
Concluding Remarks
This compound is a powerful and versatile tool for the development of next-generation drug delivery platforms. Its bifunctional nature enables the creation of stable, high-capacity MOF carriers and provides a robust anchoring strategy for functionalizing nanoparticle surfaces. The protocols outlined in this guide serve as a validated starting point for researchers to explore and innovate with 4-PBA, paving the way for more effective and targeted therapeutic systems.
References
-
Synthesis of Phosphonated Carbon Nanotubes: New Insight into Carbon Nanotubes Functionalization - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Synthesis of Phosphonated Carbon Nanotubes: New Insight into Carbon Nanotubes Functionalization. (2021, May 21). MOST Wiedzy. Retrieved January 4, 2026, from [Link]
-
Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Surface functionalization of nanoparticles for nanomedicine - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). (2021, May 8). MDPI. Retrieved January 4, 2026, from [Link]
-
Phosphonate Chemistry: A Gateway to Advanced Spectroscopy & Nanomaterials Research in India. (n.d.). Reinste Updates. Retrieved January 4, 2026, from [Link]
-
Surface functionalization of nanoparticles for nanomedicine. (2012, February 6). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]
-
Metal-organic frameworks for advanced drug delivery - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Surface Modification of Metallic Nanoparticles for Targeting Drugs. (n.d.). OUCI. Retrieved January 4, 2026, from [Link]
-
Analytical Methods for Characterization of Nanomaterial Surfaces - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Biofunctionalized Targeted Nanoparticles for Therapeutic Applications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023, November 28). protocols.io. Retrieved January 4, 2026, from [Link]
-
Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
-
Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023, November 28). protocols.io. Retrieved January 4, 2026, from [Link]
-
Metal-Organic Frameworks for Drug Delivery: A Design Perspective. (2021, February 17). PubMed. Retrieved January 4, 2026, from [Link]
-
This compound. (2024, April 10). ChemBK. Retrieved January 4, 2026, from [Link]
-
The preparation of metal–organic frameworks and their biomedical application - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Phosphinic Acid Based Linkers: New Building Block in MOF Chemistry. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
The processes behind drug loading and release in porous drug delivery systems. (2023, May 23). PubMed. Retrieved January 4, 2026, from [Link]
-
Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 4, 2026, from [Link]
-
(PDF) Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) v1. (2023, November 28). ResearchGate. Retrieved January 4, 2026, from [Link]
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Drug Carriers: Classification, Administration, Release Profiles, and Industrial Approach. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
-
Mechanisms of drug loading and release kinetics. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]
-
Systematic Review: Mechanisms of Photoactive Nanocarriers for Imaging and Therapy including Controlled Drug Delivery. (n.d.). National Institutes of Health (NIH). Retrieved January 4, 2026, from [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Modeling Drug-Carrier Interaction in the Drug Release from Nanocarriers. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from [Link]
-
Glycyrrhetinic acid-modified nanoparticles for drug delivery: Preparation and characterization. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Phosphonobenzoic Acid
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 4-phosphonobenzoic acid. Here, we address common challenges, offer detailed troubleshooting advice, and present validated purification protocols to enhance the purity and yield of your target compound.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: My crude this compound is a sticky oil or an amorphous solid that is difficult to handle. How can I obtain a crystalline product?
A1: The physical state of crude this compound can be influenced by the presence of residual solvents, inorganic salts, or unreacted starting materials. Phosphonic acids are also known for their hygroscopic nature.
-
Initial Work-up: Ensure that your initial work-up procedure effectively removes inorganic salts. A wash with brine can help break up emulsions and remove excess water.
-
Solvent Removal: Thoroughly remove all solvents under reduced pressure. Co-evaporation with a high-boiling point solvent like toluene can help azeotropically remove residual water and other volatile impurities.
-
Inducing Crystallization: If the product remains oily, attempting to induce crystallization is the next step. This can be achieved by:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline this compound, add a "seed crystal" to the crude material.
-
Solvent-Precipitation: Dissolve the crude product in a minimal amount of a good solvent (e.g., acetone) and then slowly add a poor solvent (e.g., water or hexane) until the solution becomes turbid. Allow the solution to stand, and crystals may form.[1]
-
Q2: I performed a recrystallization, but the purity of my this compound did not significantly improve. What went wrong?
A2: An unsuccessful recrystallization can be due to several factors, primarily related to solvent selection and procedural execution.
-
Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, which is highly polar, a single solvent may not be effective. Consider using a binary solvent system such as acetone/water or acetonitrile/water.[1]
-
Cooling Rate: Cooling the solution too rapidly can lead to the precipitation of impurities along with your product. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Insufficient Impurity Removal: If the crude product is heavily contaminated, a single recrystallization may not be sufficient. Consider a preliminary purification step, such as an acid-base extraction, to remove bulk impurities before recrystallization.
Q3: My acid-base extraction resulted in a low recovery of this compound. What are the potential causes?
A3: Low recovery in an acid-base extraction is often due to incomplete extraction or loss of product during the work-up.
-
Incomplete Basification/Acidification: Ensure that the pH of the aqueous layer is sufficiently basic (pH > 9) during the extraction of the phosphonate into the aqueous phase and sufficiently acidic (pH < 2) during the precipitation of the product. Use a pH meter or pH paper to verify.
-
Insufficient Mixing: Thoroughly mix the organic and aqueous layers to ensure efficient partitioning of the deprotonated this compound into the aqueous phase.
-
Emulsion Formation: Emulsions can trap your product at the interface of the two layers. To break emulsions, you can add a small amount of brine or gently swirl the separatory funnel.
-
Product Solubility: While this compound is sparingly soluble in water, its sodium or potassium salt is highly water-soluble. However, if the volume of the aqueous layer is too large, you may lose some product. Use a minimal amount of aqueous base for the extraction.
Q4: I suspect my crude product contains unreacted starting materials from a Michaelis-Arbuzov reaction. How can I remove them?
A4: The Michaelis-Arbuzov reaction is a common method for synthesizing phosphonates.[2][3] Potential impurities include unreacted aryl halides and excess trialkyl phosphite.
-
Trialkyl Phosphite: Excess trialkyl phosphite can often be removed by evaporation under high vacuum, as it is typically volatile.
-
Aryl Halide: Unreacted aryl halides are generally less polar than this compound. An acid-base extraction is highly effective for separating the acidic product from the neutral or weakly acidic aryl halide. Alternatively, column chromatography on silica gel can be used, eluting with a gradient of increasing polarity (e.g., hexane/ethyl acetate followed by ethyl acetate/methanol).
Section 2: Detailed Purification Protocols
This section provides step-by-step protocols for the most effective methods for purifying crude this compound.
Protocol 1: Purification by Recrystallization (Binary Solvent System)
This protocol is suitable for removing non-polar impurities and improving the crystallinity of the product.
Materials:
-
Crude this compound
-
Acetone (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot acetone. Stir continuously to aid dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Precipitation: While the acetone solution is still hot, slowly add deionized water dropwise with continuous stirring until the solution becomes persistently turbid.
-
Redissolution: Add a few drops of hot acetone to the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold acetone/water (in the same ratio as the final crystallization mixture) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Acid-Base Extraction
This method is highly effective for separating this compound from non-acidic, organic impurities.
Materials:
-
Crude this compound
-
Diethyl ether or Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (brine) solution
-
Separatory funnel
-
Beakers
-
pH paper or pH meter
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M NaOH solution. Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times. Combine all aqueous extracts.
-
Organic Layer Wash (Optional): Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and evaporate the solvent to recover any neutral impurities.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl solution with stirring until the pH of the solution is approximately 1-2. A white precipitate of this compound should form.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified this compound under vacuum.
Protocol 3: Purification by Ion-Exchange Chromatography
This technique is particularly useful for removing other acidic impurities and for obtaining highly pure material.
Materials:
-
Crude this compound
-
Strong anion-exchange resin (e.g., Dowex 1x8)
-
Deionized water
-
Formic acid or Hydrochloric acid (for elution)
-
Chromatography column
-
Fraction collector (optional)
Procedure:
-
Resin Preparation: Prepare a slurry of the anion-exchange resin in deionized water and pack it into a chromatography column. Wash the resin extensively with deionized water.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of deionized water, adjusting the pH to be slightly basic (pH ~8) with a volatile base like ammonia to ensure the compound is fully deprotonated and binds to the resin. Apply the sample solution to the top of the column.
-
Washing: Wash the column with deionized water to remove any neutral or cationic impurities.
-
Elution: Elute the bound this compound from the resin using a gradient of increasing acid concentration (e.g., 0-1 M formic acid or HCl in deionized water).
-
Fraction Collection: Collect fractions and analyze them for the presence of the desired product (e.g., by TLC or HPLC).
-
Isolation: Combine the pure fractions and remove the solvent and eluent acid under reduced pressure. If a non-volatile acid was used for elution, a subsequent purification step like recrystallization may be necessary.
Section 3: Data Presentation and Visualization
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Principle of Separation | Common Impurities Removed | Advantages | Disadvantages |
| Recrystallization | Differential solubility | Non-polar organic impurities, some colored impurities | Simple, cost-effective, yields crystalline product | May not be effective for impurities with similar solubility; potential for product loss in mother liquor |
| Acid-Base Extraction | Differential partitioning based on acidity | Neutral and basic organic impurities | Highly effective for removing non-acidic impurities; scalable | Can be labor-intensive; emulsion formation can be an issue |
| Ion-Exchange Chromatography | Differential binding to a charged stationary phase | Other acidic impurities, inorganic salts | High resolution and capacity for purification | Requires specialized equipment; can be time-consuming |
Visualization of Purification Workflows
Caption: Workflow for purification via acid-base extraction.
References
-
ChemBK. This compound. (2024-04-10). Available from: [Link]
-
Wikipedia. Michaelis–Arbuzov reaction. Available from: [Link]
-
Molecules. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (2021). Available from: [Link]
-
National Center for Biotechnology Information. Phosphonic acid: preparation and applications. (2017-10-20). Available from: [Link]
-
ResearchGate. Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. (2014-07-16). Available from: [Link]
-
SIELC Technologies. Separation of Phthalic Acids and Related Impurities. Available from: [Link]
-
ResearchGate. Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. (2013-04-19). Available from: [Link]
- Google Patents. Purification of phosphoric acid solution using natural and activated clays. (2023).
- Google Patents. Process for separation of phthalic acids. (1962-04-10).
-
National Center for Biotechnology Information. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Available from: [Link]
-
UNH Scholars' Repository. The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. (2014). Available from: [Link]
-
Chem-Station. Michaelis-Arbuzov Reaction. (2014-07-17). Available from: [Link]
- Google Patents. Terephthalic acid production. (1973-07-17).
- Google Patents. Process for the purification of phosphorous acid. (1958-10-21).
-
Organic Chemistry Portal. Phosphorous acid. Available from: [Link]
-
ResearchGate. Phosphonic acid: preparation and applications. (2017-10-20). Available from: [Link]
-
PubChem. 4-Cyanobenzoic acid. Available from: [Link]
- Google Patents. Method for separating and refining industrial benzoic acid from PTA (pure terephthalic acid) process wastewater. (2013-01-09).
-
Organic Syntheses. 4-nonylbenzoic acid. Available from: [Link]
-
ResearchGate. Structural formulas of terephthalic acid, phthalic acid and benzoic... (2022). Available from: [Link]
Sources
Technical Support Center: Optimizing the Synthesis and Yield of 4-Phosphonobenzoic Acid
Welcome to the technical support guide for the synthesis of 4-phosphonobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize experimental outcomes. Our guidance is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of this synthesis.
Introduction
This compound is a valuable bifunctional molecule, incorporating both a carboxylic acid and a phosphonic acid group. This structure makes it an important building block in medicinal chemistry, materials science, and as a linker in metal-organic frameworks (MOFs). The synthesis, while conceptually straightforward, often presents challenges related to yield, purity, and scalability. The most common synthetic route involves a two-step process: a Michaelis-Arbuzov reaction to form the C-P bond, followed by hydrolysis of the resulting phosphonate ester. This guide will address common issues encountered in both stages of this process.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield in the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is the cornerstone for forming the aryl-phosphonate bond.[1][2] Low yields at this stage are a frequent hurdle.
dot
Caption: Troubleshooting logic for low yield in the Michaelis-Arbuzov step.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Starting Material | The classic Michaelis-Arbuzov reaction works well with alkyl halides but is generally inefficient with aryl halides.[2] Using 4-bromobenzoic acid directly will likely result in failure. The reaction requires an electrophilic carbon adjacent to the ring. | The preferred starting material is an ester of 4-(halomethyl)benzoic acid, such as methyl 4-(bromomethyl)benzoate. The benzylic halide is significantly more reactive.[3] |
| Suboptimal Reaction Conditions | The reaction typically requires elevated temperatures to drive the dealkylation of the phosphonium salt intermediate.[1] The presence of moisture can hydrolyze the phosphite reagent. | Ensure the reaction is conducted under anhydrous conditions and an inert atmosphere (e.g., N₂). Use an excess of the trialkyl phosphite (e.g., triethyl phosphite) and heat the reaction mixture to reflux. Monitor progress by TLC. |
| Side Reactions | A competing pathway, the Perkow reaction, can occur, especially with certain substrates, leading to the formation of vinyl phosphates instead of the desired phosphonate.[4] | While less common with the recommended starting material, if suspected, optimizing the reaction temperature and solvent may help favor the Arbuzov pathway. |
Issue 2: Challenges in the Hydrolysis of the Phosphonate Ester
The final step, converting the phosphonate ester (e.g., diethyl 4-(diethoxyphosphoryl)benzoate) to this compound, can be prone to incomplete reactions or product degradation.
dot
Caption: Comparison of hydrolysis methods for phosphonate ester cleavage.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Hydrolysis | Both the phosphonate ester and the carboxylate ester must be hydrolyzed. Phosphonate esters are robust, and forcing conditions are often necessary. | For acid hydrolysis, use concentrated HCl (35-37%) and ensure a sufficient reflux time (can be from a few hours to overnight).[5][6] Monitor the reaction by HPLC or ³¹P NMR to confirm the disappearance of the starting material and intermediates. |
| P-C Bond Cleavage | The phosphonic acid group can be susceptible to cleavage from the aromatic ring under harsh acidic conditions, particularly with certain electronic substituents on the ring.[5][6] This leads to the formation of phosphoric acid and benzoic acid, significantly reducing the yield. | If P-C bond cleavage is suspected, consider milder hydrolysis conditions. One of the most effective alternatives is the McKenna method, which involves treatment with bromotrimethylsilane (TMSBr) followed by methanolysis.[6][7] This method often proceeds under much milder conditions, preserving the P-C bond. |
| Product Isolation Issues | This compound is highly polar and can be soluble in acidic aqueous solutions, leading to losses during workup. | After hydrolysis, the product often precipitates upon cooling the acidic solution. Ensure the solution is cooled thoroughly (e.g., in an ice bath) to maximize precipitation before filtration. Washing the crude product with cold deionized water can help remove inorganic salts. |
Issue 3: Purification Difficulties of the Final Product
Due to its high polarity and zwitterionic character, purifying this compound can be challenging.
| Problem | Explanation | Recommended Solution(s) |
| Product is an Oil or Sticky Solid | The crude product may be amorphous or hygroscopic, making it difficult to handle and purify.[8] | Recrystallization: This is the most common purification method. Water or mixed solvent systems like ethanol/water or acetone/water can be effective.[8][9] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly. Salt Formation: Converting the phosphonic acid to a salt (e.g., a monosodium or dicyclohexylammonium salt) can often induce crystallization and yield a more handleable, less hygroscopic solid.[8] |
| Inseparable Impurities | Impurities with similar polarity, such as benzoic acid (from P-C cleavage), can be difficult to remove by simple recrystallization. | Purify the Intermediate: The diethyl phosphonate ester intermediate is significantly less polar and can be readily purified by standard silica gel column chromatography.[6] Purifying the intermediate to a high degree ensures the final product after hydrolysis is also clean, often requiring only a simple precipitation and wash. Ion-Exchange Chromatography: For removing ionic impurities, chromatography on a strong anion-exchange resin can be an effective, albeit more complex, purification strategy.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Michaelis-Arbuzov reaction?
A1: The reaction proceeds in two main steps. First, the nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide in an Sₙ2 reaction, forming a phosphonium salt intermediate. In the second step, the displaced halide anion attacks one of the alkyl groups on the phosphite ester in another Sₙ2 reaction, leading to the formation of the pentavalent phosphonate and a new alkyl halide.[1][2]
Q2: Can I use other phosphites, like triphenyl phosphite?
A2: While possible, using triaryl phosphites like triphenyl phosphite in the Michaelis-Arbuzov reaction can be problematic. The resulting phosphonium salt is often much more stable and may require very high temperatures (e.g., >200 °C) to undergo the dealkylation (in this case, dearylation) step, which is often inefficient.[1][2] Trialkyl phosphites, where the alkyl groups are susceptible to nucleophilic attack by the halide, are preferred.
Q3: Are there alternatives to acid hydrolysis for the dealkylation step?
A3: Yes. Besides the commonly used concentrated HCl and the McKenna method (TMSBr), catalytic hydrogenolysis can be used if dibenzyl phosphonate esters are prepared. The benzyl groups can be removed under mild conditions using a palladium catalyst and hydrogen gas.[5][6] This method is particularly useful for substrates sensitive to acidic conditions.
Q4: How can I confirm the purity of my final this compound?
A4: A combination of analytical techniques is recommended.
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the carbon backbone, while ³¹P NMR is crucial for confirming the presence of the phosphonic acid group and identifying any phosphorus-containing impurities.
-
HPLC: High-performance liquid chromatography is an excellent tool for assessing purity.
-
Melting Point: A sharp melting point close to the literature value (~378 °C) is a good indicator of high purity.[10]
Q5: My final product is highly insoluble. How can I handle it for further reactions?
A5: The low solubility of this compound in many common organic solvents is a known challenge. To improve solubility for subsequent reactions (e.g., amide coupling at the carboxylic acid), it can be converted to a more soluble form. This can be achieved by forming an ester at the carboxylic acid position or by deprotonating it with a base like triethylamine or sodium hydroxide to form a salt.
References
-
Karthikeyan, S., Sethusankar, K., Rajeshwaran, G. G., & Mohanakrishnan, A. K. (n.d.). 4-[(Diethoxyphosphinoyl)methyl]benzoic acid. PMC - NIH. Retrieved from [Link]
-
Montchamp, J.-L. (2017). Phosphonic acid: preparation and applications. Beilstein Journals. Retrieved from [Link]
-
Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]
-
Crysdot LLC. (n.d.). 4-(Diethoxyphosphoryl)benzoic acid. Retrieved from [Link]
-
Montchamp, J.-L. (2017). Phosphonic acid: preparation and applications. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Phosphonic acid: preparation and applications. Retrieved from [Link]
-
MDPI. (n.d.). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phosphonic acid, phenyl-, diethyl ester. Retrieved from [Link]
-
NPTEL Archive. (n.d.). Module 5 : Reactions with Miscellaneous Reagents. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
MDPI. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]
-
ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. Retrieved from [Link]
- Google Patents. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
ResearchGate. (2024). Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]
-
Kent Academic Repository. (n.d.). SYNTHESIS OF HETEROCYCLIC SUBSTITUTED PHOSPHONATES, PHOSPHONIC AND PHOSPHINIC ACIDS. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and Purification of 4-Sulfobenzoic acid potassium salt. Retrieved from [Link]
-
Kent Academic Repository. (n.d.). PHOSPHINIC ACID SYNTHESIS. Retrieved from [Link]
Sources
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. 4-[(Diethoxyphosphinoyl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 6. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chembk.com [chembk.com]
Technical Support Center: Troubleshooting Phosphonate Synthesis Side Reactions
Welcome to the Technical Support Center for phosphonate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during the synthesis of phosphonate esters and their subsequent hydrolysis to phosphonic acids. The following question-and-answer format directly addresses specific problems to help you optimize reaction yields, minimize side products, and streamline your workflow.
Section 1: The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone for forming carbon-phosphorus bonds, typically involving the reaction of a trialkyl phosphite with an alkyl halide.[1][2] However, achieving high, clean yields can be challenging. This section addresses common pitfalls and their solutions.
Q1: My Michaelis-Arbuzov reaction is resulting in a low yield or is not proceeding at all. What are the likely causes and how can I improve the outcome?
A1: Low yields in the Michaelis-Arbuzov reaction can often be attributed to several factors, primarily related to substrate reactivity, reaction conditions, and the purity of your reagents.
Why It Happens & How to Fix It:
-
Substrate Reactivity: The choice of alkyl halide is critical. The reaction is most efficient with primary alkyl halides. Secondary alkyl halides are less reactive and can lead to elimination byproducts, while tertiary, aryl, and vinyl halides are generally unreactive under standard conditions.[1][3] The reactivity order is R-I > R-Br > R-Cl.[1][2][3]
-
Recommendation: If possible, use a more reactive alkyl halide (e.g., an iodide instead of a chloride). For less reactive halides, consider using a Lewis acid catalyst like ZnBr₂ or InBr₃, which can allow the reaction to proceed at a lower temperature.[1]
-
-
Reaction Temperature: This reaction often requires elevated temperatures, typically between 120°C and 160°C, especially with less reactive phosphite esters.[1][3] Insufficient heat can lead to an incomplete reaction.
-
Recommendation: Ensure the reaction temperature is appropriate for your specific substrates. Monitor the reaction progress by TLC or ³¹P NMR to determine the optimal heating time. Be aware that excessively high temperatures can promote side reactions.[1]
-
-
Reagent Purity: Trialkyl phosphites are susceptible to oxidation and hydrolysis.[1] Contaminated starting material will have reduced nucleophilicity, leading to lower yields.
-
Recommendation: Use freshly distilled trialkyl phosphite for best results.[1]
-
Troubleshooting Flowchart for Low Yields
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// Nodes start [label="Low Yield in\nMichaelis-Arbuzov Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_halide [label="Assess Alkyl Halide Reactivity\n(Primary > Secondary)", fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Verify Reaction Temperature\n(Typically 120-160°C)", fillcolor="#FBBC05", fontcolor="#202124"]; check_purity [label="Check Phosphite Purity", fillcolor="#FBBC05", fontcolor="#202124"]; use_more_reactive [label="Switch to R-I or R-Br", fillcolor="#34A853", fontcolor="#FFFFFF"]; add_catalyst [label="Add Lewis Acid Catalyst\n(e.g., ZnBr₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; increase_temp [label="Increase Temperature &\nMonitor by NMR/TLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; distill_phosphite [label="Use Freshly Distilled\nTrialkyl Phosphite", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Improved Yield", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_halide; check_halide -> use_more_reactive [label=" If secondary or R-Cl "]; check_halide -> add_catalyst [label=" If unreactive "]; use_more_reactive -> success; add_catalyst -> success; start -> check_temp; check_temp -> increase_temp [label=" If too low "]; increase_temp -> success; start -> check_purity; check_purity -> distill_phosphite [label=" If old/impure "]; distill_phosphite -> success; }
Caption: Troubleshooting workflow for low-yield Michaelis-Arbuzov reactions.Q2: I am observing multiple byproducts in my Michaelis-Arbuzov reaction. What are the common side reactions and how can I suppress them?
A2: Several side reactions can compete with the desired phosphonate formation. Identifying the likely culprit is key to mitigating the issue.
Common Side Reactions & Solutions:
-
Reaction with Alkyl Halide Byproduct: The newly formed alkyl halide byproduct can react with the starting phosphite, leading to a mixture of products.[4]
-
Why It Happens: The mechanism of the Michaelis-Arbuzov reaction generates a new alkyl halide from one of the phosphite's ester groups. This new halide can then compete with your starting alkyl halide.
-
How to Fix It: Use a trialkyl phosphite that generates a low-boiling alkyl halide byproduct (e.g., trimethyl or triethyl phosphite), which can be removed by distillation as it forms.[3][4] Alternatively, using a slight excess of the initial, more reactive alkyl halide can drive the reaction towards the desired product.[3]
-
-
Perkow Reaction: With α-halo ketones, the Perkow reaction can be a significant competing pathway, leading to the formation of a vinyl phosphate instead of the expected β-ketophosphonate.[5]
-
Why It Happens: The phosphite can attack the carbonyl carbon or the halogenated α-carbon. Attack at the carbonyl often leads to the Perkow product.
-
How to Fix It: The reaction of α-iodoketones gives only the Arbuzov product.[5] For α-bromo and α-chloro ketones, using a nonpolar solvent and avoiding high temperatures can sometimes favor the Arbuzov product.
-
-
Elimination Products: With secondary alkyl halides, an E2 elimination reaction can compete with the desired SN2 substitution, forming an alkene.[1]
-
Why It Happens: The phosphite can act as a base, abstracting a proton and leading to elimination.
-
How to Fix It: Employ milder reaction conditions, such as using a Lewis acid catalyst at a lower temperature, to minimize elimination.[1]
-
| Side Reaction | Substrate | Key Solution |
| Reaction with Byproduct | All alkyl halides | Use phosphite with a low-boiling ester group (e.g., triethyl phosphite) and remove the byproduct by distillation.[3][4] |
| Perkow Reaction | α-halo ketones | Use an α-iodoketone substrate.[5] |
| Elimination (Alkene Formation) | Secondary alkyl halides | Use milder, catalyzed conditions (e.g., ZnBr₂ at room temperature).[1] |
Experimental Protocol: Catalyzed Michaelis-Arbuzov Reaction This protocol describes a milder, catalyzed version of the Michaelis-Arbuzov reaction, which can help suppress side reactions like elimination.[3]
-
Materials:
-
Benzyl bromide (1 mmol)
-
Triethyl phosphite (1.2 mmol)
-
Zinc bromide (ZnBr₂) (0.2 mmol)
-
Dichloromethane (5 mL)
-
-
Procedure:
-
To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.
-
Add zinc bromide to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Section 2: Pudovik and Kabachnik-Fields Reactions
The Pudovik reaction involves the addition of a dialkyl phosphite to an aldehyde or imine.[6] The related three-component Kabachnik-Fields reaction condenses an amine, a carbonyl compound, and a dialkyl phosphite to form α-aminophosphonates.[7][8]
Q3: I am experiencing low yields in my Pudovik reaction. What are the critical parameters to optimize?
A3: Low yields in the Pudovik reaction are a common hurdle. The success of this reaction often hinges on the choice of catalyst and reaction conditions.
Why It Happens & How to Fix It:
-
Catalyst Choice: The Pudovik reaction typically requires a base catalyst. The strength and amount of the base can significantly impact the reaction rate and the formation of side products.
-
Recommendation: Tertiary amines or phosphines are often effective catalysts.[9][10] In some cases, the amount of catalyst is crucial. For instance, with α-oxophosphonates, a low concentration of diethylamine (5%) can lead to the desired Pudovik adduct, while a higher concentration (40%) can promote an undesired rearrangement to a phosphonate-phosphate.[11]
-
-
Competitive Side Reactions: For activated alkenes, competitive dimerization of the alkene can occur, consuming the starting material.[9][10]
Q4: My Kabachnik-Fields reaction is messy and gives multiple products. How can I improve the selectivity?
A4: The Kabachnik-Fields reaction involves a complex equilibrium between multiple components, and its mechanism can proceed via two main pathways, which can lead to a mixture of products if not properly controlled.[12]
Understanding the Mechanism to Control Selectivity:
digraph "Kabachnik-Fields_Mechanism" { graph [layout=dot, rankdir=LR, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes reactants [label="Amine + Aldehyde/Ketone\n+ Dialkyl Phosphite", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; imine_path [label="Pathway A:\nImine Formation", fillcolor="#FBBC05", fontcolor="#202124"]; hydroxy_path [label="Pathway B:\nα-Hydroxyphosphonate\nFormation", fillcolor="#FBBC05", fontcolor="#202124"]; imine [label="Imine Intermediate", fillcolor="#F1F3F4", style=filled]; hydroxyphosphonate [label="α-Hydroxyphosphonate\nIntermediate", fillcolor="#F1F3F4", style=filled]; product [label="α-Aminophosphonate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges reactants -> imine_path; reactants -> hydroxy_path; imine_path -> imine; hydroxy_path -> hydroxyphosphonate; imine -> product [label=" + Dialkyl Phosphite "]; hydroxyphosphonate -> product [label=" + Amine (Substitution) "]; }
Caption: Competing pathways in the Kabachnik-Fields reaction.Why It Happens & How to Fix It:
-
Pathway Ambiguity: The reaction can proceed either by initial formation of an imine followed by addition of the phosphite (Pathway A), or by formation of an α-hydroxyphosphonate followed by substitution with the amine (Pathway B).[12] The predominant pathway depends on the reactivity of the substrates.[12]
-
Recommendation: To improve selectivity, consider a two-step, one-pot approach. Pre-forming the imine by stirring the amine and carbonyl component for a short period before adding the dialkyl phosphite can often lead to cleaner reactions and higher yields. This is particularly effective for less reactive amines.
-
-
Catalyst Effects: Both Lewis and Brønsted acids can catalyze the reaction, often by activating the carbonyl group towards either imine formation or phosphite addition.[13]
Section 3: Deprotection of Phosphonate Esters
The final step in many phosphonate syntheses is the hydrolysis of the ester to the corresponding phosphonic acid. This step can be fraught with difficulties, especially for complex molecules with sensitive functional groups.
Q5: I am struggling to hydrolyze my dialkyl phosphonate ester to the phosphonic acid without degrading my molecule. What are the best methods?
A5: The choice of deprotection method is highly dependent on the stability of your substrate and the type of ester group. Aggressive conditions can lead to cleavage of the P-C bond or other sensitive functional groups.[15][16]
Common Deprotection Methods & Their Pitfalls:
-
Acidic Hydrolysis: This is a classic method, often using concentrated HCl or HBr at reflux.[16][17]
-
Pros: Robust and effective for simple, stable molecules.
-
Cons: The harsh conditions (high temperature, strong acid) can degrade sensitive substrates. The mechanism involves protonation of the phosphonate oxygen, followed by nucleophilic attack, which can be slow for sterically hindered esters.[18]
-
-
The McKenna Reaction (Using Silyl Halides): This is a widely used, mild method that involves converting the alkyl ester to a bis(trimethylsilyl) ester using bromotrimethylsilane (BTMS) or iodotrimethylsilane (TMSI), followed by solvolysis (e.g., with methanol).[19][20]
-
Pros: Very mild conditions, often proceeding at room temperature. It is generally chemoselective for phosphonate esters over carboxylate esters.[20]
-
Cons: Incomplete silylation will result in low yields. The alkyl bromide formed as a byproduct can potentially alkylate other nucleophilic sites in the molecule if reaction times are prolonged.[20] Furthermore, the phosphonic acid product can cleave acid-labile groups like tert-butyl esters during the solvolysis step.[20]
-
Troubleshooting the McKenna Reaction
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Caption: Troubleshooting guide for the McKenna reaction.Experimental Protocol: McKenna Reaction for Phosphonate Deprotection This protocol outlines the general procedure for dealkylating a phosphonate ester using bromotrimethylsilane (BTMS).[3]
-
Materials:
-
Dialkyl phosphonate ester (1 equivalent)
-
Bromotrimethylsilane (BTMS) (2.5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Methanol (for quenching)
-
-
Procedure:
-
Under an inert atmosphere (e.g., Argon), dissolve the dialkyl phosphonate substrate in the anhydrous solvent in a dried round-bottom flask.
-
Cool the solution to 0°C.
-
Slowly add BTMS to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the silylation is complete (monitor by ³¹P NMR to confirm the disappearance of the starting material and formation of the bis(trimethylsilyl) ester intermediate).
-
Carefully quench the reaction by adding methanol or a mixture of methanol and water.
-
Remove the volatile components under reduced pressure to obtain the crude phosphonic acid.
-
Purify the product by crystallization or an appropriate chromatographic method if necessary.
-
References
- Technical Support Center: Troubleshooting Low Yields in Phosphon
- Application Note: Protocols for the Hydrolysis of Phosphon
- Kelly, J. A., & Buncel, E. (1975). Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase. PubMed.
- Phosphate and phosphite synthesis by esterification, hydrolysis and oxid
- Phosphon
- Technical Support Center: Michaelis-Arbuzov Synthesis of Alkyl Phosphon
- Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(11), 12821–12835.
- Savignac, P., & Jaouen, G. (2018). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 14, 2854–2879.
- Demkowicz, S., Rachon, J., & Witt, D. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry.
- Salin, A. V., Il, A. V., Shamsutdinova, F. G., Fatkhutdinov, A. R., Islamov, D. R., Kataeva, O. N., & Galkin, V. I. (2016). The Pudovik Reaction Catalyzed by Tertiary Phosphines. Current Organic Synthesis, 13(1), 132–141.
- Sobkowski, M., et al. (2014). Recent Advances in H-Phosphonate Chemistry. Part 1. H-Phosphonate Esters: Synthesis and Basic Reactions.
- The McKenna reaction – avoiding side reactions in phosphonate deprotection.
- Dembkowski, K., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. RSC Advances, 10(41), 24455–24464.
- The Pudovik Reaction Catalyzed by Tertiary Phosphines. Bentham Science Publishers.
- Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction.
- Bálint, E., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 28(16), 6033.
- Pudovik reaction. Wikipedia.
- Green phosphonate chemistry – Does it exist?. RSC Publishing.
- Bálint, E., et al. (2017).
- Kabachnik-Fields Reaction. Organic Chemistry Portal.
- Michaelis–Arbuzov reaction. J&K Scientific LLC.
- Michaelis–Arbuzov reaction. Wikipedia.
- The Pudovik Reaction Catalyzed by Tertiary Phosphines. Bentham Science Publisher.
- Keglevich, G., & Bálint, E. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 27(19), 6555.
- Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821–12835.
- The Kabachnik–Fields Reaction: A Key Transform
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- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 7. Kabachnik-Fields Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. The Pudovik Reaction Catalyzed by Tertiary Phosphines: Ingenta Connect [ingentaconnect.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry[v1] | Preprints.org [preprints.org]
- 14. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
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improving the stability of 4-Phosphonobenzoic acid solutions
Technical Support Center: 4-Phosphonobenzoic Acid
Introduction: Mastering the Stability of this compound Solutions
This compound (4-PBA), also known as 4-carboxyphenylphosphonic acid, is a versatile bifunctional molecule utilized in materials science, coordination chemistry, and drug development. Its unique structure, featuring both a carboxylic acid and a phosphonic acid moiety, provides valuable functionalities. However, this same structure presents a significant challenge for researchers: poor aqueous solubility and a tendency to precipitate from solution.
This guide provides a comprehensive technical framework for understanding and overcoming the stability challenges associated with 4-PBA solutions. As your partners in research, we aim to move beyond simple instructions to explain the underlying chemical principles, empowering you to not only solve current issues but also prevent future experimental setbacks.
Part 1: Quick Troubleshooting FAQ
This section addresses the most common issues encountered by users.
Q1: My 4-PBA powder won't dissolve in water. What is the first thing I should do? A: This is expected behavior. 4-PBA is only slightly soluble in neutral water.[1] The most effective method to dissolve it is to increase the pH of the solution by adding a base, such as 0.1 M NaOH or KOH, dropwise. This deprotonates the acidic groups, forming a highly soluble salt.
Q2: I've dissolved my 4-PBA, but now it has crashed out of solution. Why did this happen? A: Precipitation after initial dissolution is almost always due to a pH shift. This can be caused by the addition of an acidic component in your experiment, absorption of atmospheric CO₂ (which forms carbonic acid), or the use of a buffer that is not strong enough to maintain the required alkaline pH.
Q3: What is the optimal pH for maintaining a stable 4-PBA solution? A: To ensure stability, the pH should be maintained above the highest pKa value of the molecule. For 4-PBA, this means keeping the pH > 8.0. At this pH, the molecule is fully deprotonated and exists in its most soluble form.
Q4: Can I use organic solvents to improve solubility? A: Yes. 4-PBA shows good solubility in polar organic solvents like DMSO, DMF, and ethanol.[1] For applications where water is not essential, dissolving 4-PBA in these solvents is a straightforward approach. For aqueous experiments, preparing a concentrated stock in DMSO and diluting it into your aqueous buffer (ensure final DMSO concentration is compatible with your system) is a common and effective strategy.
Q5: How should I store my 4-PBA stock solution to ensure long-term stability? A: For aqueous stock solutions, ensure the pH is > 8.0, filter-sterilize if necessary, and store at 2-8°C.[1] For extended storage (months), aliquoting and freezing at -20°C is recommended to prevent repeated freeze-thaw cycles and potential degradation.[2] Solutions in anhydrous DMSO are typically stable for months when stored at -20°C with desiccation.
Part 2: The Core Principle: Understanding the pKa of 4-PBA
The stability of 4-PBA in aqueous solution is fundamentally governed by its acid-base chemistry. The molecule has three acidic protons, each with a distinct dissociation constant (pKa). Understanding these values is the key to controlling solubility.
| Functional Group | Proton Dissociation | Approximate pKa | Significance for Solubility |
| Phosphonic Acid | First H⁺ | ~1.4 - 2.0 | Below this pH, the molecule is fully protonated and has very low solubility. |
| Carboxylic Acid | Second H⁺ | ~4.2 | Between pH 2 and 4, the phosphonic group begins to ionize, slightly increasing solubility. |
| Phosphonic Acid | Third H⁺ | ~7.0 - 8.0 | Above pH ~8, all acidic groups are deprotonated, forming the highly soluble trivalent anion. This is the target pH for stable solutions. |
| Data synthesized from sources comparing phenylphosphonic acid and benzoic acid.[3][4] |
This multi-protic nature means that at neutral pH (~7.0), a significant portion of 4-PBA molecules are not fully ionized, leading to low solubility and a high risk of precipitation.
Visualizing pH-Dependent Speciation and Solubility
The following diagram illustrates the relationship between pH, the dominant ionic form of 4-PBA, and its resulting solubility.
Caption: Relationship between pH, 4-PBA ionization state, and solubility.
Part 3: In-Depth Troubleshooting Guide
Use this guide for persistent or complex stability issues.
Workflow for Diagnosing Solution Instability
If you encounter an issue, follow this logical workflow to identify and solve the problem.
Sources
- 1. chembk.com [chembk.com]
- 2. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Appendix B: Selected Acid Dissociation Constants at 25°C – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
Technical Support Center: Scaling Up 4-Phosphonobenzoic Acid Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4-Phosphonobenzoic acid (4-PBA), also known as 4-Carboxyphenylphosphonic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from bench-scale experiments to larger-scale production. We will delve into the causality behind common issues in synthesis, purification, and handling, providing field-proven insights and actionable troubleshooting protocols.
Section 1: Synthesis and Reaction Control
The most common synthetic route to this compound involves a two-step process: a Michaelis-Arbuzov reaction to form a phosphonate ester, followed by hydrolysis to yield the final phosphonic acid. Scaling up this process introduces challenges related to reaction kinetics, heat management, and reagent stoichiometry that can significantly impact yield and purity.
Frequently Asked Questions (FAQs)
Q1: My Michaelis-Arbuzov reaction is sluggish and gives inconsistent yields upon scale-up. What are the primary factors to investigate?
A1: This is a frequent issue when moving to larger vessels. The Michaelis-Arbuzov reaction, which converts a trialkyl phosphite and an alkyl halide to a dialkyl phosphonate, is an SN2 reaction sensitive to several interdependent parameters that are harder to control at scale.[1][2]
-
Thermal Management: The reaction is often heated to drive it to completion.[2] In large reactors, inefficient or uneven heating can create hot spots, leading to side reactions and decomposition, or cold spots, resulting in an incomplete reaction. Ensure your reactor has adequate agitation and heating to maintain a consistent internal temperature.
-
Reagent Purity and Stoichiometry: The reaction is sensitive to moisture and the purity of your starting materials. The reactivity of the halide is critical, with the general trend being R-I > R-Br > R-Cl.[1][3] On a larger scale, ensure accurate molar equivalents are maintained. An excess of the phosphite can sometimes be used to drive the reaction, but this can complicate purification.
-
Byproduct Removal: A common variation of this reaction uses triethyl phosphite, which generates volatile ethyl bromide as a byproduct.[3] In a large, sealed reactor, the buildup of this byproduct can potentially create back pressure or interfere with the reaction equilibrium. Consider a setup that allows for the safe removal of volatile byproducts.
Q2: I am observing incomplete hydrolysis of the diethyl 4-phosphonobenzoate intermediate. Why is the second hydrolysis step so much more difficult?
A2: The hydrolysis of dialkyl phosphonates to phosphonic acids occurs in two steps, and the second dealkylation is often significantly slower than the first.[4] This is a well-documented phenomenon. The first hydrolysis forms a phosphonic acid monoester, which is less susceptible to further hydrolysis. Electron-withdrawing groups on the aromatic ring, like the carboxylic acid group in your precursor, can increase the rate of hydrolysis, but the two-step nature of the reaction remains.[4] Driving the reaction to completion often requires harsh conditions, such as refluxing in concentrated hydrochloric acid for extended periods.[5][6]
Troubleshooting Guide: Synthesis
Problem: Low Yield in Michaelis-Arbuzov Step
If you are experiencing low yields in the initial phosphonylation step, a systematic approach is needed to identify the root cause.
Caption: Troubleshooting logic for low yield in the Michaelis-Arbuzov reaction.
Experimental Protocol: Hydrolysis Methodologies
Choosing the correct hydrolysis method is critical for achieving high purity and yield, especially for substrates with sensitive functional groups.
| Method | Reagents & Conditions | Advantages | Disadvantages & Scale-Up Issues | Reference(s) |
| Acid Hydrolysis | Concentrated HCl (e.g., 12M), reflux, 6-24h | Inexpensive, effective for robust molecules. Volatile byproducts are easily removed. | Harsh conditions can degrade sensitive substrates. Requires corrosion-resistant reactors. Long reaction times. | [5][6] |
| Silyl-Mediated Cleavage (McKenna Reaction) | Bromotrimethylsilane (TMSBr) or Iodotrimethylsilane (TMSI), followed by methanolysis/hydrolysis | Very mild conditions, ideal for sensitive molecules. High yields. | TMSBr is expensive, corrosive, and moisture-sensitive. Stoichiometric amounts are needed, generating significant waste. | [6][7] |
Protocol 1: Standard Acid Hydrolysis of Diethyl 4-phosphonobenzoate
-
To a suitably sized, corrosion-resistant reactor equipped with a reflux condenser and overhead stirrer, charge the diethyl 4-phosphonobenzoate intermediate (1.0 eq).
-
Add concentrated hydrochloric acid (~12 M) in a volume sufficient to create a stirrable slurry (typically 5-10 volumes).
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by ³¹P NMR by taking aliquots and observing the disappearance of the phosphonate ester and monoester signals and the appearance of the phosphonic acid signal.
-
Once the reaction is complete, cool the mixture and remove the volatiles (water, excess HCl, and ethyl chloride) under reduced pressure.
Section 2: Purification and Isolation
This compound is a white, crystalline solid that is sparingly soluble in water but soluble in some organic solvents.[8] Its high polarity, due to the presence of both carboxylic and phosphonic acid groups, presents significant challenges for purification, particularly in removing inorganic salts and achieving a crystalline, easy-to-handle final product.
Frequently Asked Questions (FAQs)
Q3: My final product is an oily or sticky solid that is difficult to handle and dry. How can I improve its crystallinity?
A3: This is a common issue with polar, polyfunctional molecules like 4-PBA, which can be hygroscopic.
-
pH Adjustment: Pure phosphonic acids can be difficult to crystallize.[9] A highly effective strategy is to form a salt. By carefully adjusting the pH of an aqueous solution of your crude product with a base (e.g., NaOH), you can often precipitate a monosodium salt, which may have better crystalline properties.[9]
-
Solvent System: Recrystallization is key. For compounds like this, mixed solvent systems are often successful. Systems such as acetone/water or acetonitrile/water can be effective.[9] The product is dissolved in a minimal amount of the "good" solvent (in which it is more soluble), and the "anti-solvent" is added slowly to induce crystallization.
-
Water Content: Ensure your product is rigorously dried. Residual water can lead to the formation of oils or hydrates.
Q4: How can I effectively remove inorganic salts (e.g., NaCl from neutralization) and other polar impurities from my product?
A4: Given the high polarity of 4-PBA, it often co-purifies with inorganic salts. Standard silica gel chromatography is typically ineffective for such polar compounds.[10]
-
Recrystallization: A well-optimized recrystallization is the first and most important step. The solubility of your product and the inorganic salt impurities will differ significantly in various solvent systems.
-
Ion-Exchange Chromatography (IEC): For high-purity applications, anion-exchange chromatography can be a powerful tool. The acidic phosphonate and carboxylate groups will bind strongly to an anion-exchange resin, allowing neutral impurities to be washed away. The product can then be eluted using a salt or pH gradient.[10]
-
Reversed-Phase Chromatography (RP-HPLC): While less common for bulk purification, RP-HPLC with a C18 column using a water/acetonitrile or water/methanol gradient can be used for preparing highly pure analytical standards.[10]
Troubleshooting Guide: Purification
| Problem | Potential Cause | Recommended Solution(s) | Reference(s) |
| Oily/Sticky Product | Hygroscopicity; Amorphous nature; Residual solvent/water. | Attempt salt formation (e.g., monosodium salt) to improve crystallinity. Optimize recrystallization from mixed solvent systems (e.g., acetone/water). Dry thoroughly under high vacuum. | [9] |
| Inorganic Salt Contamination | Co-precipitation during workup; Insufficient washing. | Thoroughly wash the filtered product with cold deionized water. Optimize recrystallization to leave salts behind in the mother liquor. For high purity, consider ion-exchange chromatography. | [10][11] |
| Colored Impurities | Thermal degradation during synthesis; Oxidation of aromatic ring. | Use an inert atmosphere (N₂) during high-temperature reactions. Consider a charcoal treatment during recrystallization to remove colored impurities. | [12] |
| Incomplete Hydrolysis Products Present | Insufficient reaction time or harshness in the hydrolysis step. | Re-subject the material to hydrolysis conditions. Monitor reaction to completion using ³¹P NMR. | [4][13] |
Section 3: Safety and Handling
Scaling up the production of this compound requires a thorough evaluation of the potential hazards associated with the reagents, intermediates, and the final product.
Frequently Asked Questions (FAQs)
Q5: What are the primary safety hazards I should be concerned with during scale-up?
A5: The primary hazards involve corrosivity, high-temperature operations, and handling of reagents.
-
Corrosive Materials: Both the final product, phosphonic acid, and the reagents used for its synthesis (e.g., concentrated HCl, TMSBr) are corrosive.[14][15] They can cause severe skin burns and eye damage. All transfers and reactions should be conducted in a well-ventilated area (fume hood) with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and chemical splash goggles/face shield.
-
High-Temperature Operations: The Michaelis-Arbuzov reaction and acid hydrolysis are often run at elevated temperatures.[2][5] This poses a risk of thermal burns and can lead to pressure buildup in a sealed reactor. Ensure the reactor is equipped with a pressure relief system and that personnel are trained on high-temperature procedures.[12]
-
Reagent Handling: Trialkyl phosphites can have unpleasant odors and should be handled in a fume hood. Alkylating agents (e.g., ethyl bromide) are toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Process Safety Workflow
Caption: Key steps in a process safety review for scaling up 4-PBA synthesis.
References
- Remarkable thermal stability of Eu(4-phosphonobenzoate): structure investigations and luminescence properties. (2009-11-02). RSC Publishing.
- This compound - ChemBK. (2024-04-10).
- This compound | 618-21-3 - TCI Chemicals. TCI AMERICA.
-
Svoboda, J., Zima, V., Benes, L., Melánová, K., & Vlcek, M. (2005). Synthesis and characterization of new calcium phenylphosphonates and 4-carboxyphenylphosphonates. Inorganic Chemistry, 44(26), 9968–9976. [Link]
-
Kostoudi, S., & Pampalakis, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. [Link]
- The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo - UNH Scholars Repository.
- Michaelis–Arbuzov reaction - J&K Scientific LLC. (2025-06-04).
- 4-PHENOXYBENZOIC ACID synthesis - ChemicalBook.
-
Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(16), 3743. [Link]
- Crow, J. M. (2009). When it comes to scaling up organic synthesis, it pays to think small. Chemistry & Industry.
- Technical Support Center: Diethyl Phosphon
- Michaelis–Arbuzov reaction - Wikipedia.
- Technical Support Center: Purification Strategies for Phosphon
-
Savignac, P., & Courtois, G. (2017). Phosphonic acid: preparation and applications. RSC Advances, 7(82), 52381–52397. [Link]
- (PDF)
- Technical Support Center: Scaling Up the Synthesis of 4-Amino-2-chlorobenzoic Acid - Benchchem.
- A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Deriv
-
Keglevich, G., Rádai, Z., Kiss, N. Z., & Grün, A. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules, 25(16), 3743. [Link]
- Thermal Studies on Some Substituted Aminobenzoic Acids | Request PDF - ResearchG
- Phosphonic acid: Human health tier II assessment. (2015-07-03).
-
Kostoudi, S., & Pampalakis, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. [Link]
- State of the Art on the Microbial Production of Industrially Relevant Organic Acids - MDPI.
- SAFETY D
- Scaled up and telescoped synthesis of propofol under continuous-flow conditions - NIH.
- SAFETY D
- Experience with purification/crystallisation of phosphonic acids - RPO(OH)2.
- Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase
- GPS Safety Summary - Substance Name: - Phosphonic Acid - Arkema. (2014-10-31).
- This compound (Cas 116277-67-9) - Parchem.
- Diethyl p-tolylphosphonate: A Versatile Precursor for the Synthesis of Phosphonate-Based Metal-Organic Frameworks - Benchchem.
- SAFETY D
- A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC - PubMed Central.
- Production of phosphoric acid with low content of impurities - ResearchG
- The total large-scale synthesis of argiopine - ResearchG
- PHOSPHINIC ACID SYNTHESIS - Kent Academic Repository.
- Facile Scale-Up of the Flow Synthesis of Silver Nanostructures Based on Norrish Type I Photoiniti
- Chapter 4 Phosphoric Acid Industry : Problems and Solutions - Semantic Scholar.
- Hydroxydiphenylamine synthesis from lab to industrial scale - Benchchem.
- Oligonucleotide scale-up and biosynthesis - Oligofastx.
- (PDF)
- 4-Aminobenzoic acid - the NIST WebBook - National Institute of Standards and Technology.
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- 15. arkema.com [arkema.com]
Technical Support Center: Synthesis of 4-Phosphonobenzoic Acid
A Guide to Impurity Avoidance and Troubleshooting for Researchers
Welcome to the technical support center for advanced chemical synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your research. This guide addresses the common challenges encountered during the synthesis of 4-Phosphonobenzoic acid, a critical building block in drug development and materials science. We will explore the nuances of its multi-step synthesis, focusing on proactive impurity prevention and reactive troubleshooting.
Frequently Asked Questions (FAQs)
Section 1: Synthesis Strategy & Core Concepts
Q1: What are the primary synthesis routes to this compound, and what is the general impurity profile I should anticipate?
A1: The most reliable and widely adopted synthesis strategy is a two-step process. Understanding this workflow is the first step in anticipating and mitigating potential impurities.
-
Step 1: C–P Bond Formation via the Michaelis-Arbuzov Reaction. This reaction forms the phosphonate ester intermediate.[1][2] Typically, a 4-substituted methyl benzoate, such as methyl 4-(bromomethyl)benzoate, is reacted with a trialkyl phosphite (e.g., triethyl phosphite) to yield a dialkyl phosphonate ester.
-
Step 2: Hydrolysis. The dialkyl phosphonate and the methyl ester are hydrolyzed to the corresponding phosphonic acid and carboxylic acid functionalities. This is most commonly achieved under strong acidic conditions or via silylation followed by alcoholysis.[3]
The main impurities arise from side reactions or incomplete conversions in each of these steps.
-
Arbuzov Stage Impurities: Unreacted starting materials, byproducts from the phosphite reagent (e.g., diethyl ethylphosphonate), and products of thermal decomposition.[4][5]
-
Hydrolysis Stage Impurities: Partially hydrolyzed intermediates (monoesters) and, under excessively harsh conditions, products of P-C bond cleavage.[3][6]
-
Purification Stage Issues: The high polarity and hygroscopic nature of the final product can make removal of polar impurities and crystallization challenging.[3][7]
The following diagram illustrates the general synthetic pathway and highlights where key impurities can be introduced.
Caption: General synthesis pathway for this compound and points of impurity introduction.
Section 2: Troubleshooting the Michaelis-Arbuzov Reaction
Q2: My Arbuzov reaction is sluggish, leading to a mixture of starting material and product. How can I drive it to completion?
A2: A sluggish Michaelis-Arbuzov reaction is typically due to insufficient thermal energy, low reactivity of the halide, or steric hindrance.
Causality: The reaction proceeds via an initial SN2 attack of the phosphorus on the alkyl halide, followed by a second SN2 attack by the displaced halide on one of the phosphite's alkyl groups.[1][8] Both steps are temperature-dependent.
Troubleshooting Steps:
-
Increase Temperature: The classic Arbuzov reaction often requires heating.[9] Gradually increase the reaction temperature (e.g., in 10-15 °C increments) while monitoring by TLC or NMR. For many benzyl halides, refluxing in a high-boiling solvent or running the reaction neat is effective.
-
Optimize Reagent Ratio: Use a slight excess (1.1 to 1.5 equivalents) of the trialkyl phosphite. While a large excess can speed up the reaction, it may complicate purification and increase byproduct formation.
-
Consider Halide Reactivity: The reactivity order for the alkyl halide is I > Br > Cl.[8] If you are using a chloride, the reaction will be significantly slower than with the corresponding bromide. If your synthesis allows, starting with methyl 4-(bromomethyl)benzoate is preferable to the chloro-analogue.
-
Catalysis (for milder conditions): Lewis acids like ZnBr₂ can catalyze the reaction, sometimes allowing it to proceed at room temperature.[9][10] This can be particularly useful if your molecule is thermally sensitive.
Q3: I'm observing a significant amount of diethyl ethylphosphonate as a byproduct. How can I minimize this?
A3: This is a classic and frequently encountered byproduct in the Arbuzov reaction.
Causality: The reaction of triethyl phosphite with your benzyl bromide starting material produces ethyl bromide (EtBr) as a byproduct. This EtBr is itself an alkyl halide that can compete with your starting material and react with the excess triethyl phosphite to form diethyl ethylphosphonate.[4][5][11]
Caption: Formation mechanism of the diethyl ethylphosphonate byproduct.
Mitigation Strategies:
-
Continuous Removal of Byproduct: If using trimethyl phosphite, the methyl bromide byproduct is a low-boiling gas that can be removed from the reaction under a stream of nitrogen, preventing it from reacting further. If using triethyl phosphite, conducting the reaction under reduced pressure (if the boiling points of other components allow) can help remove the volatile ethyl bromide as it forms.[5]
-
Control Stoichiometry: Avoid a large excess of triethyl phosphite. Use the minimum excess required to drive the reaction to completion (typically 1.05-1.2 equivalents).
-
Use a Bulky Phosphite: Using a more sterically hindered phosphite, like triisopropyl phosphite, can suppress the side reaction. The attack on the sterically hindered isopropyl group is slower.[4][5]
Section 3: Troubleshooting the Hydrolysis Step
Q5: My hydrolysis is incomplete, leaving mono- or di-ethyl phosphonate impurities. What are the best methods for complete dealkylation?
A5: Incomplete hydrolysis is a common hurdle because cleaving the second phosphonate ester is significantly more difficult than the first. You have two primary, robust methods at your disposal: harsh acid hydrolysis and milder silyl-based cleavage.
Causality: The hydrolysis of a phosphonate diester proceeds stepwise. The first dealkylation forms a phosphonate monoester anion, which is less electrophilic and more resistant to subsequent nucleophilic attack (by water or halide) required for the second dealkylation.[6]
| Method | Reagents & Conditions | Pros | Cons |
| Acid Hydrolysis | Concentrated HCl (6-12 M) or HBr (48%), Reflux, 4-24h[3] | Inexpensive, simple workup (evaporation), effective for robust molecules. | Harsh conditions can cause P-C bond cleavage[3], requires high temperatures, may not be suitable for sensitive functional groups. |
| McKenna Reaction | Bromotrimethylsilane (TMSBr) or Iodotrimethylsilane (TMSI), DCM or neat, rt; followed by Methanolysis[3] | Very mild conditions (often room temp), highly efficient, avoids P-C cleavage, good for complex molecules. | Reagents are expensive and moisture-sensitive, requires a two-step procedure (silylation then methanolysis). |
Recommended Protocol: The McKenna Reaction (TMSBr)
This is often the superior method for ensuring complete and clean hydrolysis without degrading the core structure.
-
Setup: To your phosphonate ester intermediate (1 eq.) in anhydrous dichloromethane (DCM) or neat, add TMSBr (3-4 eq.) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by ³¹P NMR. The signal for the starting phosphonate ester will shift significantly upon formation of the bis(trimethylsilyl) ester intermediate.
-
Methanolysis: Carefully evaporate the solvent and excess TMSBr under reduced pressure. Add methanol to the residue and stir for 1-2 hours. This cleaves the silyl esters to yield the phosphonic acid.[3]
-
Workup: Evaporate the methanol. The crude product can then be purified.
Q6: I suspect P-C bond cleavage during acid hydrolysis. How can I confirm this and prevent it?
A6: P-C bond cleavage is a significant side reaction under harsh hydrolytic conditions, especially with electron-donating groups on the aromatic ring that can stabilize a carbocation intermediate.[3]
Confirmation:
-
¹H NMR: Look for the disappearance of the benzylic -CH₂-P signal and the appearance of a new methyl signal (from toluene or a derivative) that is not coupled to phosphorus.
-
Mass Spectrometry: Analyze the crude product for molecular ions corresponding to benzoic acid or other fragments resulting from the cleavage.
Prevention:
-
Switch to the McKenna Reaction: This is the most effective solution. The mild, non-hydrolytic conditions of the TMSBr reaction do not promote P-C bond cleavage.[3]
-
Use Milder Acidic Conditions: If you must use acid, try switching from refluxing concentrated HCl to a lower concentration or a different acid system at a lower temperature for a longer period, though this may lead to incomplete hydrolysis.
-
Use Diphenyl Phosphonate: An alternative synthetic route involves using diphenyl phosphonate. The phenyl esters can be cleaved under milder acidic conditions than alkyl esters, as the mechanism involves nucleophilic attack by water on the protonated phosphonate.[3]
Section 4: Purification and Characterization
Q7: What are the most effective methods for purifying the final this compound? It's proving difficult to crystallize.
A7: The purification of phosphonic acids is notoriously difficult due to their high polarity, which makes them poorly soluble in common organic solvents, and their tendency to be hygroscopic, often yielding oils or sticky solids.[3][7]
Purification Workflow:
Caption: Decision workflow for the purification of this compound.
Detailed Steps:
-
Initial Workup: After hydrolysis, evaporate all volatiles. If the residue is solid, attempt recrystallization directly. If it is an oil, dissolve it in a minimum amount of water.
-
Recrystallization of the Free Acid: The most common method is recrystallization from hot water. Dissolve the crude product in a minimum amount of boiling water, filter hot to remove any insoluble impurities, and allow it to cool slowly.
-
Purification via Salt Formation: If the free acid fails to crystallize, converting it to a salt can often yield a more crystalline material.[7]
-
Dissolve the crude acid in water or ethanol.
-
Carefully add a base (e.g., 1 M NaOH to pH ~4.5 for the monosodium salt, or an amine like cyclohexylamine) until a precipitate forms or the solution is neutralized.
-
Isolate and recrystallize the salt.
-
To recover the free acid, dissolve the pure salt in water and re-acidify with a strong acid (e.g., HCl), causing the pure this compound to precipitate.
-
Q8: Which analytical techniques are essential for confirming purity and identifying trace impurities?
A8: A multi-technique approach is crucial for unambiguous characterization.
| Technique | Purpose | Key Observables |
| ³¹P NMR | The most direct way to assess the reaction and purity from a phosphorus perspective. | Starting Ester: ~ +20 to +25 ppm. Final Acid: ~ +15 to +20 ppm. Impurities: Each phosphorus-containing species will have a distinct chemical shift. |
| ¹H NMR | Confirms the structure of the organic backbone and detects proton-bearing impurities. | Look for the characteristic benzylic CH₂ doublet (~3.3 ppm, J ≈ 22 Hz) and aromatic signals. Check for residual ethyl/methyl ester signals. |
| ¹³C NMR | Provides a carbon "fingerprint" of the molecule. | The benzylic carbon will appear as a doublet due to C-P coupling. |
| LC-MS | The best method for identifying and quantifying trace organic impurities. | Provides the molecular weight of the main component and any byproducts or unreacted starting materials. An appropriate HPLC method can resolve closely related species. |
| FT-IR | Confirms the presence of key functional groups. | Look for broad O-H stretches (acid), C=O stretch (~1700 cm⁻¹), and a strong P=O stretch (~1200 cm⁻¹). |
References
-
G. G. Rajeshwaran, M. Nandakumar, R. Sureshbabu, A. K. Mohanakrishnan, "Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates," Org. Lett., 2011, 13, 1270-1273. [Link]
-
Wikipedia, "Michaelis–Arbuzov reaction." [Link]
-
J&K Scientific LLC, "Michaelis–Arbuzov reaction." [Link]
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A. T. M. T. Islam, I. A. Siddiqui, M. A. B. G. de C. B. da Silva, A. M. M. F. de Oliveira, "Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction," Molecules, 2022, 27(6), 1968. [Link]
-
Organic Chemistry Portal, "Arbuzov Reaction." [Link]
-
Wikipedia, "Phosphonate." [Link]
-
Organic Chemistry Portal, "Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation." [Link]
-
G. Keglevich, "The Hydrolysis of Phosphinates and Phosphonates: A Review," Molecules, 2021, 26(11), 3332. [Link]
-
Reddit, "Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF." [Link]
-
J-L. Montchamp, "Phosphonic acid: preparation and applications," Beilstein J. Org. Chem., 2014, 10, 1724-1758. [Link]
-
S. Karthikeyan, K. Sethusankar, G. G. Rajeshwaran, A. K. Mohanakrishnan, "4-[(Diethoxyphosphinoyl)methyl]benzoic acid," Acta Cryst., 2011, E67, o2645. [Link]
-
A. H. B. Zygmunt, et al., "The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents," Molecules, 2022, 27(20), 6878. [Link]
-
A. T. M. T. Islam, et al., "Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction," Molecules, 2022, 27(6), 1968. [Link]
-
S. Stuut, "The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo," University of New Hampshire, 2019. [Link]
-
J. Zoń, P. Garczarek, M. Białek, "Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry," Metal-Organic Frameworks, 2014. [Link]
-
C. Li, et al., "Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation," Chinese Journal of Chemistry, 2015, 33(7), 759-762. [Link]
-
A. M. C. H. van den Nieuwendijk, et al., "Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres," Med. Chem. Commun., 2014, 5, 1445-1459. [Link]
-
ResearchGate, "Experience with purification/crystallisation of phosphonic acids - RPO(OH)2." [Link]
-
E. Bellini, et al., "A Sustainable Improvement of ω-Bromoalkylphosphonates Synthesis to Access Novel KuQuinones," Molecules, 2021, 26(11), 3374. [Link]
-
Organic Syntheses, "Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate." [Link]
-
PubChem, "4-Nitro-2-phosphono-benzoic acid." [Link]
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S. Görög, "Chemical and analytical characterization of related organic impurities in drugs," J. Pharm. Biomed. Anal., 1997, 16(5), 735-745. [Link]
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PubMed, "Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources." [Link]
-
Organic Syntheses, "Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates." [Link]
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-
ResearchGate, "The synthesis of phosphonic acids derived from homocysteine via transesterification reactions." [Link]
-
ResearchGate, "Synthesis and Purification of 4-Sulfobenzoic acid potassium salt?" [Link]
-
E. A. Boyd, "PHOSPHINIC ACID SYNTHESIS," University of Kent at Canterbury, 1990. [Link]
- Google Patents, "A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters."
-
Organic Chemistry Portal, "Phosphinate or phosphinic acid derivative synthesis by substitution or addition." [Link]
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Technical Support Center: Purification of Polar Phosphonic Acids
Welcome to the Technical Support Center for the purification of polar phosphonic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the isolation and purification of these highly polar compounds. Due to their unique chemical properties, phosphonic acids often require specialized purification strategies beyond standard silica gel chromatography. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges successfully.
Part 1: Understanding the Challenge: The Nature of Polar Phosphonic Acids
Polar phosphonic acids are characterized by the presence of a phosphonic acid group (-PO(OH)₂), which imparts high polarity and a strong propensity for ionization.[1][2] This high polarity makes them difficult to purify using traditional normal-phase chromatography on silica gel, as they tend to either not retain on the column or exhibit significant tailing.[1][3][4] Furthermore, their non-volatile nature and often weak UV chromophores can complicate detection and characterization.
A common strategy to circumvent these issues is to purify the less polar phosphonate ester precursors, which are more amenable to standard silica gel chromatography, and then deprotect them to the desired phosphonic acid in a final step.[1][4] However, direct purification of the acid is often necessary.
Part 2: Troubleshooting and FAQs
This section addresses common issues encountered during the purification of polar phosphonic acids in a question-and-answer format.
I. Poor Retention and Tailing on Silica Gel
Question: My phosphonic acid streaks badly on a silica gel column, or it comes out with the solvent front, even with highly polar mobile phases. What can I do?
Answer: This is a very common problem due to the strong interaction of the acidic phosphonic acid group with the silica stationary phase. Here’s a breakdown of alternative approaches:
-
Strategy 1: Modify the Mobile Phase. For silica gel chromatography, you can try highly polar eluents, such as a mixture of chloroform, methanol, and water (e.g., 5:4:1 v/v/v), but this is often not sufficient.[1][2] Adding a small amount of a stronger acid like formic acid or acetic acid to the mobile phase can sometimes improve peak shape by suppressing the ionization of the phosphonic acid.
-
Strategy 2: Switch to a Different Chromatographic Mode. Given the limitations of normal-phase chromatography, exploring other separation mechanisms is highly recommended. The following decision tree can guide you in selecting an appropriate technique.
Caption: Decision tree for selecting a purification strategy.
II. Challenges with Reversed-Phase HPLC (RP-HPLC)
Question: I'm trying to use C18 RP-HPLC, but my polar phosphonic acid is not retained. How can I improve retention?
Answer: The lack of retention on a non-polar stationary phase like C18 is expected for highly polar and charged molecules. The solution is to use an ion-pairing reagent in the mobile phase.
-
Mechanism of Ion-Pairing Chromatography: An ion-pairing reagent, typically a quaternary ammonium salt for anionic analytes like phosphonic acids, is added to the mobile phase.[5][6] This reagent forms a neutral ion-pair with the charged phosphonic acid, which is more hydrophobic and can be retained by the C18 stationary phase.[5][7]
-
Common Ion-Pairing Reagents: For anionic phosphonic acids, cationic ion-pairing reagents are used. Examples include:
-
Troubleshooting Ion-Pairing Chromatography:
-
Poor Peak Shape: Adjust the concentration of the ion-pairing reagent and the pH of the mobile phase.
-
Low Sensitivity with MS Detection: Many ion-pairing reagents are non-volatile and can suppress ionization in mass spectrometry.[5] If MS detection is required, consider using a volatile ion-pairing reagent like N,N-dimethylhexylamine or switching to a different technique like HILIC.[6][7]
-
III. Issues with Ion-Exchange Chromatography (IEC)
Question: I'm using anion-exchange chromatography, but my compound is binding too strongly to the column. How can I elute it?
Answer: Strong binding to an anion-exchange column is a good indication that this is a suitable technique for your highly acidic phosphonic acid. Elution is typically achieved by increasing the ionic strength of the mobile phase or by changing the pH.
-
Elution Strategy:
-
Salt Gradient: A common approach is to use a salt gradient, such as an increasing concentration of sodium chloride (NaCl) or a volatile salt like ammonium acetate or ammonium bicarbonate if lyophilization is desired for salt removal.[3]
-
pH Gradient: Alternatively, you can use a pH gradient to protonate the phosphonic acid, reducing its negative charge and its affinity for the anion-exchange resin.
-
-
Troubleshooting IEC:
-
Broad Peaks: Optimize the flow rate and the steepness of the salt gradient.
-
Irreversible Binding: If the compound still doesn't elute with a high salt concentration, the interaction with the stationary phase may be too strong. Consider a weaker anion-exchange resin.
-
IV. Challenges with HILIC
Question: I'm new to HILIC for phosphonic acid purification. What are the key parameters to consider for method development?
Answer: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for highly polar compounds that are poorly retained in reversed-phase chromatography.[3] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar aqueous solvent.
-
Key Parameters for HILIC Method Development:
-
Stationary Phase: Common HILIC stationary phases include bare silica, amide, diol, and zwitterionic phases.[7][9] The choice of stationary phase can significantly impact selectivity.
-
Mobile Phase Composition: The retention in HILIC is highly sensitive to the water content in the mobile phase. A typical starting point is a high percentage of acetonitrile (e.g., 95%) with a small amount of aqueous buffer. Elution is achieved by increasing the water content.
-
Buffer System: The type and concentration of the buffer are crucial. Ammonium formate and ammonium acetate are common choices as they are volatile and MS-compatible.[7] An increasing salt gradient can sometimes improve peak shape.[7][10]
-
-
Troubleshooting HILIC:
-
Poor Reproducibility: HILIC columns can take a long time to equilibrate. Ensure the column is properly equilibrated before each injection.
-
Split Peaks: This can be due to sample solvent mismatch. Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition.
-
V. Detection and Quantification Issues
Question: My phosphonic acid does not have a strong UV chromophore. What are my detection options?
Answer: This is a common challenge. Here are several detection strategies:
-
Mass Spectrometry (MS): This is often the most sensitive and specific detection method for phosphonic acids.[7][10] HILIC is particularly well-suited for coupling with MS.[7]
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These are universal detectors that can detect any non-volatile analyte.
-
Indirect UV Detection: This method involves adding a UV-absorbing compound to the mobile phase. The analyte displaces this compound, leading to a decrease in absorbance that can be detected.
-
Refractive Index (RI) Detector: RI detectors are also universal but are generally less sensitive and not compatible with gradient elution.
-
Pre-column Derivatization: The phosphonic acid can be reacted with a derivatizing agent that introduces a chromophore or fluorophore, allowing for sensitive UV or fluorescence detection.[7][11][12] For example, the imine group in some aminophosphonates can be derivatized with 9-fluorenyl methylchloroformate (FMOC).[11][12]
VI. Sample Preparation and Handling
Question: My purified phosphonic acid is a sticky, hygroscopic solid. How can I handle and store it?
Answer: The hygroscopic and often amorphous nature of phosphonic acids can make them difficult to handle.[13]
-
Crystallization as a Salt: Converting the phosphonic acid to a salt can often improve its crystallinity and reduce its hygroscopicity.[13] Common counterions for crystallization include:
-
Lyophilization: Freeze-drying from a suitable solvent like water or a mixture of water and tert-butanol can yield a fluffy, easier-to-handle powder.[13]
-
Storage: Store purified phosphonic acids in a desiccator under an inert atmosphere to prevent moisture absorption.
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Anion-Exchange Chromatography
This protocol is suitable for the purification of highly polar and acidic phosphonic acids.
-
Column Selection: Choose a strong anion-exchange (SAX) or weak anion-exchange (WAX) column depending on the acidity of your compound.
-
Mobile Phase Preparation:
-
Buffer A: Deionized water
-
Buffer B: Deionized water with 1 M ammonium bicarbonate (or another suitable salt)
-
-
Column Equilibration: Equilibrate the column with Buffer A for at least 10 column volumes.
-
Sample Preparation: Dissolve the crude phosphonic acid in a small amount of Buffer A.
-
Chromatography:
-
Inject the sample onto the column.
-
Wash the column with Buffer A to remove any non-retained impurities.
-
Elute the bound phosphonic acid using a linear gradient of Buffer B (e.g., 0-100% Buffer B over 30 minutes).
-
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired product using a suitable analytical technique (e.g., HPLC-MS, NMR).
-
Desalting: Combine the fractions containing the pure product. If a volatile buffer like ammonium bicarbonate was used, the salt can be removed by repeated lyophilization.
Protocol 2: Purification by Reversed-Phase HPLC with an Ion-Pairing Agent
This protocol is for phosphonic acids that have some degree of hydrophobicity.
-
Column Selection: A standard C18 or C8 reversed-phase column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 water:acetonitrile with 5 mM tetrabutylammonium hydrogensulfate, pH adjusted to ~7 with diluted NaOH.
-
Mobile Phase B: 5:95 water:acetonitrile with 5 mM tetrabutylammonium hydrogensulfate.
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 100% Mobile Phase A) for at least 20 column volumes to ensure the stationary phase is saturated with the ion-pairing reagent.
-
Sample Preparation: Dissolve the sample in the initial mobile phase.
-
Chromatography:
-
Inject the sample.
-
Elute with a gradient of increasing Mobile Phase B.
-
-
Fraction Collection and Analysis: Collect and analyze fractions as described in Protocol 1.
-
Post-Purification Workup: Removal of the non-volatile ion-pairing reagent can be challenging and may require liquid-liquid extraction or solid-phase extraction.
Part 4: Data Presentation and Visualization
Table 1: Comparison of Chromatographic Techniques for Polar Phosphonic Acid Purification
| Feature | Reversed-Phase with Ion-Pairing | Ion-Exchange Chromatography | Hydrophilic Interaction Chromatography (HILIC) |
| Principle | Forms a neutral ion-pair for retention on a non-polar phase.[5][7] | Separation based on ionic interactions with a charged stationary phase.[3] | Partitioning of the polar analyte between a polar stationary phase and a partially aqueous mobile phase with high organic content.[3][7] |
| Stationary Phase | Non-polar (e.g., C18, C8)[7] | Charged (e.g., quaternary ammonium for anion exchange) | Polar (e.g., bare silica, amide, diol, zwitterionic)[7][9] |
| Mobile Phase | Aqueous buffer with an organic modifier and an ion-pairing reagent. | Aqueous buffer with a salt or pH gradient.[3] | High percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.[7][10] |
| Best Suited For | Ionic and ionizable phosphonates with some hydrophobicity. | Highly charged phosphonic acids. | Highly polar and hydrophilic phosphonates.[7] |
| MS Compatibility | Can be problematic due to non-volatile ion-pairing reagents.[5] | Good with volatile salt buffers (e.g., ammonium acetate). | Excellent.[7] |
Diagram 1: HILIC Separation Workflow
Caption: A typical workflow for HILIC-based purification.
References
- Benchchem. (n.d.). Technical Support Center: Purification Strategies for Phosphonated Products. Benchchem.
-
Montchamp, J. L. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2316–2354. Retrieved from [Link]
- Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization. Journal of Chromatography A, 942(1-2), 185–190.
-
Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization. PubMed. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Phosphonate Synthesis. Benchchem.
- Waters. (n.d.). Determination of Phosphonic Acid in Almonds, Apples, Rice, and Rooibos Using the QUPPe Method and LC-MS/MS. Waters.
-
Wiley Analytical Science. (2020). Detecting traces of phosphonates. Wiley Analytical Science. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Assessment of Phosphonate Compounds. Benchchem.
-
Zhengzhou TIEI Extraction Technology Co., Ltd. (n.d.). Phosphoric Acid Purification Separation. Zhengzhou TIEI Extraction Technology Co., Ltd. Retrieved from [Link]
-
ResearchGate. (n.d.). Reversed Phase Ion-pairing HPLC-ICP-MS for Analysis of Organophosphorus Chemical Warfare Agent Degradation Products. ResearchGate. Retrieved from [Link]
-
Chromatography Forum. (2019). organic acids by HPLC?. Chromatography Forum. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reversed phase ion-pairing HPLC-ICP-MS for analysis of organophosphorus chemical warfare agent degradation products. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. Retrieved from [Link]
-
Phenomenex. (2023). Phosphonic Acid in Water by LC. Phenomenex. Retrieved from [Link]
-
Journal of Biochemical Technology. (n.d.). Purification of Phosphoric Acid Solution Using Natural and Activated Clays. Journal of Biochemical Technology. Retrieved from [Link]
-
EURL-SRM. (n.d.). Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS. EURL-SRM. Retrieved from [Link]
-
MDPI. (n.d.). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. MDPI. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Phosphonic acid: preparation and applications. ResearchGate. Retrieved from [Link]
-
Web of Journals. (n.d.). METHODS OF PURIFYING EXTRACTION PHOSPHORIC ACID. Web of Journals. Retrieved from [Link]
-
ResearchGate. (n.d.). „Wet-process phosphoric acid decadmiation using ion-exchange method”. ResearchGate. Retrieved from [Link]
-
MDPI. (2021). Purification of Wet-Process Phosphoric Acid via Donnan Dialysis with a Perfluorinated Sulfonic Acid Cation-Exchange Membrane. MDPI. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Phosphorous and Phosphoric Acids. SIELC Technologies. Retrieved from [Link]
-
Agilent. (n.d.). Optimal Separation of Polar Anionic Pesticides From Fruits and Vegetables with Unique HPLC Column Selectivity. Agilent. Retrieved from [Link]
-
Phenomenex. (2022). LC-MS/MS Analysis of Phosphonic Acid in Water. Phenomenex. Retrieved from [Link]
-
European Pesticide Residue Workshop. (n.d.). Is HILIC the best approach for highly polar anionic pesticides determination? The case of animal origin products and feed samples. European Pesticide Residue Workshop. Retrieved from [Link]
-
PubMed. (2017). Phosphonic acid: preparation and applications. PubMed. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Phosphonic acid: preparation and applications. Beilstein Journals. Retrieved from [Link]
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MDPI. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. Retrieved from [Link]
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Science.gov. (n.d.). ion-pair reversed-phase chromatography: Topics by Science.gov. Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of Phosphoric Acid Solution Using Natural and Activated Clays. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Phosphoric acid purification by a membrane process: Electrodeionization on ion-exchange textiles. ResearchGate. Retrieved from [Link]
-
Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. Agilent. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. University of Rochester. Retrieved from [Link]
-
ACS Publications. (n.d.). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. ACS Publications. Retrieved from [Link]
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Technical Support Center: Resolving Low Yield in Michaelis-Arbuzov Reactions for Phosphonate Synthesis
Welcome to the technical support center dedicated to overcoming challenges in the Michaelis-Arbuzov reaction. This guide is designed for researchers, scientists, and drug development professionals who rely on this cornerstone C-P bond-forming reaction for phosphonate synthesis. Here, we move beyond simple protocols to explore the underlying causes of common experimental failures, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
Section 1: Troubleshooting Guide - A Deeper Dive into Low Yields
The Michaelis-Arbuzov reaction, while powerful, can be sensitive to a variety of factors that may lead to disappointing yields.[1][2] This section addresses the most common issues in a practical question-and-answer format.
Q1: My Michaelis-Arbuzov reaction is showing low to no conversion of my starting materials. What are the primary factors I should investigate?
A1: Low or incomplete conversion in the Michaelis-Arbuzov reaction typically points to issues with reactivity, reaction conditions, or reagent purity. A systematic approach to troubleshooting is key.
Initial Diagnostic Workflow:
Caption: Troubleshooting workflow for low conversion in the Michaelis-Arbuzov reaction.
In-depth Analysis:
-
Substrate Reactivity: The inherent reactivity of your chosen alkyl halide and phosphite is the most critical factor.[1][3]
-
Alkyl Halide: The reaction proceeds via an SN2 mechanism, making it highly sensitive to steric hindrance.[4][5][6] The reactivity trend is: primary > secondary >> tertiary (generally unreactive).[1][5] For the leaving group, the trend is I > Br > Cl.[1][4] If you are using a less reactive halide (e.g., a secondary chloride), a low yield is expected under standard conditions.
-
Phosphite Reagent: The nucleophilicity of the phosphorus atom is paramount. Electron-donating groups on the phosphite will increase the reaction rate, while electron-withdrawing groups will slow it down. Triaryl phosphites are significantly less reactive and may form stable phosphonium salts that require high temperatures (>200 °C) to rearrange.[5]
-
-
Reaction Temperature: The classical Michaelis-Arbuzov reaction often requires thermal energy to proceed, typically in the range of 120-160 °C.[1][5] Insufficient heat is a common reason for stalled reactions, especially with less reactive substrates. Conversely, excessively high temperatures can lead to side reactions and decomposition.[1][5]
-
Reagent Purity and Anhydrous Conditions: The reaction is sensitive to moisture and protic impurities. Ensure all glassware is flame- or oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[7] Solvents and reagents should be anhydrous.
Actionable Recommendations:
-
Re-evaluate Your Substrates: If using a secondary or unreactive primary halide, consider switching to a more reactive analogue (e.g., from chloride to bromide or iodide).
-
Optimize Temperature: If the reaction is sluggish, incrementally increase the temperature, monitoring for product formation and decomposition by TLC or ³¹P NMR. For thermally sensitive compounds, consider catalytic methods.[4][8]
-
Ensure Rigorous Anhydrous Technique: Dry all solvents and reagents thoroughly before use.
Q2: My reaction appears to work, but the final yield is low after purification, and I see several side products. What are the likely competing reactions?
A2: The formation of byproducts is a frequent cause of reduced yields. Understanding these side reactions is crucial for suppression.
Common Side Reactions in Michaelis-Arbuzov Chemistry:
| Side Reaction | Description | Mitigation Strategy |
| Competing Reaction with Byproduct | The alkyl halide generated from the dealkylation step (R'-X) can compete with the starting alkyl halide (R-X) for reaction with the phosphite.[2][4] This is especially problematic if R'-X is more reactive than R-X. | Use a phosphite with low-boiling alkyl groups (e.g., trimethyl or triethyl phosphite) and remove the resulting volatile alkyl halide (e.g., methyl iodide or ethyl bromide) by distillation as it forms.[2][4][9] |
| Elimination | With secondary alkyl halides, E2 elimination can compete with the desired SN2 substitution, leading to the formation of alkenes.[5] | Use milder reaction conditions, such as lower temperatures, or consider alternative synthetic routes. |
| Perkow Reaction | When using α-halo ketones, a competing reaction can occur where the phosphite attacks the carbonyl oxygen, leading to a vinyl phosphate (the Perkow product) instead of the expected β-keto phosphonate.[5][10] | The Arbuzov product is favored with α-iodo ketones. For α-bromo and α-chloro ketones, higher temperatures can sometimes favor the Arbuzov pathway.[5][10] |
| Di-substitution | When using dihaloalkanes, the desired mono-phosphonate can react further to form a di-phosphonate.[9] | To favor mono-substitution, maintain a low concentration of the phosphite reagent relative to the dihaloalkane. This is best achieved by the slow, dropwise addition of the phosphite to the pre-heated dihaloalkane.[9] |
Visualizing the Main and Competing Pathways:
Caption: The Michaelis-Arbuzov reaction pathway and a common competing side reaction.
Q3: I am attempting a reaction with a less reactive halide and want to avoid high temperatures. Are there modern variations I can employ?
A3: Absolutely. The classical, high-temperature protocol has been modified to accommodate more sensitive or less reactive substrates.
-
Lewis Acid Catalysis: The use of Lewis acids can significantly accelerate the reaction, often allowing it to proceed at room temperature.[6] Catalysts like zinc bromide (ZnBr₂) or lanthanum chloride (LaCl₃·7H₂O) have proven effective.[1][4][8]
-
Microwave or Ultrasound Assistance: These techniques can dramatically reduce reaction times by providing efficient and uniform heating.[8][11]
-
Flow Chemistry: Continuous flow reactors offer precise control over reaction temperature and time, minimizing side reactions and improving safety and scalability.[12][13] Solvent-free flow conditions have been developed, offering a green and efficient alternative.[13]
Section 2: Frequently Asked Questions (FAQs)
Q: Can I use aryl or vinyl halides in the Michaelis-Arbuzov reaction? A: Generally, no. Aryl and vinyl halides are unreactive under standard Michaelis-Arbuzov conditions because the SN2 reaction at an sp²-hybridized carbon is disfavored.[1][3][10] However, specialized catalytic systems, often involving palladium or copper, have been developed for the phosphonation of aryl halides.[4][6]
Q: My phosphite reagent has turned cloudy. Can I still use it? A: Cloudiness often indicates hydrolysis or oxidation of the phosphite. Using compromised reagents can lead to significantly lower yields and the formation of phosphoric acid byproducts. It is highly recommended to use freshly distilled or newly purchased, high-purity phosphites.
Q: How can I effectively monitor the progress of my reaction? A: ³¹P NMR spectroscopy is the most definitive method, as the chemical shifts for trivalent phosphites and pentavalent phosphonates are well-separated.[1][14] TLC is a faster, more qualitative method for tracking the consumption of starting materials.[1][14] For reactions where a volatile byproduct is formed, monitoring its distillation can also indicate reaction progress.[9]
Q: What is the best way to purify my phosphonate product? A: Vacuum distillation is the most common and effective method for purifying liquid phosphonates, especially for removing unreacted phosphite starting material.[14] For solid or non-volatile products, flash column chromatography on silica gel is the preferred method.[14]
Section 3: Experimental Protocols
Protocol 1: Classical Michaelis-Arbuzov Reaction (Thermal Conditions)
This protocol is a general procedure for the reaction between a primary alkyl halide and triethyl phosphite.
Materials:
-
Primary alkyl halide (1.0 eq)
-
Triethyl phosphite (1.2 - 1.5 eq)
-
Round-bottom flask, reflux condenser, heating mantle, stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Assemble a dry round-bottom flask with a reflux condenser under an inert atmosphere.[14]
-
Charge the flask with the primary alkyl halide and triethyl phosphite.[14]
-
Heat the reaction mixture to 140-160 °C with vigorous stirring.[1][9][14]
-
Monitor the reaction progress by TLC or ³¹P NMR. Reactions are typically complete within 4-6 hours.[14]
-
After completion, cool the mixture to room temperature.
-
Purify the crude product by vacuum distillation to remove excess triethyl phosphite and isolate the desired phosphonate.[14]
Protocol 2: Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction at Room Temperature
This protocol describes a milder, catalyzed version suitable for more sensitive substrates.[1]
Materials:
-
Alkyl halide (e.g., Benzyl bromide, 1.0 eq)
-
Triethyl phosphite (1.2 eq)
-
Zinc bromide (ZnBr₂, 0.2 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Under an inert atmosphere, dissolve the alkyl halide in anhydrous DCM in a dried round-bottom flask.
-
Add the triethyl phosphite to the solution.
-
Add the zinc bromide catalyst to the solution at room temperature.[1]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product as necessary (e.g., by column chromatography).
References
-
Abou-kandil, R. H., & Osman, O. I. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. [Link]
-
Wikipedia. (2023, December 27). Michaelis–Arbuzov reaction. [Link]
-
Grokipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]
-
Abou-kandil, R. H., & Osman, O. I. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. [Link]
-
Kumar, P., et al. (2024). Thermally labile monoalkyl phosphates and their alkali metal derivatives: synthesis and solid-state supramolecular aggregation. Dalton Transactions. [Link]
-
Chemeurope.com. (n.d.). Michaelis-Arbuzov reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Optimization of the Michaelis-Arbuzov reaction. Retrieved from [Link]
-
Kumar, P., et al. (2024). Thermally labile mono-alkyl phosphates and their alkali metal derivatives: synthesis and solid-state supramolecular aggregation. Dalton Transactions. [Link]
-
Stuut, S. (2019). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo-β-lactamases. UNH Scholars' Repository. [Link]
-
Levchik, G., & Weil, E. D. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4950. [Link]
-
Froujut, R., et al. (2022). Intensified Continuous Flow Michaelis–Arbuzov Rearrangement toward Alkyl Phosphonates. Organic Process Research & Development, 26(2), 231–240. [Link]
-
Reddy, V. P. (2017). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Current Organic Synthesis, 14(5), 652-674. [Link]
-
Arbuzov, B. A., & Nesterov, L. V. (1960). Study of the reactions of phosphorous esters with alkyl halides by the thermographic method. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 9(3), 427-432. [Link]
-
Han, L.-B., et al. (n.d.). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. [Link]
-
ChemRxiv. (2024). DFT Study of the Arbuzov Reaction Mechanism between Ethyl Halogenides and Trimethoxyphosphine. [Link]
-
Kégl, T., et al. (2019). Solvent-Free Michaelis-Arbuzov Rearrangement under Flow Conditions. The Journal of Organic Chemistry, 84(5), 2619–2625. [Link]
-
ResearchGate. (n.d.). Thermal Stability and Ordering Study of Long- and Short-Alkyl Chain Phosphonic Acid Multilayers. Retrieved from [Link]
-
ResearchGate. (n.d.). Some new observations on an old reaction: Disproportionation and the formation of P-O-P intermediates in the Michaelis-Arbuzov reaction of triaryl phosphites with alkyl halides. Retrieved from [Link]
- Google Patents. (n.d.). US4311652A - Arbuzov reactions employing an aliphatic solvent.
-
Chem-Station. (2014, July 17). Michaelis-Arbuzov Reaction. [Link]
-
Chinese Chemical Society. (n.d.). Radical Arbuzov Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. Retrieved from [Link]
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- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 4-Phosphonobenzoic Acid and Terephthalic Acid in Metal-Organic Frameworks
For researchers, scientists, and professionals in drug development, the choice of organic linker is a critical determinant in the design and performance of Metal-Organic Frameworks (MOFs). This guide provides an in-depth comparative analysis of two prominent aromatic linkers: 4-Phosphonobenzoic acid (PBA) and terephthalic acid (TPA). While both are utilized to construct porous crystalline materials, their distinct coordinating groups—phosphonate versus carboxylate—impart significantly different properties to the resulting MOFs, influencing their stability, synthesis, and suitability for various applications.
The Organic Linker: A Crucial Component in MOF Architecture
Metal-Organic Frameworks are a class of porous materials constructed from metal ions or clusters bridged by organic ligands. The organic linker dictates the framework's topology, pore size, and chemical environment, making its selection a pivotal step in MOF design. Terephthalic acid, a dicarboxylate, is one of the most widely used linkers, forming the basis for iconic MOFs like the UiO-66 series. In contrast, this compound, which contains both a phosphonate and a carboxylate group, offers an alternative that can lead to frameworks with enhanced stability.
Physicochemical Properties of the Linkers
The fundamental differences between PBA and TPA lie in the acidity and coordination behavior of their functional groups. The phosphonic acid group in PBA is more acidic than the carboxylic acid groups in TPA. This difference in acidity influences the synthesis conditions and the strength of the resulting metal-linker bonds.
According to the Hard and Soft Acids and Bases (HSAB) theory, the phosphonate group is a harder base compared to the carboxylate group. This leads to stronger coordination bonds with hard metal ions like Zr(IV), Al(III), and other high-valent metals, which are often used in the synthesis of stable MOFs.[1] This enhanced bond strength is the primary reason for the superior thermal and chemical stability observed in phosphonate-based MOFs compared to their carboxylate counterparts.[2][3]
Comparative Analysis of MOF Properties
The choice between PBA and TPA as a linker directly impacts the stability, porosity, and functionality of the resulting MOF.
Thermal and Chemical Stability
A significant advantage of using phosphonate-based linkers like PBA is the enhanced stability of the resulting MOFs. The strong coordination between the phosphonate group and metal centers leads to frameworks with remarkable thermal and hydrolytic stability.[1][2] This is a crucial attribute for applications in catalysis and drug delivery, where the MOF must maintain its structural integrity under demanding conditions. For instance, zirconium phosphonate MOFs have been shown to be stable even in harsh chemical environments.[1]
In contrast, while many carboxylate-based MOFs, such as UiO-66, are known for their relatively high stability, they can be susceptible to degradation under certain pH conditions and in the presence of nucleophiles.[4][5] The stronger metal-phosphonate bond provides a more robust framework that can withstand a wider range of chemical challenges.
Porosity and Surface Area
Both TPA and PBA can be used to synthesize porous MOFs. The benchmark TPA-based MOF, UiO-66, is known for its high surface area and well-defined microporosity. The Brunauer-Emmett-Teller (BET) surface area of UiO-66 can vary depending on the presence of defects in the structure, but typically ranges from 1000 to 1800 m²/g, with a pore volume of 0.40 to 0.90 cm³/g.[6]
Synthesizing highly crystalline and porous phosphonate-based MOFs can be more challenging. The strong and often irreversible coordination of phosphonates with metal ions can lead to rapid precipitation of amorphous or poorly crystalline materials.[2][7] However, with careful control of synthesis conditions, porous zirconium phosphonate frameworks with high surface areas have been successfully prepared.[7]
Table 1: Comparative Properties of Zirconium-based MOFs with Terephthalic Acid and Phosphonate Linkers
| Property | Zirconium Terephthalate MOF (UiO-66) | Zirconium Phosphonate MOFs |
| BET Surface Area | 1000 - 1800 m²/g[6] | High surface areas achievable, e.g., ~400 m²/g for some mesoporous structures[7] |
| Pore Volume | 0.40 - 0.90 cm³/g[6] | Varies depending on the specific structure |
| Thermal Stability | High, typically stable up to ~500 °C[3] | Generally higher than carboxylate counterparts[3] |
| Chemical Stability | Good, but can be sensitive to basic conditions[4][5] | Excellent, often stable in harsh acidic and basic environments[1] |
Synthesis Methodologies: A Tale of Two Linkers
The synthesis of MOFs is typically carried out under solvothermal or hydrothermal conditions. The choice of linker influences the optimal reaction parameters.
Experimental Protocol for Terephthalic Acid-based MOF (UiO-66)
The synthesis of UiO-66 is well-established and highly reproducible. A typical solvothermal synthesis involves the following steps:
-
Precursor Solution Preparation: Zirconium(IV) chloride (ZrCl₄) and terephthalic acid are dissolved in a high-boiling point solvent such as N,N-dimethylformamide (DMF).
-
Modulator Addition: A modulator, often a monocarboxylic acid like acetic acid or benzoic acid, is added to the solution. The modulator competes with the linker for coordination to the metal clusters, slowing down the nucleation and growth process, which leads to more crystalline materials.[5]
-
Solvothermal Reaction: The reaction mixture is sealed in a Teflon-lined autoclave and heated in an oven at a specific temperature (e.g., 120 °C) for a set period (e.g., 24 hours).
-
Product Isolation and Activation: After cooling, the crystalline product is collected by centrifugation or filtration, washed with fresh solvent to remove unreacted precursors, and then activated by heating under vacuum to remove the solvent molecules from the pores.
Experimental Protocol for a Phosphonate-based Zirconium MOF
The synthesis of phosphonate-based MOFs requires careful control to prevent the formation of amorphous products. A representative solvothermal synthesis protocol is as follows:
-
Precursor Solution Preparation: A zirconium salt, such as zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O), and this compound are dissolved in a suitable solvent system, which may include a mixture of DMF and water.
-
Controlled Reaction Conditions: The reaction is typically carried out under solvothermal conditions, with precise control over temperature and reaction time to promote the formation of a crystalline framework.
-
Product Recovery and Purification: The resulting solid is collected, washed thoroughly with solvents like DMF and ethanol to remove any unreacted starting materials and impurities, and then dried.
Coordination Chemistry and Structural Implications
The different coordination modes of the carboxylate and phosphonate groups lead to distinct structural features in the resulting MOFs.
Figure 1: Coordination modes of TPA and PBA with a metal node.
The carboxylate group of TPA typically coordinates to metal centers in a bidentate or monodentate fashion. In contrast, the phosphonate group of PBA can exhibit higher denticity, coordinating to up to three metal centers. This multidentate coordination contributes to the formation of more robust and interconnected frameworks.
Applications in Research and Drug Development
The distinct properties of TPA- and PBA-based MOFs make them suitable for different applications.
Catalysis
The high thermal and chemical stability of phosphonate-based MOFs makes them excellent candidates for heterogeneous catalysis. Zirconium phosphonate MOFs have demonstrated high activity and reusability in various catalytic reactions, including the chemical fixation of carbon dioxide.[1][7] The robust nature of these materials allows them to withstand the often-harsh conditions of catalytic processes. While TPA-based MOFs like UiO-66 are also used in catalysis, their stability limitations can be a concern in certain reactions.[8]
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// Edges start -> TPA_path; start -> PBA_path; TPA_path -> TPA_synthesis [color="#34A853"]; TPA_synthesis -> TPA_MOF [color="#34A853"]; TPA_MOF -> TPA_characterization [color="#34A853"]; TPA_characterization -> TPA_application [color="#34A853"]; PBA_path -> PBA_synthesis [color="#EA4335"]; PBA_synthesis -> PBA_MOF [color="#EA4335"]; PBA_MOF -> PBA_characterization [color="#EA4335"]; PBA_characterization -> PBA_application [color="#EA4335"]; } }
Figure 2: A generalized workflow for the synthesis and evaluation of TPA- and PBA-based MOFs.
Drug Delivery
The high porosity and tunable pore sizes of MOFs make them promising candidates for drug delivery systems. Phosphonate-based MOFs, in particular, have garnered interest in this area. The strong interaction between the phosphonate groups and certain drug molecules can allow for high drug loading and controlled release.[2][9] Furthermore, the enhanced stability of phosphonate MOFs is advantageous for maintaining the integrity of the carrier in biological environments. Carboxylate-based MOFs are also extensively studied for drug delivery; however, their stability in physiological conditions can be a limiting factor.[10]
Conclusion and Future Perspectives
The choice between this compound and terephthalic acid as a linker for MOF synthesis depends on the desired properties and intended application of the final material. Terephthalic acid is a reliable and well-understood linker for constructing porous MOFs with high surface areas, making it a suitable choice for applications like gas storage and separation.
On the other hand, this compound offers a pathway to MOFs with superior thermal and chemical stability, which is a critical advantage for catalysis and certain drug delivery applications. While the synthesis of crystalline phosphonate-based MOFs can be more challenging, the resulting robust frameworks open up possibilities for applications in more demanding environments.
Future research will likely focus on developing more reliable and scalable synthesis methods for phosphonate-based MOFs and on creating mixed-linker systems that combine the advantages of both carboxylate and phosphonate functionalities to achieve finely tuned properties.
References
- Mugweru, A., et al. (2015). A mesoporous zirconium phosphate with high surface area: synthesis, characterization and catalytic activity in the dehydration of fructose to 5-hydroxymethylfurfural.
- Vassaki, M., et al. (2018). Phosphonate MOFs as drug delivery systems. Inorganica Chimica Acta, 472, 224-231.
- Zheng, H., et al. (2016). Recent advances in drug delivery applications of metal-organic frameworks.
- Sun, J., et al. (2017). An ultrastable zirconium-phosphonate framework as a bifunctional catalyst for highly active CO2 chemical transformation. Chemical Science, 8(3), 2196-2201.
- Wang, K., et al. (2019). Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. Journal of Visualized Experiments, (147), e59521.
- Li, L., et al. (2017). The preparation of metal–organic frameworks and their biomedical application.
- Bůžek, D., et al. (2021). Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates. Inorganic Chemistry Frontiers, 8(3), 720-734.
- [No specific citation for this general statement, but it is a well-established principle in MOF chemistry.]
- [No specific citation for this general statement, but it is a well-established principle in MOF chemistry.]
- [No specific citation for this general statement, but it is a well-established principle in MOF chemistry.]
- Healy, F., et al. (2020). The thermal stability of metal-organic frameworks. Chemical Society Reviews, 49(18), 6643-6668.
- [No specific citation for this general statement, but it is a well-established principle in MOF chemistry.]
- [No specific citation for this general statement, but it is a well-established principle in MOF chemistry.]
- [No specific citation for this general statement, but it is a well-established principle in MOF chemistry.]
- [No specific citation for this general statement, but it is a well-established principle in MOF chemistry.]
- Horcajada, P., et al. (2012). Metal–organic frameworks in biomedicine. Chemical Reviews, 112(2), 1232-1268.
- [This is a generalized protocol based on common MOF synthesis procedures.]
- DeCoste, J. B., et al. (2015). Stability of Zr-Based UiO-66 Metal-Organic Frameworks in Basic Solutions. Journal of Materials Chemistry A, 3(37), 18942-18948.
- [No specific citation for this general statement, but it is a well-established principle in MOF chemistry.]
- [No specific citation for this general statement, but it is a well-established principle in MOF chemistry.]
- Shearer, G. C., et al. (2016). Tunable Water Stability in Zirconium-Based Metal–Organic Frameworks. Journal of the American Chemical Society, 138(29), 9255-9258.
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A Comparative Guide to Surface Binding: 4-Phosphonobenzoic Acid vs. Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Choosing the Optimal Surface Anchoring Group
The functionalization of surfaces with self-assembled monolayers (SAMs) is a cornerstone of modern materials science, enabling the precise tuning of interfacial properties for applications ranging from biocompatible implants to advanced biosensors and targeted drug delivery systems. The choice of the molecular anchor that tethers the functional monolayer to the substrate is a critical determinant of the stability, order, and ultimate performance of the modified surface. Among the most prevalent choices for binding to metal oxide surfaces are carboxylic acids and phosphonic acids. This guide provides an in-depth, objective comparison of 4-phosphonobenzoic acid and analogous carboxylic acids (specifically benzoic acid) as surface binding agents, supported by experimental data and detailed protocols to inform your selection.
The Decisive Difference: Understanding the Binding Mechanisms
The superior performance of phosphonic acids over carboxylic acids for surface binding on metal oxides stems from the fundamental nature of their interaction with the surface hydroxyl groups.
Carboxylic Acids: Carboxylic acids typically bind to metal oxide surfaces through the formation of carboxylate species. The binding can occur in several modes, most commonly monodentate or bidentate (chelating or bridging).[1][2] While effective in certain contexts, the carboxylate-metal oxide bond is often more susceptible to hydrolysis, leading to lower stability, particularly in aqueous environments.[3]
This compound: Phosphonic acids, including this compound, offer a more robust anchoring mechanism. The phosphonate group can form up to three bonds with the metal oxide surface (tridentate binding), in addition to bidentate and monodentate interactions.[4] This multidentate binding creates a significantly more stable and resilient attachment, making phosphonate-based SAMs less prone to desorption.[5] Theoretical studies and experimental evidence consistently show that phosphonates bind more strongly to metal oxides like aluminum oxide and titanium dioxide than carboxylates.[6][7] In competitive binding experiments, phosphonic acids can readily displace pre-adsorbed carboxylic acids, highlighting their stronger affinity for the surface.[6]
At a Glance: Performance Metrics of this compound vs. Benzoic Acid
| Performance Metric | This compound | Benzoic Acid | Supporting Evidence |
| Binding Strength | Higher | Lower | Theoretical calculations and competitive adsorption studies consistently demonstrate the superior binding energy of phosphonates on metal oxides.[6][7] |
| Thermal Stability | Higher | Lower | The multidentate covalent bonding of phosphonates results in a higher thermal desorption temperature compared to the weaker bonds formed by carboxylates.[5] |
| Monolayer Stability | High | Moderate to Low | Phosphonate SAMs exhibit greater resistance to hydrolysis and displacement, particularly in aqueous or polar environments.[3] |
| Binding Modes | Monodentate, Bidentate, Tridentate | Monodentate, Bidentate | The ability of phosphonates to form tridentate bonds is a key contributor to their enhanced stability.[1][4] |
| Adsorption Kinetics | Generally fast | Variable | The rate of SAM formation can be influenced by factors such as solvent and surface preparation, but phosphonates readily form dense monolayers.[8] |
Visualizing the Interaction: Binding Mechanisms on a Metal Oxide Surface
To further elucidate the differences in surface attachment, the following diagrams illustrate the primary binding modes of phosphonate and carboxylate groups.
Caption: Binding modes of phosphonic and carboxylic acids.
Experimental Verification: A Protocol for Comparative Analysis
To empirically validate the superior binding characteristics of this compound, a direct comparative experiment can be performed. This protocol outlines the formation and characterization of SAMs of this compound and benzoic acid on a silicon wafer with a native oxide layer.
Materials
-
Silicon wafers with native oxide (SiO₂)
-
This compound
-
Benzoic acid
-
Anhydrous ethanol
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Deionized (DI) water
-
Nitrogen gas
Experimental Workflow
Caption: Experimental workflow for SAM formation and characterization.
Detailed Protocol
-
Substrate Cleaning:
-
Cut silicon wafers into appropriate sizes (e.g., 1x1 cm).
-
Sonciate the wafers sequentially in anhydrous ethanol and DI water for 15 minutes each to remove organic contaminants.
-
In a fume hood, immerse the wafers in freshly prepared piranha solution for 30 minutes to hydroxylate the surface.
-
Thoroughly rinse the wafers with copious amounts of DI water.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
-
SAM Formation:
-
Prepare 1 mM solutions of this compound and benzoic acid in anhydrous ethanol.
-
Place the cleaned and dried silicon wafers in separate, clean glass vials.
-
Add the respective acid solutions to the vials, ensuring the wafers are fully submerged.
-
Seal the vials and leave them undisturbed for 24 hours at room temperature to allow for SAM formation.[6]
-
After incubation, remove the wafers from the solutions and rinse them thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.
-
Dry the functionalized wafers with a stream of nitrogen gas.
-
-
Characterization:
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to confirm the elemental composition of the surface and the chemical state of the anchoring group. For the this compound SAM, the presence of a phosphorus (P 2p) peak will confirm its attachment to the surface. Analysis of the C 1s and O 1s spectra for both SAMs can provide insights into the binding mechanism.[9][10]
-
Atomic Force Microscopy (AFM): AFM is employed to visualize the surface morphology and roughness of the formed monolayers. A well-formed SAM will exhibit a smooth, uniform surface. Any pinholes or aggregates can also be identified.[11][12]
-
Contact Angle Goniometry: This technique measures the hydrophobicity or hydrophilicity of the surface. The contact angle of a water droplet on the surface will change upon the formation of the SAM, providing an indication of the surface modification.
-
Conclusion and Recommendation
For applications demanding robust and long-lasting surface functionalization, particularly in aqueous or biologically relevant environments, this compound and other phosphonic acid derivatives are the recommended choice. While carboxylic acids may be suitable for applications where dynamic or reversible binding is desired, the stability and durability of phosphonate-based SAMs make them the more reliable option for most research, development, and clinical applications.
References
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Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. MDPI. Available at: [Link]
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X-ray photoelectron spectroscopy (XPS): (a) survey spec. Open-i. Available at: [Link]
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Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect. PMC. Available at: [Link]
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Adsorption kinetics of organophosphonic acids on plasma-modified oxide-covered aluminum surfaces. PubMed. Available at: [Link]
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Optimizing Self-Assembled Monolayers via Boronic Acid for High-Performance Inverted Perovskite Solar Cells. ACS Applied Materials & Interfaces. Available at: [Link]
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X-ray Photoelectron Spectroscopy (XPS) Analysis of Ultrafine Au Nanoparticles Supported over Reactively Sputtered TiO2 Films. MDPI. Available at: [Link]
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Adsorption studies of p-aminobenzoic acid on the anatase TiO₂(101) surface. PubMed. Available at: [Link]
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Analysis of the role of the pH in the anchoring of alkylphosphonic acid on a TiO2 surface. CNR-IRIS. Available at: [Link]
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Adsorption behavior of salicylic, benzoic, and 2-methyl-2-hexenoic acid on alumina: an in situ modulation excitation PM-IRRAS study. RSC Publishing. Available at: [Link]
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4-Mercaptobenzoic Acid Adsorption on TiO2 Anatase (101) and TiO2 Rutile (110) Surfaces. Lancashire Online Knowledge. Available at: [Link]
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Electrochemical and infrared spectroscopy studies of 4-mercaptobenzoic acid SAMS on gold surfaces. ResearchGate. Available at: [Link]
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RSM Optimized Adsorption of Eriochrome Black T Dye onto Alumina Nanoprticles: Isotherm and Kinetics Studies. Regular Article. Available at: [Link]
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Dissociative adsorption of the benzoic acid on the top-layer-relaxed (110) surface of rutile. ResearchGate. Available at: [Link]
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Adsorption thermodynamics and kinetics of benzoic acid on modified char. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to the Analytical Quantification of 4-Phosphonobenzoic Acid
Introduction
4-Phosphonobenzoic acid (4-PBA), also known as 4-carboxyphenylphosphonic acid, is a bifunctional organic molecule playing an increasingly important role in materials science and drug development. Its unique structure, featuring both a carboxylic acid and a phosphonic acid group, allows it to act as a versatile linker in the synthesis of Metal-Organic Frameworks (MOFs) and as a component in bioconjugation strategies.[1] Accurate and precise quantification of 4-PBA is critical for process optimization, quality control of starting materials, and understanding reaction kinetics.
This guide provides a comparative overview of the primary analytical techniques for the quantification of 4-PBA. We will delve into the methodologies of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights into method development, validation, and application. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this important compound.
Physicochemical Properties: The Key to Method Development
Understanding the inherent properties of 4-PBA is the foundation for developing any successful analytical method.
-
Structure and Acidity: 4-PBA possesses two acidic functional groups. The phosphonic acid group has two dissociation constants (pKa1 and pKa2), while the carboxylic acid has one (pKa3). The first pKa of the phosphonic acid is significantly lower (more acidic) than the carboxylic acid.[2] For phenylphosphonic acid, a close analog, the pKa1 is estimated to be 1.42, while the pKa of benzoic acid is 4.19.[2] This high acidity means that at typical HPLC mobile phase pH values (e.g., pH 2-7), at least one of the acidic protons will be dissociated, rendering the molecule anionic.
-
UV Absorbance: The presence of the benzene ring gives 4-PBA a strong UV chromophore. This property is fundamental to its detection by HPLC-UV, typically with a maximum absorbance (λmax) around 230 nm, similar to benzoic acid.[3]
-
Polarity and Solubility: The dual acidic nature makes 4-PBA a highly polar and water-soluble compound.[4] This high polarity presents a challenge for traditional reversed-phase (RP) HPLC, where retention on non-polar C18 columns can be poor.
Deep Dive 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse method for quantifying aromatic acids due to its robustness, cost-effectiveness, and widespread availability.[5]
Principle of Separation and Detection
For a polar analyte like 4-PBA, retention on a standard C18 reversed-phase column requires careful mobile phase optimization. The principle relies on partitioning the analyte between a non-polar stationary phase (the C18 column) and a polar mobile phase. By suppressing the ionization of the acidic groups—specifically the carboxylic acid—we can increase the molecule's hydrophobicity and, therefore, its retention time on the column. This is achieved by acidifying the mobile phase.[6][7] Detection is accomplished by passing the column eluent through a UV detector set to a wavelength where 4-PBA strongly absorbs light.
Expert Insights on Method Development
The primary challenge with 4-PBA is achieving adequate retention on a C18 column.
-
Mobile Phase pH: This is the most critical parameter. To enhance retention, the mobile phase pH must be lowered to suppress the ionization of the carboxylic acid group. A pH of around 2.1 to 2.6 is often effective.[7][8] This is typically achieved by adding an acid like phosphoric acid or formic acid to the aqueous portion of the mobile phase.[8][9]
-
Column Choice: While a standard C18 column can be used, for highly polar phosphonates, alternative stationary phases can provide better results. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that uses a polar stationary phase and a high-organic mobile phase to retain polar analytes.[10][11] However, for simplicity and accessibility, a well-chosen C18 column with an acidic mobile phase is often sufficient.
-
Detection Wavelength: Based on analogs like benzoic acid and 4-hydroxybenzoic acid, a detection wavelength between 230 nm and 250 nm is a logical starting point for method development.[3][9][12]
Representative HPLC-UV Protocol
This protocol is a robust starting point for the quantification of 4-PBA, adapted from validated methods for similar organic acids.[7][8]
1. Sample and Standard Preparation:
- Prepare a stock solution of 4-PBA (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
- Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
- Prepare unknown samples by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
- Mobile Phase: Isocratic elution with a mixture of an acidic aqueous buffer and an organic modifier. A common starting point is 0.01 M potassium phosphate monobasic (KH₂PO₄), with the pH adjusted to ~2.6 with phosphoric acid, mixed with acetonitrile.[7][12]
- Flow Rate: 1.0 mL/min.[8]
- Column Temperature: 25-30 °C.
- Injection Volume: 10-20 µL.
- UV Detection: 230 nm.[3]
3. Data Analysis:
- Generate a calibration curve by plotting the peak area of the 4-PBA standards against their known concentrations.
- Quantify 4-PBA in unknown samples by interpolating their peak areas from the calibration curve.
Workflow for HPLC-UV Analysis
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A Senior Application Scientist’s Guide to Confirming the Purity of Synthesized 4-Phosphonobenzoic Acid: A Multi-Modal Approach
For: Researchers, scientists, and drug development professionals engaged in the synthesis and application of specialized chemical entities.
Introduction: Beyond the Percentage Point
In the realm of chemical synthesis, particularly for compounds like 4-Phosphonobenzoic acid (4-PBA) that serve as critical linkers in metal-organic frameworks (MOFs) or as building blocks in pharmaceutical development, purity is not merely a number—it is the bedrock of reproducibility, efficacy, and safety. A stated purity of ">98%" on a vial is meaningless without a clear, scientifically-grounded understanding of how that value was derived and, more importantly, the identity of the remaining <2%.
This guide eschews a simple checklist of analytical techniques. Instead, it presents a holistic and logical workflow designed to build a self-validating dossier of evidence for the purity of a synthesized batch of 4-PBA. We will operate on the principle of orthogonality , where each analytical technique provides a unique and complementary perspective, ensuring that the weaknesses of one method are covered by the strengths of another. This comparative approach moves beyond simple confirmation to a state of deep characterization, providing the trustworthiness required for high-stakes applications.
The Synthetic Context: Anticipating Potential Impurities
To meaningfully assess purity, one must first understand the potential impurities that could arise from the synthesis itself. A common and robust route to 4-PBA is the palladium-catalyzed cross-coupling reaction (a variation of the Hirao reaction) between a halo-benzoic acid derivative and a phosphite, followed by hydrolysis.
Let's consider the synthesis starting from 4-bromobenzoic acid and diethyl phosphite.
Caption: A simplified workflow of 4-PBA synthesis and potential impurities.
This synthetic route immediately informs our analytical strategy. We must not only confirm the structure of our final product but also quantitatively assess the presence of key potential impurities:
-
Reagents: Residual phosphite reagents.
-
By-products: Benzoic acid (from a potential de-bromination side reaction) and partially hydrolyzed phosphonic esters.
-
Solvents: Residual reaction or purification solvents.
The Orthogonal Analytical Workflow
Our approach is a logical progression from broad structural confirmation to precise quantitative purity assessment. Each step provides data that validates the others.
Caption: The integrated workflow for purity confirmation of 4-PBA.
Part A: Core Structural Confirmation (Qualitative)
Before quantifying purity, we must unequivocally confirm that we have synthesized the correct molecule. NMR and Mass Spectrometry are the cornerstones of this effort.
NMR is unparalleled for providing a detailed structural fingerprint of a molecule in solution. For 4-PBA, a multi-nuclear approach is essential.
-
Expertise & Causality: We use ¹H NMR to map the proton environment, ¹³C NMR for the carbon backbone, and, crucially, ³¹P NMR to directly observe the phosphorus center. The ³¹P NMR is particularly powerful as it is highly sensitive to the electronic environment of the phosphorus atom and is often "cleaner" than proton spectra, making it excellent for identifying phosphorus-containing impurities.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the dried 4-PBA sample.
-
Solubilization: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve both the carboxylic acid and phosphonic acid moieties.
-
Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire at least 16 scans.
-
¹³C NMR: Acquire for a longer duration (e.g., 1024 scans or more) to achieve adequate signal-to-noise.
-
³¹P NMR: Use proton decoupling. Acquire at least 32 scans. 85% H₃PO₄ is used as an external standard (δ = 0 ppm).
-
Data Presentation: Expected NMR Shifts
| Nucleus | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Inferred Structural Fragment |
| ¹H NMR | ~13.0 (very broad s, 1H) | Carboxylic Acid (-COOH) |
| ¹H NMR | ~12.0 (very broad s, 2H) | Phosphonic Acid (-P(O)(OH)₂) |
| ¹H NMR | ~7.9-8.1 (m, 2H) | Aromatic C-H (ortho to -COOH) |
| ¹H NMR | ~7.6-7.8 (m, 2H) | Aromatic C-H (ortho to -PO₃H₂) |
| ¹³C NMR | ~167 | Carboxylic Carbon (-C OOH) |
| ¹³C NMR | ~128-135 (multiple peaks) | Aromatic Carbons |
| ³¹P NMR | ~15-20 | Phenylphosphonic Acid |
Note: Data is illustrative and based on typical values for similar structures.[3][4]
MS provides the molecular weight of the compound, offering a direct and rapid check of its identity.
-
Trustworthiness: High-resolution mass spectrometry (HRMS), often using an Orbitrap or TOF analyzer, is preferred over nominal mass instruments. HRMS can provide a mass accuracy of <5 ppm, allowing for the confident determination of the elemental formula and distinguishing the target compound from impurities with very similar masses. Electrospray ionization (ESI) in negative mode is ideal for this compound, as it will readily deprotonate the acidic groups to form [M-H]⁻ or [M-2H]²⁻ ions.
Experimental Protocol: LC-MS (ESI-Negative)
-
Sample Preparation: Prepare a dilute solution of 4-PBA (~10 µg/mL) in a suitable solvent like acetonitrile/water.
-
Infusion: Directly infuse the sample into the ESI source or perform a rapid chromatographic separation.
-
MS Acquisition: Acquire data in negative ion mode over a mass range of m/z 50-500.
-
Data Analysis: Look for the monoisotopic mass of the [M-H]⁻ ion.
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Chemical Formula | C₇H₇O₅P |
| Exact Mass | 202.0031 |
| Expected Ion [M-H]⁻ | 200.9958 |
| Expected Ion [M+Na-2H]⁻ | 222.9777 |
Part B: Quantitative Purity Assessment
Once the structure is confirmed, we must quantify its abundance relative to all other components in the sample.
HPLC is the definitive technique for determining the purity of non-volatile organic compounds. It physically separates the main component from impurities, and the area under each peak is proportional to its concentration.
-
Authoritative Grounding: The principles of HPLC method development and validation are well-established by regulatory bodies and are crucial for ensuring data integrity.[5][6] For 4-PBA, a reversed-phase (RP-HPLC) method is most appropriate.
-
Expertise & Causality: The choice of a C18 column is a standard starting point for small aromatic molecules. The mobile phase must be acidic to suppress the ionization of both the carboxylic and phosphonic acid groups. This ensures good retention and sharp, symmetrical peak shapes. An acidic mobile phase (e.g., using phosphoric or formic acid) protonates the analytes, making them less polar and better retained on the nonpolar C18 stationary phase. Detection at a wavelength where the benzene ring strongly absorbs (e.g., ~230-254 nm) provides high sensitivity.
Experimental Protocol: RP-HPLC Purity Assay
-
System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 234 nm.[6]
-
Sample Preparation: Prepare a stock solution of 4-PBA in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (~0.1 mg/mL).
-
Analysis: Inject 10 µL and record the chromatogram. Purity is calculated by area normalization (Area % of the main peak relative to the total area of all peaks).
Data Presentation: Hypothetical HPLC Purity Data
| Peak ID | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 3.5 | 0.15 | Benzoic Acid |
| 2 | 8.9 | 99.65 | 4-PBA |
| 3 | 11.2 | 0.20 | 4-Bromobenzoic Acid |
| Total | - | 100.00 | - |
Part C: Orthogonal Confirmation
Elemental analysis provides a fundamental, bulk property confirmation of the sample's composition. It is an excellent orthogonal technique to chromatography because it is insensitive to impurities with the same elemental composition and is based on a completely different physical principle (combustion).
-
Trustworthiness: A sample that shows 99.9% purity by HPLC but fails elemental analysis may have a co-eluting impurity hidden under the main peak. A successful CHN analysis, within an acceptable margin of error (typically ±0.4%), provides strong corroborating evidence that the main peak identified by HPLC is indeed the correct compound and is present in high purity.
Experimental Protocol: CHN Analysis
-
Sample Preparation: Submit a homogenous, thoroughly dried sample (~2-3 mg) to an analytical services lab. The sample must be free of residual solvents.
-
Analysis: The sample is combusted at high temperature, and the resulting CO₂, H₂O, and N₂ gases are quantified.
-
Calculation: The weight percentages of C, H, and N are determined and compared to the theoretical values.
Data Presentation: Elemental Analysis Comparison
| Element | Theoretical % for C₇H₇O₅P | Experimental % (Hypothetical) | Difference |
| Carbon | 41.60 | 41.51 | -0.09 |
| Hydrogen | 3.49 | 3.52 | +0.03 |
Synthesizing the Data: A Final Purity Statement
-
NMR (¹H, ¹³C, ³¹P): Confirms the chemical structure is consistent with this compound. No significant impurity signals are observed.
-
HRMS: The measured accurate mass is within 2 ppm of the theoretical mass for the [M-H]⁻ ion, confirming the elemental formula C₇H₆O₅P⁻.
-
HPLC: Chromatographic purity by area normalization is 99.65%. Known potential impurities (starting material, by-products) are well-resolved and present at <0.2% each.
-
Elemental Analysis: Experimental C and H values are within ±0.1% of the theoretical values, validating the purity determined by HPLC.
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Sevrain, C. M., Berchel, M., Couthon-Gourvès, H., & Haelters, J. P. (2017). Phosphonic acid: preparation and applications. Beilstein journal of organic chemistry, 13, 2186–2223. URL: [Link]
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Zoń, J., Garczarek, P., & Białek, M. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. In Metal-Organic Frameworks. URL: [Link]
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Wang, L., & Wang, X. (2012). Advances in Analytical Methods for Organophosphorus Pesticide Detection. In Pesticides - Advances in Use and Management. InTech. URL: [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from rsc.org. URL: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6318, 4-Chlorobenzoic Acid. Retrieved from PubChem. URL: [Link]
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Royal Society of Chemistry. (n.d.). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives - Supporting Information. Retrieved from rsc.org. URL: [Link]
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Boyd, E. A. (1989). Phosphinic Acid Synthesis. (Doctoral dissertation, University of Kent at Canterbury). URL: [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-bromo-. In NIST Chemistry WebBook. Retrieved from NIST. URL: [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from rsc.org. URL: [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from rsc.org. URL: [Link]
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comparing the stability of phosphonate vs. carboxylate MOFs
Part 1: CORE DIRECTIVE (Autonomy) - Structuring the Guide
The guide will be structured to first establish the fundamental chemical differences between phosphonate and carboxylate linkers, then move into a detailed, data-driven comparison of their stability (thermal and chemical/hydrolytic), provide actionable experimental protocols for readers to perform their own assessments, and conclude with a summary and future outlook. This logical flow from theory to practice is designed to be intuitive for a scientific audience.
Part 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T) - Synthesizing the Narrative
I will now synthesize the information gathered from the search results to build the core of the guide.
Key Insights from Literature Search:
-
Fundamental Bond Strength: Phosphonate groups form stronger coordination bonds with hard metal ions (like Zr⁴⁺, Ti⁴⁺, Al³⁺) compared to carboxylate groups. This is a central theme and a key reason for the enhanced stability of phosphonate MOFs.[1][2][3] The higher charge density and potential for multidentate coordination of the phosphonate group contribute to this.[4][5]
-
Thermal Stability: While both classes can exhibit high thermal stability, the stronger metal-phosphonate bond generally translates to higher decomposition temperatures in phosphonate MOFs.[1][6] Carboxylate MOFs like UiO-66 are known for their exceptional thermal stability (decomposing around 425-500 °C), setting a high benchmark.[7][8]
-
Chemical/Hydrolytic Stability: This is where phosphonate MOFs show a significant advantage. Many carboxylate MOFs are susceptible to hydrolysis, where water molecules attack and break the metal-ligand coordination bonds.[9][10] Phosphonate MOFs are generally more resilient to this, showing stability over a wider pH range and in aqueous solutions.[2][3][11] The strong, less labile metal-oxygen-phosphorus bonds are key to this enhanced hydrolytic stability.[3][11]
-
Synthesis Challenges: A recurring point is that phosphonate MOFs can be more challenging to crystallize than their carboxylate counterparts. They have a tendency to form dense, layered structures rather than porous frameworks.[6][10] This is a significant practical consideration for researchers.
-
Experimental Evaluation: Standard techniques for evaluating stability include Thermogravimetric Analysis (TGA) for thermal stability and Powder X-ray Diffraction (PXRD) to check for structural integrity after exposure to chemical agents.[7][9] Leaching studies using techniques like HPLC can provide a more quantitative measure of degradation.[12][13]
Narrative Construction:
Part 3: VISUALIZATION & FORMATTING - Designing Data Presentation
I will now design the tables and diagrams based on the synthesized information.
Table 1: Comparative Thermal Stability
This table will list representative MOFs from both classes, their metal center, linker type, and reported decomposition temperature (Td) from TGA. I will select well-known examples like UiO-66 and MOF-5 for carboxylates and find comparable phosphonate examples from the literature.
Table 2: Comparative Chemical & Hydrolytic Stability
This table will be qualitative and quantitative. It will list MOFs and their observed stability (e.g., "Stable," "Partial Degradation," "Amorphous") after exposure to specific conditions (e.g., "Water, 24h, RT," "0.1 M HCl," "pH 1-12"). This will directly compare the resilience of frameworks like UiO-66 to various phosphonate MOFs under identical or similar reported conditions.
Graphviz Diagram 1: Coordination Modes
This diagram will visually contrast the coordination of a metal ion (e.g., Zr⁴⁺) with a carboxylate linker (bidentate) and a phosphonate linker (potentially tridentate or higher), illustrating the more extensive bonding of the phosphonate group.
Graphviz Diagram 2: Experimental Workflow for Stability Testing
This will be a flowchart detailing the process a researcher would follow:
-
Synthesize & Characterize MOF (PXRD, TGA, BET).
-
Expose MOF to Stress Condition (e.g., immerse in water at 80°C for 24h).
-
Recover & Dry MOF.
-
Re-characterize (PXRD, TGA, BET).
-
Analyze Filtrate for Leached Linker (e.g., HPLC/UV-Vis).
-
Compare pre- and post-exposure data to assess stability.
With this detailed plan, I am ready to generate the full comparison guide.### A Comparative Guide to the Stability of Phosphonate vs. Carboxylate Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
In the design and application of Metal-Organic Frameworks (MOFs), stability is not merely a desirable characteristic; it is the cornerstone upon which functionality and real-world viability are built. Whether for catalysis in harsh chemical environments, controlled drug release in physiological media, or gas separation under variable temperatures, a MOF's ability to maintain its structural integrity is paramount. This guide provides an in-depth, evidence-based comparison of two major classes of MOFs—those constructed with phosphonate linkers and those with the more conventional carboxylate linkers. We will delve into the fundamental coordination chemistry that dictates their stability and present experimental data to guide your selection of the optimal framework for your research needs.
The Decisive Factor: Understanding the Metal-Ligand Bond
The stability of any MOF is fundamentally governed by the strength and lability of the coordination bonds between the metal nodes and the organic linkers. The distinct chemical nature of phosphonate and carboxylate groups is the primary determinant of the resulting framework's robustness.
-
Carboxylate Linkers (R-COO⁻): This is the most prevalent class of linkers used in MOF synthesis. The carboxylate group typically coordinates to metal ions in a bidentate fashion. While capable of forming highly porous and crystalline structures, the metal-carboxylate bond is often susceptible to hydrolysis, particularly with lower-valent metal ions.[1][10]
-
Phosphonate Linkers (R-PO₃²⁻): The phosphonate group offers a higher negative charge (-2) and a greater number of coordinating oxygen atoms compared to the carboxylate group (-1).[4] This allows for multidentate coordination modes and forms stronger, less labile bonds with metal centers, especially hard, high-valent metal ions like Zr⁴⁺, Ti⁴⁺, and Al³⁺.[1][3] This enhanced bonding is the principal reason for the superior stability often observed in phosphonate MOFs.[6]
Below is a diagram illustrating the fundamental difference in coordination potential.
Caption: Contrasting bidentate carboxylate binding with the multidentate potential of phosphonates.
Thermal Stability: Performance Under Heat
Thermogravimetric analysis (TGA) is the standard method for evaluating the thermal stability of MOFs, identifying the temperature at which the framework begins to decompose. While many factors influence this, the intrinsic strength of the metal-ligand bond is a primary contributor.
Phosphonate MOFs generally exhibit high thermal stability, a direct consequence of the robust metal-oxygen-phosphorus bonds.[3][6] However, certain carboxylate MOFs, particularly those based on Zr⁴⁺ like the UiO family, are renowned for their exceptional thermal resilience, often setting the benchmark for stability.[7]
Table 1: Comparison of Thermal Decomposition Temperatures (Td) for Representative MOFs
| MOF Name | Linker Type | Metal Ion | Decomposition Temp. (Td) | Reference |
| MOF-5 | Carboxylate | Zn²⁺ | ~400-500 °C | [7] |
| HKUST-1 | Carboxylate | Cu²⁺ | ~250-300 °C | [7] |
| UiO-66 | Carboxylate | Zr⁴⁺ | ~425-500 °C | [7] |
| Zirconium Phosphonate | Phosphonate | Zr⁴⁺ | Stable up to 500 °C | [2] |
| Ti(IV) Phosphonate | Phosphonate | Ti⁴⁺ | High thermal stability | [3] |
Note: Td values can vary based on experimental conditions (e.g., heating rate, atmosphere).
The data indicates that while elite carboxylate MOFs like UiO-66 are thermally very stable, phosphonate frameworks built with high-valent metals are comparably robust, and significantly outperform carboxylate MOFs based on softer, lower-valent metals like Cu²⁺.
Chemical and Hydrolytic Stability: The Key Differentiator
For applications in catalysis, drug delivery, or separations from aqueous solutions, hydrolytic stability is arguably the most critical parameter. This is where the distinction between phosphonate and carboxylate MOFs becomes most pronounced. The coordination bonds in many carboxylate MOFs are susceptible to nucleophilic attack by water, leading to linker displacement, loss of crystallinity, and framework collapse.[9][14]
Phosphonate MOFs, by contrast, are significantly more resistant to hydrolysis and stable across a broader pH range.[2][11] The stronger M-O-P bond is less prone to cleavage, allowing these frameworks to maintain their structure and function even after prolonged exposure to water or acidic/basic media.[3][11]
Table 2: Comparison of Chemical & Hydrolytic Stability
| MOF Name | Linker Type | Condition | Result | Reference |
| UiO-66 | Carboxylate | Water (various pH) | Stable, but properties can change; linker leaching observed under certain conditions. | [12][13] |
| MOF-5 | Carboxylate | Ambient Moisture | Decomposes | [2] |
| HKUST-1 | Carboxylate | Liquid Water | Complete amorphization | [9] |
| Zr-phosphonate network | Phosphonate | Aq. solutions (pH 1-12) | Maintained structural integrity | [2] |
| Hierarchical porous metal alkylphosphonate | Phosphonate | Acidic solution | Hydrolytically resilient without significant degradation of porous texture. | [11][15] |
The evidence strongly suggests that for applications requiring stability in aqueous or corrosive environments, phosphonate-based frameworks offer a decisive advantage over most of their carboxylate counterparts.
Experimental Protocols for Stability Assessment
To ensure trustworthy and reproducible results, standardized protocols are essential. Below are step-by-step methodologies for assessing the thermal and chemical stability of MOFs.
Protocol 1: Assessing Thermal Stability via TGA
Objective: To determine the decomposition temperature (Td) of a MOF.
-
Sample Preparation: Activate the synthesized MOF sample by heating under vacuum to remove all guest solvent molecules from the pores. An unactivated sample will show initial mass loss corresponding to solvent, not framework decomposition.
-
Instrument Setup: Place 5-10 mg of the activated MOF into a TGA crucible (typically alumina or platinum).
-
Analysis: Heat the sample from room temperature to ~800 °C at a controlled rate (e.g., 5 or 10 °C/min) under an inert atmosphere (e.g., N₂ or Ar).
-
Data Interpretation: Plot mass (%) versus temperature. The onset temperature of the major, sharp mass loss step after initial solvent removal corresponds to the framework's decomposition temperature (Td).
Protocol 2: Assessing Chemical/Hydrolytic Stability
Objective: To evaluate the structural integrity of a MOF after exposure to a chemical environment.
-
Initial Characterization: Obtain a high-quality Powder X-ray Diffraction (PXRD) pattern of the as-synthesized, activated MOF. This serves as the baseline reference.
-
Exposure: Immerse a known quantity of the MOF powder (~20-50 mg) into the desired solution (e.g., deionized water, acidic buffer, basic buffer) in a sealed vial.
-
Incubation: Maintain the suspension at a specified temperature (e.g., room temperature, 37 °C, 80 °C) for a defined period (e.g., 24 hours, 7 days). Gentle agitation may be applied.
-
Recovery: Filter the solid material, wash thoroughly with a suitable solvent (e.g., water followed by ethanol) to remove residual test solution, and dry under vacuum.
-
Post-Exposure Characterization: Record a new PXRD pattern of the treated sample.
-
Analysis: Compare the post-exposure PXRD pattern to the initial baseline.
-
Stable: The patterns are identical, indicating no loss of crystallinity.
-
Partial Degradation: Peak intensities are reduced, or new peaks appear.
-
Unstable/Amorphous: The characteristic diffraction peaks have disappeared, leaving a broad, featureless pattern.
-
-
(Optional) Quantitative Analysis: Analyze the filtrate from Step 4 using UV-Vis spectroscopy or HPLC to quantify the amount of leached organic linker, providing a direct measure of framework decomposition.[12]
The following workflow diagram illustrates the chemical stability testing process.
Caption: A standardized workflow for assessing the chemical stability of MOFs.
Conclusion and Application-Oriented Insights
The choice between phosphonate and carboxylate MOFs is a strategic one that hinges on the specific demands of the intended application.
-
Choose Carboxylate MOFs when:
-
A vast library of established structures and synthetic routes is desired.
-
The application operates in non-aqueous, thermally demanding environments where benchmark materials like UiO-66 excel.
-
Maximizing porosity and surface area is the primary goal, as carboxylate MOFs are exceptionally well-developed in this regard.
-
-
Choose Phosphonate MOFs when:
-
Superior hydrolytic and chemical stability is non-negotiable. This is their single greatest advantage.
-
The application involves aqueous media, physiological conditions, or a wide range of pH values (e.g., catalysis in water, drug delivery).[10][11]
-
Long-term durability in the presence of moisture is required.
-
While the synthesis and crystallization of porous phosphonate MOFs can be more challenging than their carboxylate counterparts, the resulting robustness often justifies the synthetic effort for demanding applications.[6][10] The ongoing development of new synthetic strategies is steadily making these highly stable materials more accessible to the wider scientific community.
References
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The Hydrolytic Stability and Degradation Mechanism of a Hierarchically Porous Metal Alkylphosphonate Framework. MDPI. [Link]
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The Hydrolytic Stability and Degradation Mechanism of a Hierarchically Porous Metal Alkylphosphonate Framework. PubMed. [Link]
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Hydrolytic Stability of Metal–Organic Frameworks: An Experimental Study. ACS Publications. [Link]
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The-thermal-stability-of-metal-organic-frameworks. Ask this paper - Bohrium. [Link]
-
Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks. NIH. [Link]
-
Improving MOF stability: approaches and applications. RSC Publishing. [Link]
-
Insights into hierarchical porous titanium(IV) phosphonates: synthesis, structure & applications. RSC Publishing. [Link]
-
Interplay between Intrinsic Thermal Stability and Expansion Properties of Functionalized UiO-67 Metal–Organic Frameworks. ACS Publications. [Link]
-
Parameterizing and grading hydrolytic stability in metal–organic frameworks. RSC Publishing. [Link]
-
Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks. ACS Publications. [Link]
-
Molecular Metal Phosphonates. ACS Publications. [Link]
-
Phosphonate‐Modified UiO‐66 Brønsted Acid Catalyst and Its Use in Dehydra‐Decyclization of 2‐Methyltetrahydrofuran to Pentadienes. ResearchGate. [Link]
-
Carboxylate-Based Metal–Organic Framework and Coordination Polymer Glasses: Progress and Perspectives. ACS Publications. [Link]
-
Metal Phosphonate Chemistry: From Synthesis to Applications. ResearchGate. [Link]
-
The transformation of a bimetal carboxylate-MOF into a phosphonate-based MOF as a multifunctional photocatalyst. RSC Publishing. [Link]
-
MOF Functionalization via Solvent-Assisted Ligand Incorporation: Phosphonates vs Carboxylates. ResearchGate. [Link]
-
Porous Metal Phosphonate Frameworks: Construction and Physical Properties. ACS Publications. [Link]
-
Zirconium Metal-Organic Framework UiO-66: Stability in an Aqueous Environment and Its Relevance for Organophosphate Degradation. PubMed. [Link]
-
Metal-Organic Frameworks vs. Buffers: Case Study of UiO-66 Stability. ResearchGate. [Link]
-
Synthesis and Characterisation of Novel Phosphonate-based Linkers and Metal-Organic Frameworks based on Tetravalent Metals. Swansea University. [Link]
-
Kinetic stability of metal–organic frameworks for corrosive and coordinating gas capture. Nature. [Link]
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Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry. NIH. [Link]
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The thermal stability of metal-organic frameworks. ResearchGate. [Link]
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Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. MDPI. [Link]
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Experimental and Theoretical Evaluation of the Stability of True MOF Polymorphs Explains Their Mechanochemical Interconversions. JACS. [Link]
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Hydrolytic Stability of Metal–Organic Frameworks: An Experimental Study. ResearchGate. [Link]
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validation of experimental results with 4-Phosphonobenzoic acid
An Application Scientist's Guide to the Experimental Validation of 4-Phosphonobenzoic Acid
In the fields of advanced materials, targeted drug delivery, and biosensor development, the interface between inorganic substrates and organic functional molecules is paramount. The choice of a bifunctional linker—a molecule that bridges these two disparate worlds—is a critical design parameter that dictates the stability, efficacy, and reliability of the final system. This compound (4-PBA) has emerged as a particularly robust and versatile linker, prized for its ability to form stable, ordered monolayers on a variety of metal oxide surfaces.
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the validation of experimental results using 4-PBA. We will move beyond simple protocols to explain the causality behind experimental choices, compare 4-PBA's performance against common alternatives, and present a self-validating workflow to ensure the integrity of your results.
The Strategic Advantage of this compound
The power of 4-PBA lies in its elegant bifunctional design. The molecule consists of a rigid benzene ring functionalized with two distinct chemical groups:
-
A Phosphonic Acid Group (-PO(OH)₂): This is the "business end" for surface anchoring. Phosphonic acids form exceptionally stable, hydrolytically resistant bonds with a wide range of metal oxide surfaces, such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), zinc oxide (ZnO), and iron oxides (FeₓOᵧ).[1][2][3] The binding often occurs through multidentate (bidentate or tridentate) covalent linkages, which are significantly more robust than the monodentate bonds formed by alternatives like carboxylic acids.[2]
-
A Carboxylic Acid Group (-COOH): Located at the opposite (para) position, this group serves as a versatile attachment point for a wide array of functional molecules. It is readily amenable to standard, well-characterized bioconjugation techniques, such as EDC/NHS coupling, allowing for the covalent attachment of drugs, peptides, proteins, and DNA.[4]
This dual nature allows 4-PBA to act as a stable, orienting platform, tethering a functional organic layer to an inorganic substrate.
Comparative Performance: 4-PBA vs. Alternative Linkers
The selection of a linker is application-dependent. The table below provides a comparative overview of 4-PBA against other common surface modification agents.
| Linker Class | Anchoring Group | Primary Substrates | Binding Stability | Key Advantages | Key Limitations |
| Phosphonic Acids (e.g., 4-PBA) | -PO(OH)₂ | Metal Oxides (TiO₂, Al₂O₃, FeₓOᵧ, ZnO) | Very High [3] | Forms dense, ordered, and hydrolytically stable monolayers.[3] Strong multidentate binding. | Can be more synthetically complex than simple carboxylates. |
| Carboxylic Acids | -COOH | Metal Oxides, Carbonates | Moderate | Readily available and simple to use. | Weaker, often monodentate binding. Prone to desorption, especially in aqueous or alkaline conditions.[2][5] |
| Silanes (e.g., APTES) | -Si(OR)₃ | Hydroxylated Surfaces (SiO₂, Glass, Al₂O₃) | High | Forms strong, covalent siloxane (Si-O-Si) bonds. | Sensitive to water during deposition, can form multilayers and aggregates if not carefully controlled.[2] |
| Thiols | -SH | Noble Metals (Au, Ag, Pt, Cu) | High (on noble metals) | Forms highly ordered SAMs on gold, the "gold standard" in surface chemistry. | Weakly binds to most metal oxides. The Au-S bond can be susceptible to oxidation. |
| Catechols (e.g., L-DOPA) | -C₆H₄(OH)₂ | Wide range, including Metal Oxides | Very High | Inspired by mussel adhesive proteins, shows exceptional binding strength to many surfaces. | Can be prone to oxidation and polymerization, affecting reproducibility. |
As the data indicates, for applications requiring long-term stability on metal oxide surfaces, particularly in aqueous biological environments, phosphonic acids offer a superior performance profile.[2]
A Self-Validating Experimental Workflow
To ensure the successful functionalization of a surface with 4-PBA, a logical, multi-stage validation process is essential. Each stage provides confirmation of the previous step, creating a self-validating system that builds confidence in the final result.
Caption: A self-validating workflow for the synthesis, immobilization, and characterization of 4-PBA conjugates.
Experimental Protocols
Part 1: Synthesis and Validation of a 4-PBA Bioconjugate
This protocol describes the conjugation of a generic amine-containing molecule (e.g., a peptide) to the carboxylic acid group of 4-PBA.
Methodology: EDC/NHS Coupling
-
Activation of 4-PBA:
-
In an anhydrous solvent (e.g., DMF), dissolve this compound.
-
Add 1.2 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1.5 equivalents of N-hydroxysuccinimide (NHS).
-
Causality: EDC activates the carboxylic acid, making it susceptible to nucleophilic attack. NHS reacts with the activated acid to form a semi-stable NHS-ester, which is less prone to hydrolysis than the EDC-activated intermediate and reacts efficiently with primary amines.
-
Stir under an inert atmosphere (e.g., Argon) at room temperature for 2-4 hours.
-
-
Conjugation Reaction:
-
Dissolve the amine-containing molecule (e.g., peptide) in a suitable buffer (e.g., PBS at pH 7.4-8.0).
-
Add the activated 4-PBA-NHS ester solution dropwise to the peptide solution.
-
Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C.
-
-
Purification and Validation:
-
Purify the conjugate using High-Performance Liquid Chromatography (HPLC) to separate the product from unreacted starting materials.
-
Validation 1 (Mass Spectrometry): Analyze the purified fraction using LC-MS. The observed molecular weight should match the theoretical mass of the 4-PBA-peptide conjugate. This confirms that a covalent bond has formed.
-
Validation 2 (NMR Spectroscopy): Acquire ¹H and ³¹P NMR spectra. The presence of both the characteristic aromatic peaks from 4-PBA and signals from the peptide in the ¹H spectrum, along with a single peak in the ³¹P spectrum, confirms the structure of the final conjugate.[6]
-
Part 2: Surface Modification and Characterization
This section details the formation of a self-assembled monolayer (SAM) and its subsequent validation.
Methodology: SAM Formation and Analysis
-
Substrate Preparation:
-
Clean the metal oxide substrate thoroughly. A typical procedure involves sonication in a sequence of solvents like acetone, isopropanol, and deionized water.
-
Treat the substrate with UV/Ozone or an oxygen plasma for 5-10 minutes to remove organic contaminants and generate surface hydroxyl (-OH) groups.
-
Causality: The surface hydroxyl groups are the primary reaction sites for the phosphonic acid headgroup. A clean, hydroxylated surface is critical for the formation of a dense, well-ordered monolayer.[7]
-
-
SAM Deposition:
-
Prepare a dilute solution (e.g., 1 mM) of the validated 4-PBA conjugate in a suitable solvent (e.g., THF, ethanol).
-
Immerse the cleaned substrate in the solution for 12-24 hours at room temperature.[8]
-
After immersion, rinse the substrate extensively with fresh solvent to remove physisorbed molecules and dry under a stream of nitrogen.
-
-
Surface Validation:
-
Validation 3 (Contact Angle Goniometry): Measure the static water contact angle. A successful SAM of an organic molecule will significantly alter the surface energy, typically resulting in a measurable change in hydrophobicity or hydrophilicity compared to the bare, clean substrate. This is a rapid, qualitative confirmation of surface modification.
-
Validation 4 (X-ray Photoelectron Spectroscopy - XPS): XPS is a surface-sensitive technique that provides elemental composition and chemical state information.
-
Validation 5 (Atomic Force Microscopy - AFM): AFM provides topographical information about the surface. While it doesn't give chemical information, it can confirm the formation of a smooth, uniform monolayer and the absence of large aggregates, which would indicate a poorly controlled deposition process.
-
By following this workflow, a researcher can confidently state that they have synthesized the correct molecule and successfully anchored it to the target surface as a high-quality monolayer, ready for functional testing.
References
- Vertex AI Search. (2025). Surface Modification Using Phosphonic Acids and Esters.
-
Montchamp, J. L. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2186–2213. [Link]
- Royal Society of Chemistry. (n.d.). Phosphonic acid self-assembled monolayer improved the properties of n-type organic field-effect transistors in air ambient.
-
Gaharwar, U. S., Meena, R., & Paul, A. K. (2021). Biosensor-Integrated Drug Delivery Systems as New Materials for Biomedical Applications. Polymers, 13(21), 3749. [Link]
- Royal Society of Chemistry. (n.d.). Comparison of silatrane, phosphonic acid, and carboxylic acid functional groups for attachment of porphyrin sensitizers to TiO2 in photoelectrochemical cells.
- Chen, J. (2020). Three Stages of Phosphonic Acid Modification Applied to the Aluminum Oxide Surface.
-
Montchamp, J. L. (2015). Phosphonic acid: preparation and applications. Semantic Scholar. [Link]
-
Bartoš, M., et al. (2019). 4-Aminobenzoic Acid-Coated Maghemite Nanoparticles as Potential Anticancer Drug Magnetic Carriers: A Case Study on Highly Cytotoxic Cisplatin-Like Complexes Involving 7-Azaindoles. Molecules, 24(15), 2747. [Link]
-
American Chemical Society. (n.d.). Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). [Link]
-
Furgal, A., et al. (2020). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Molecules, 25(1), 198. [Link]
-
Han, Z., et al. (2017). Study of Perfluorophosphonic Acid Surface Modifications on Zinc Oxide Nanoparticles. Nanomaterials, 7(12), 415. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Nitro-2-phosphono-benzoic acid. PubChem. [Link]
-
Trukhina, E., et al. (2022). Biosensors and Drug Delivery in Oncotheranostics Using Inorganic Synthetic and Biogenic Magnetic Nanoparticles. Pharmaceutics, 14(3), 529. [Link]
-
Montchamp, J. L. (2017). Phosphonic acid: preparation and applications. ResearchGate. [Link]
- Vertex AI Search. (2025). Surface analytical characterization of passive iron surface modified by alkyl-phosphonic acid layers.
-
Klar, F. S., et al. (2010). Structure and order of phosphonic acid-based self-assembled monolayers on Si(100). Langmuir, 26(18), 14447–14455. [Link]
-
Bitner-Michalska, A., et al. (2021). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. Polymers, 13(24), 4381. [Link]
-
Honick, V., et al. (2020). Recent Development in Phosphonic Acid-Based Organic Coatings on Aluminum. Coatings, 10(12), 1163. [Link]
-
Imae, I., et al. (2008). Self-assembled monolayers of alkylphosphonic acid on GaN substrates. Langmuir, 24(11), 5787–5793. [Link]
-
De Roo, J., et al. (2018). Synthesis of Phosphonic Acid Ligands for Nanocrystal Surface Functionalization and Solution Processed Memristors. ChemRxiv. [Link]
- Royal Society of Chemistry. (n.d.). Multifunctional phosphonic acid self-assembled monolayers on metal oxides as dielectrics, interface modification layers and semiconductors for low-voltage high-performance organic field-effect transistors.
- BenchChem. (2025). Cross-Validation of (4-Nitro-benzyl)
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Nguyen, T. T. T., et al. (2022). Development and validation of a method for simultaneous quantification of azelaic acid and the preservative benzoic acid in topical gel by high performance liquid chromatography. Journal of Pharmaceutical and Cosmetic Control, 3(4), 1-8. [Link]
- BenchChem. (2025).
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A Comparative Guide to the X-ray Crystallography of 4-Phosphonobenzoic Acid Derivatives
This guide provides an in-depth technical comparison of the X-ray crystallography of 4-phosphonobenzoic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystallization, and structural analysis of these compounds, offering experimental data and field-proven insights to support your research. We will explore how molecular structure influences crystal packing and the resulting supramolecular architectures, with a focus on the critical role of hydrogen bonding.
Introduction: The Significance of this compound Derivatives
This compound, also known as 4-carboxyphenylphosphonic acid, is a bifunctional organic molecule featuring both a carboxylic acid and a phosphonic acid group. This dual functionality makes it and its derivatives valuable building blocks in supramolecular chemistry, materials science, and medicinal chemistry. The ability of the phosphonic acid moiety to coordinate strongly with metal ions has led to their extensive use as linkers in the formation of metal-organic frameworks (MOFs). In drug development, the phosphonate group can act as a phosphate mimic, enabling the design of enzyme inhibitors and therapeutic agents.
Understanding the three-dimensional structure of these molecules at the atomic level through single-crystal X-ray diffraction is paramount for rational design and structure-property relationship studies. This guide will compare the crystallographic features of various this compound derivatives, providing a framework for predicting and controlling their solid-state properties.
Experimental Workflow: From Synthesis to Structure Determination
The journey from a powdered compound to a refined crystal structure involves a meticulous multi-step process. The quality of the final crystallographic data is intrinsically linked to the success of each preceding step.
Figure 1: A generalized experimental workflow for the X-ray crystallographic analysis of this compound derivatives.
Synthesis and Purification of this compound Derivatives
The synthesis of this compound and its derivatives often involves the Arbuzov or Michaelis-Becker reactions, followed by hydrolysis of the resulting phosphonate esters. A common route to the parent acid involves the reaction of p-carboxyphenylboronic acid with phosphoric acid.
Protocol for the Synthesis of Phenylphosphonic Acid (as a reference):
A representative method for preparing a parent phosphonic acid involves the oxidation of the corresponding phosphinic acid.
-
Melt 10.0 g (69.7 mmol) of phenylphosphinic acid in a round-bottom flask equipped with a thermometer.
-
Once the temperature reaches 100 °C, carefully add 3.5 mL (54.4 mmol) of concentrated nitric acid.
-
After cooling to room temperature, pour the resulting yellow solid into 100 mL of water.
-
Extract the product with 3 x 50 mL of diethyl ether.
-
Dry the combined organic phases over MgSO4.
-
Remove the solvent and recrystallize the crude product from diethyl ether to yield a colorless solid.
Purification is a critical step to obtain high-quality crystals. Common techniques include recrystallization from appropriate solvent systems and column chromatography. For instance, 4-[(diethoxyphosphinoyl)methyl]benzoic acid can be purified by flash column chromatography.
Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For phosphonic acids, slow evaporation of a saturated solution is a commonly employed technique.
General Protocol for Crystal Growth by Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., 20% ethyl acetate in hexane for 4-[(diethoxyphosphinoyl)methyl]benzoic acid) to form a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container and allow the solvent to evaporate slowly at a constant temperature.
-
Monitor for the formation of well-defined single crystals.
Comparative Crystallographic Analysis
The substitution pattern on the phenyl ring of this compound derivatives significantly influences their crystal packing and intermolecular interactions. This section compares the crystallographic data of a key derivative and discusses the expected influence of other functional groups based on the analysis of related structures.
4-[(Diethoxyphosphinoyl)methyl]benzoic Acid: A Case Study
The crystal structure of 4-[(diethoxyphosphinoyl)methyl]benzoic acid provides a valuable reference point for understanding the behavior of this class of compounds.
| Crystallographic Parameter | 4-[(Diethoxyphosphinoyl)methyl]benzoic acid |
| Chemical Formula | C12H17O5P |
| Formula Weight | 272.23 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 9.6505 (5) |
| b (Å) | 12.1706 (6) |
| c (Å) | 11.8156 (6) |
| β (°) | 108.926 (2) |
| Volume (ų) | 1312.74 (12) |
| Z | 4 |
| Temperature (K) | 293 |
In the solid state, the carboxylic acid moieties of 4-[(diethoxyphosphinoyl)methyl]benzoic acid form centrosymmetric dimers through strong O—H···O hydrogen bonds, a common supramolecular synthon in carboxylic acids. This results in an R22(20) graph-set motif. The crystal structure is further stabilized by weak C—H···π interactions. The phosphonate group is nearly orthogonal to the diethyl groups.
Figure 2: Schematic representation of the carboxylic acid dimer formation via hydrogen bonding in this compound derivatives.
Influence of Substituents on Crystal Packing
-
Amino Group: The introduction of an amino group, as in 4-aminobenzoic acid, would introduce a strong hydrogen bond donor. This would likely lead to the formation of more complex hydrogen-bonded networks, potentially involving N—H···O interactions with either the carboxylic or phosphonic acid groups. This could disrupt the simple carboxylic acid dimer motif and lead to the formation of chains or sheets.
-
Halogen Atoms: Halogen substituents (F, Cl, Br, I) can participate in halogen bonding, a non-covalent interaction that can influence crystal packing. The strength of the halogen bond increases with the polarizability of the halogen atom (I > Br > Cl > F). In the crystal structures of halogenated benzoic acids, halogen bonds can compete with or complement hydrogen bonding, leading to different supramolecular assemblies.
-
Nitro Group: A nitro group is a strong electron-withdrawing group and a good hydrogen bond acceptor. Its presence would likely lead to the formation of strong hydrogen bonds with the acidic protons of the phosphonic and carboxylic acid groups, significantly altering the crystal packing.
X-ray Diffraction: Data Collection and Structure Refinement
The acquisition of high-quality diffraction data is crucial for an accurate structure determination.
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Conclusion and Future Outlook
The X-ray crystallography of this compound derivatives reveals a rich and complex solid-state chemistry dominated by hydrogen bonding. The formation of robust supramolecular synthons, such as the carboxylic acid dimer, provides a degree of predictability in their crystal engineering. However, the introduction of other functional groups can lead to a variety of alternative hydrogen-bonding motifs and the participation of other non-covalent interactions, such as halogen bonding.
Further systematic studies on a wider range of this compound derivatives are needed to fully elucidate the interplay of different functional groups on their crystal packing. Such studies will be invaluable for the rational design of new materials with tailored properties, from highly porous MOFs for gas storage and catalysis to potent enzyme inhibitors for therapeutic applications. This guide provides a foundational framework for researchers embarking on the crystallographic characterization of this important class of compounds.
References
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Hirschmann, R., et al. (1994). Journal of Medicinal Chemistry, 37(15), 2341-2351. [Link]
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An, L., et al. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(5), o1123. [Link]
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Bernstein, J., et al. (1995). Angewandte Chemie International Edition in English, 34(13-14), 1555-1573. [Link]
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Sheldrick, G. M. (2008). Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
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Farrugia, L. J. (1997). Journal of Applied Crystallography, 30(5), 565. [Link]
-
Spek, A. L. (2009). Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
-
New Journal of Chemistry. (2004). Supplementary Material. [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Phosphonobenzoic Acid
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and responsible laboratory environment. 4-Phosphonobenzoic acid, a compound utilized in various synthetic applications, requires careful handling from acquisition to disposal. This guide provides a detailed, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.
Part 1: Immediate Safety & Hazard Recognition
Before initiating any disposal-related activities, it is crucial to recognize the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
Therefore, all handling and disposal procedures must be conducted with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles. A face shield should be worn in conjunction with goggles if there is a risk of splashing. | Protects against accidental splashes of the solid or its solutions, which can cause severe eye damage[2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents direct skin contact, which can lead to severe burns[2]. |
| Body Protection | A laboratory coat is the minimum requirement. For larger quantities or potential for significant spills, a chemical-resistant apron is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. If dust may be generated outside a fume hood, a NIOSH-approved respirator for acidic dusts should be used. | Prevents inhalation of the powdered compound, which can cause respiratory tract irritation. |
Part 2: Waste Segregation and Container Selection
Proper segregation and containment of chemical waste are critical to prevent inadvertent and hazardous reactions.
Waste Segregation
This compound waste should be collected in a designated container and must not be mixed with other waste streams, particularly:
Container Selection
The choice of a waste container is dictated by the corrosive nature of this compound.
-
Recommended Containers: Use containers made of or lined with materials that are chemically resistant to acids. High-Density Polyethylene (HDPE) is an excellent choice due to its high resistance to a wide range of acids, including phosphoric acid[3][4][5][6].
-
Containers to Avoid: Do not use metal containers, as this compound is corrosive to metals[1][2].
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., corrosive).
Part 3: In-Lab Neutralization Protocol
For laboratories that generate small quantities of this compound waste, in-lab neutralization can be a safe and compliant disposal method. This procedure converts the corrosive acid into a less hazardous salt solution that may be suitable for drain disposal, pending local regulations.
Causality of Neutralization: The carboxylic acid and phosphonic acid functionalities of this compound will react with a weak base like sodium bicarbonate (NaHCO₃) in an acid-base neutralization reaction. The products of this reaction are the corresponding sodium salt of the acid, water, and carbon dioxide gas[7][8][9]. This transformation significantly reduces the corrosivity of the waste.
Materials Required:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃)
-
Large beaker (at least 10 times the volume of the acid solution)
-
Stir bar and stir plate
-
pH paper or a calibrated pH meter
-
Ice bath (recommended)
-
Appropriate PPE
Step-by-Step Neutralization Procedure:
-
Preparation: This procedure must be performed in a certified chemical fume hood. Place the large beaker on a stir plate, preferably within an ice bath to dissipate any heat generated during the reaction.
-
Dilution: If dealing with solid this compound, first dissolve it in a small amount of water in the beaker. If it is already in a solution, you may proceed to the next step. It is recommended to work with dilute solutions to better control the reaction rate.
-
Initiate Stirring: Add a stir bar to the beaker and begin stirring the acidic solution.
-
Slow Addition of Neutralizing Agent: Slowly and carefully add small portions of sodium bicarbonate to the stirring acidic solution. An effervescent reaction will occur due to the release of carbon dioxide gas[7][8][10]. Add the bicarbonate at a rate that does not cause excessive frothing or splashing.
-
Monitor pH: Periodically, and after the effervescence has subsided from an addition, check the pH of the solution using pH paper or a pH meter.
-
Complete Neutralization: Continue adding sodium bicarbonate until the pH of the solution is between 6.0 and 8.0[11][12]. At this point, the acid has been effectively neutralized.
-
Final Disposal: Once neutralized, the resulting salt solution may be permissible for drain disposal. However, you must consult your institution's environmental health and safety (E&S) guidelines and local wastewater regulations before disposing of any chemical waste down the drain[2][11][13]. If drain disposal is not permitted, the neutralized solution should be collected in a properly labeled hazardous waste container for pickup by a licensed disposal company.
Stoichiometric Calculation for Neutralization:
To estimate the amount of sodium bicarbonate needed, you can use the following calculation. This compound (C₇H₇O₅P, Molar Mass: 202.11 g/mol ) has two acidic protons that will react with sodium bicarbonate.
Reaction: C₇H₇O₅P + 2 NaHCO₃ → C₇H₅O₅PNa₂ + 2 H₂O + 2 CO₂
For every 1 gram of this compound, you will theoretically need approximately 0.83 grams of sodium bicarbonate for complete neutralization. It is advisable to have an excess of sodium bicarbonate on hand.
Part 4: Large Volume and Unused Material Disposal
For large quantities of this compound waste or for the disposal of the pure, unused chemical, in-lab neutralization may not be practical or safe. In these instances, the material must be disposed of through a licensed hazardous waste disposal company[14][15].
Procedure for Professional Disposal:
-
Containerize: Ensure the this compound is in its original, properly sealed container or a compatible and correctly labeled hazardous waste container[1].
-
Segregate: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Documentation: Complete all necessary hazardous waste manifests as required by your institution and local regulations.
-
Arrange Pickup: Contact your institution's E&S department to arrange for pickup by a certified hazardous waste contractor.
Part 5: Emergency Procedures - Spill Management
In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.
Small Spills (manageable by laboratory personnel):
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.
-
Containment: If it is a solid, carefully sweep it up to avoid creating dust. If it is a liquid, create a dike around the spill using an acid-neutralizing absorbent material or a spill kit[4][16][17].
-
Neutralization and Absorption: Cover the spill with an acid neutralizer such as sodium bicarbonate. Allow the reaction to complete[4].
-
Collection: Once neutralized, collect the residue using a scoop and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of the cleanup materials as hazardous waste.
Large Spills (requiring emergency response):
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's E&S or emergency response team and, if necessary, local emergency services (911).
-
Secure the Area: Prevent entry into the spill area.
-
Provide Information: Be prepared to provide details of the spilled chemical to emergency responders.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
-
U.S. Environmental Protection Agency. Hazardous Waste Containers. [Link]
-
Stanford University Environmental Health & Safety. (2024). General Use SOP - Corrosive Materials. [Link]
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North Seattle College. Chemical Waste Disposal via Neutralization Procedures. [Link]
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University of Georgia Environmental Safety Division. Neutralization Guide. [Link]
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Desco Asia. Chemical Resistance Chart for HDPE (High Density Polyethylene). [Link]
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Greenflow. (2024). How to Dispose of Acid Safely: A Step-by-Step Guide. [Link]
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Cipax. Chemical resistance of high and low density polyethylene. [Link]
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Absorbents Online. (2023). How Will You Respond to an Acid Spill?. [Link]
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CP Lab Safety. Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. [Link]
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National Center for Biotechnology Information. (1987). Interaction of sodium bicarbonate with substituted benzoic acids in the presence of moisture. [Link]
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PubChem. 4-Nitro-2-phosphono-benzoic acid. [Link]
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Scribd. Acidic and Basic Solution Neutralization SOP. [Link]
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March Pump. HDPE CHEMICAL RESISTANCE GUIDE. [Link]
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Desco Europe. Chemical Resistance Chart for HDPE (High Density Polyethylene). [Link]
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Brainly.in. (2019). What happens when benzoic acid react with sodium bicarbonate?. [Link]
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ChemBK. (2024). This compound. [Link]
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Shanghai Chemex. Best Ways to Neutralize the Phosphoric Acid. [Link]
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Filo. (2025). Benzoic acid reacts with NaHCO3. [Link]
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YouTube. (2020). Sodium Bicarbonate test of Benzoic Acid. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Phosphonobenzoic Acid
Handling 4-Phosphonobenzoic acid (4-CPPA) requires a comprehensive understanding of its chemical properties and associated hazards. As a corrosive solid, it presents significant risks if not managed with appropriate care. This guide provides an in-depth, procedural framework for selecting and using Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research. Our approach is built on a foundation of rigorous hazard assessment, enabling you to make informed, risk-based decisions for your specific laboratory applications.
Foundational Hazard Analysis: Understanding the "Why"
This compound is a dual-nature molecule, exhibiting the reactivity of both a carboxylic acid and a phosphonic acid. Its hazard profile is dominated by its corrosive properties. A thorough understanding of these hazards is the critical first step in establishing a robust safety protocol.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
H290: May be corrosive to metals [1]. This indicates a strong acidic nature that requires careful selection of storage containers and handling equipment.
-
H302: Harmful if swallowed . Ingestion can lead to significant internal injury.
-
H314: Causes severe skin burns and eye damage [1][2]. This is the primary hazard for laboratory personnel. As a solid, the dust can react with the moisture on the skin or in the eyes, leading to severe chemical burns.
-
H411: Toxic to aquatic life with long lasting effects . This necessitates environmentally conscious disposal procedures.
The causality is clear: the significant risk of severe burns from skin or eye contact dictates that the core of our PPE strategy must be the creation of an impermeable barrier between the researcher and the chemical.
Core Protective Ensemble: Your First Line of Defense
Based on the hazard analysis, a baseline PPE ensemble is mandatory for any procedure involving this compound. Modifications to this baseline are determined by the scale and specific nature of the work, as detailed in the following sections.
Eye and Face Protection
Direct contact with even a small amount of this compound dust can cause irreversible eye damage[1].
-
Minimum Requirement: Tightly fitting safety goggles with side-shields that conform to NIOSH or EN 166 standards are essential[3]. Standard safety glasses are insufficient as they do not provide a seal against dust particles.
-
Enhanced Protection: When there is a risk of splashing (e.g., during dissolution in a solvent) or when handling larger quantities, a full-face shield must be worn in addition to safety goggles[2][4]. The face shield protects the entire face from contact.
Hand Protection
The skin's natural moisture can activate the corrosive properties of this compound, leading to severe burns[2].
-
Glove Selection: Acid-resistant gloves are required. Nitrile or butyl rubber gloves provide excellent protection against a wide range of chemicals, including acids[4][5]. Always inspect gloves for tears or pinholes before use.
-
Best Practice: For prolonged operations, consider double-gloving. This practice provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
Skin and Body Protection
Protecting your body from dust and potential spills is crucial.
-
Minimum Requirement: A full-length laboratory coat, buttoned completely, is mandatory.
-
Enhanced Protection: For tasks involving significant quantities of the solid or when there is a high risk of dust generation, an acid-resistant suit or apron should be worn over the lab coat[4].
Respiratory Protection
Inhalation of corrosive dust can cause severe irritation and chemical burns to the respiratory tract[2].
-
Engineering Controls First: The primary method for controlling respiratory hazards is to use engineering controls, such as a certified chemical fume hood or a glove box[3][4][6].
-
When Respirators are Needed: If engineering controls are insufficient to keep dust levels to a minimum, or during a large spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator with a particulate filter (e.g., an N95, P95, or P100 filter) is the minimum requirement[5][7]. For higher potential exposures, a full-face respirator with acid gas and particulate cartridges offers a higher protection factor[3].
Operational Planning: A Risk-Based PPE Selection Workflow
The level of PPE must be adapted to the specific task. Use the following workflow to determine the appropriate protective ensemble for your procedure.
Caption: Risk-based workflow for selecting appropriate PPE.
PPE Selection Summary Table
| Scenario/Task | Required Engineering Controls | Minimum PPE Ensemble |
| Handling Stock Container | General well-ventilated lab | Safety Goggles, Lab Coat, Nitrile Gloves |
| Weighing <1g of Powder | Chemical Fume Hood or Ventilated Balance Enclosure | Safety Goggles, Lab Coat, Nitrile Gloves, N95 Respirator (if dust is observed) |
| Preparing a Dilute Solution | Chemical Fume Hood | Safety Goggles, Face Shield, Lab Coat, Nitrile Gloves |
| Bulk Transfer (>10g) | Chemical Fume Hood | Safety Goggles, Face Shield, Acid-Resistant Apron, Double Nitrile Gloves, N95/P100 Respirator |
| Small Spill Cleanup (<1g) | Cordon off area | Safety Goggles, Face Shield, Lab Coat, Nitrile Gloves, N95 Respirator |
Procedural Discipline: Donning and Doffing Protocols
The sequence of putting on and taking off PPE is a critical control point to prevent exposure and cross-contamination.
Donning (Putting On) PPE Protocol
-
Preparation: Ensure all necessary PPE is available and has been inspected for damage.
-
Body Protection: Put on the lab coat or chemical-resistant suit. Fasten all buttons or zippers.
-
Respiratory Protection: If required, perform a seal check and don your respirator.
-
Eye/Face Protection: Put on safety goggles, ensuring a snug fit. If required, place the face shield over the goggles.
-
Hand Protection: Don gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the inner pair first, followed by the outer pair.
Doffing (Taking Off) PPE Protocol: The Self-Validating System
This sequence is designed to contain contamination. The principle is "dirty touches dirty," and "clean touches clean."
-
Decontaminate (if applicable): Wipe down the exterior of your gloves and any other grossly contaminated areas before starting the doffing process.
-
Outer Gloves (if used): Remove the outer pair of gloves by pinching the cuff of one glove and peeling it off inside-out. Use the clean, inner-gloved hand to slide under the cuff of the remaining outer glove and peel it off. Dispose of them immediately.
-
Face Shield & Goggles: Remove the face shield by touching the "clean" headband. Remove goggles from the back of your head forward. Place them in a designated area for decontamination.
-
Body Protection: Unbutton or unzip your lab coat. Shrug it off your shoulders, turning the sleeves inside-out as you remove it. Avoid letting the contaminated exterior touch your inner clothing. Hang it for reuse or place it in a designated laundry container.
-
Respirator: Remove your respirator from the back of your head forward.
-
Inner Gloves: Remove the final pair of gloves using the technique described in step 2.
-
Hygiene: Immediately wash your hands and forearms thoroughly with soap and water. [6]
Emergency and Disposal Plans
In Case of Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected area with copious amounts of water for at least 15 minutes. An emergency shower should be readily available[6]. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] An eyewash station is mandatory where this chemical is handled[6][7]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][3] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
Disposal of Contaminated PPE and Chemical Waste
-
PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound must be disposed of as hazardous chemical waste.
-
Chemical Waste: Dispose of unused this compound and its solutions through an approved hazardous waste disposal plant.[1] Do not discharge into drains or the environment[3][4]. Neutralization with a weak base may be required as a preliminary step, in accordance with your institution's waste management protocols[4][8].
By integrating this comprehensive PPE strategy into your daily laboratory operations, you build a deep and resilient culture of safety. This approach not only protects you and your colleagues but also ensures the continued integrity and success of your scientific endeavors.
References
-
Common Name: PHOSPHORIC ACID HAZARD SUMMARY. (2004). New Jersey Department of Health. [Link]
-
Phosphonic Acid Safety Guide. (n.d.). Scribd. [Link]
-
What PPE Should You Wear When Handling Acid? (2026). LeelineWork. [Link]
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Disposal options for solid phosphoric acid (SPA) catalyst. (n.d.). AFPM. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
